Acetamidinium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H7N2+ |
|---|---|
Molecular Weight |
59.09 g/mol |
IUPAC Name |
1-aminoethylideneazanium |
InChI |
InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)/p+1 |
InChI Key |
OQLZINXFSUDMHM-UHFFFAOYSA-O |
Canonical SMILES |
CC(=[NH2+])N |
Synonyms |
acetamidine acetamidine hydrochloride acetamidine monoacetate acetamidine monohydrochloride acetamidine sulfate (1:1) acetamidinium |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide on the Synthesis of Acetamidinium Iodide for Perovskite Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of acetamidinium iodide (AcI), a crucial precursor for the fabrication of high-performance and stable perovskite solar cells. This document details a robust synthesis protocol, presents key characterization data, and outlines its application in perovskite precursor solutions.
Introduction
This compound iodide has emerged as a key component in the quest for stable and efficient metal halide perovskites. As a larger organic cation, its incorporation into the perovskite lattice, often as a partial substitute for methylammonium (MA) or formamidinium (FA), has been shown to enhance the intrinsic stability and improve the open-circuit voltage of the resulting solar cells.[1][2] This guide offers a detailed methodology for the synthesis of high-purity this compound iodide suitable for perovskite applications.
Synthesis of this compound Iodide
A reliable method for synthesizing this compound iodide is through an ion exchange reaction, starting from the commercially available this compound chloride. This approach allows for the straightforward preparation of various this compound salts.[1][3]
Experimental Protocol: Ion Exchange Synthesis
This protocol is adapted from the general method for the synthesis of this compound salts.[1]
Materials:
-
This compound chloride (AcCl)
-
Silver(I) iodide (AgI) or another suitable iodide salt for ion exchange
-
Deionized water
-
Ethanol
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
-
Schlenk line or vacuum oven
Procedure:
-
Dissolution: Dissolve a known molar amount of this compound chloride in deionized water in a round-bottom flask.
-
Ion Exchange: In a separate light-protected flask, prepare a stoichiometric equivalent of silver(I) iodide suspended in deionized water. Slowly add the this compound chloride solution to the silver(I) iodide suspension while stirring vigorously at room temperature. The reaction will result in the precipitation of silver chloride (AgCl), which is insoluble in water.
-
Reaction Completion: Continue stirring the mixture for several hours to ensure the ion exchange reaction goes to completion.
-
Filtration: Filter the mixture to remove the precipitated silver chloride. The filtrate now contains the desired this compound iodide in an aqueous solution.
-
Solvent Removal: Remove the water from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude this compound iodide can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then precipitate the purified product by adding anhydrous diethyl ether.
-
Drying: Collect the purified white crystals by filtration and dry them thoroughly under vacuum at a moderate temperature (e.g., 50 °C) for several hours to remove any residual solvent.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound iodide via ion exchange.
Characterization Data
Accurate characterization of the synthesized this compound iodide is crucial to ensure its purity for perovskite fabrication. The following tables summarize key characterization data. Note that specific experimental data for this compound iodide is not widely published; therefore, data for closely related this compound salts are provided for comparison.
Table 1: Physicochemical Properties of this compound Iodide
| Property | Value | Reference |
| CAS Number | 1452099-14-7 | |
| Molecular Formula | C₂H₇IN₂ | [5] |
| Molecular Weight | 185.99 g/mol | [5] |
| Appearance | White to light yellow powder/crystals | [2] |
| Melting Point | 100 °C | [5] |
| Purity (typical) | >98% | [5] |
Table 2: Spectroscopic Data of this compound Salts (for reference)
| Salt | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |
| This compound Nitrate | 2.20 (s, CH₃), 7.96 (brs, NH₂), 8.38 (brs, NH₂) | 18.4 (CH₃), 168.9 (C(NH₂)₂) |
| This compound Oxalate | 2.16 (s, CH₃), 8.04 (brs, NH₂), 8.38 (brs, NH₂) | 18.4 (CH₃), 168.8 (C(NH₂)₂), 173.8 (COO⁻) |
| Formamidinium Iodide | ~7.8 (s, CH), NH₂ signals can be broad and exchange with solvent | ~157 (CH) |
Note: The signals for NH₂ protons in D₂O are often broad and may exchange with the solvent, leading to their attenuation or disappearance.[1][6]
Application in Perovskite Precursor Solutions
This compound iodide is typically used as an additive or a partial substituent for other A-site cations in the perovskite precursor solution.
Experimental Protocol: Perovskite Precursor Preparation
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
-
This compound iodide (AcI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Solvent Mixture: Prepare a solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.[7]
-
Precursor Dissolution: Dissolve the desired molar quantities of PbI₂, MAI (or FAI), and AcI in the solvent mixture. The total concentration of the lead halide is typically around 1 M.[7] For partial substitution, the molar ratio of AcI is usually kept low, for instance, up to 10%.[8]
-
Stirring: Stir the solution at an elevated temperature (e.g., 70 °C) overnight to ensure complete dissolution of all precursors.[7]
-
Filtration: Before use, filter the precursor solution through a PTFE syringe filter (e.g., 0.22 µm pore size) to remove any particulates.
Table 3: Typical Perovskite Precursor Solution Composition
| Component | Molar Ratio (Example for 10% AcI substitution) | Solvent System (v/v) |
| PbI₂ | 1 | DMF:DMSO (4:1) |
| MAI | 0.9 | |
| AcI | 0.1 |
Role of this compound Iodide in Perovskite Formation
The incorporation of the larger this compound cation into the perovskite lattice influences the crystal structure and properties.
Caption: Role of this compound iodide in the formation and properties of perovskite films.
Conclusion
The synthesis of high-purity this compound iodide is a critical step in the fabrication of advanced perovskite solar cells with enhanced stability and performance. The ion exchange method presented in this guide offers a reliable and straightforward route to obtain this valuable precursor. Careful control over the synthesis and purification processes is paramount to achieving the desired material quality for reproducible and high-efficiency perovskite devices. Further research into the precise effects of this compound incorporation on the long-term operational stability of perovskite solar cells will continue to be a key area of investigation in the field.
References
Acetamidinium based perovskite crystal structure analysis
An In-depth Technical Guide to the Crystal Structure of Acetamidinium-Based Perovskites
Introduction
Halide perovskites, with their characteristic ABX₃ crystal structure, have emerged as highly versatile materials in the fields of photovoltaics and optoelectronics. The properties of these materials can be finely tuned by engineering the chemical composition at the A, B, and X sites. The A-site is typically occupied by a small organic or inorganic cation, such as methylammonium (MA⁺), formamidinium (FA⁺), or cesium (Cs⁺). The choice of this cation is critical as it directly influences the Goldschmidt tolerance factor, which in turn governs the stability and symmetry of the perovskite crystal lattice.[1][2]
This compound (AC⁺ or AA⁺) is an organic cation that has garnered interest for A-site substitution.[3] Structurally similar to formamidinium but with an additional methyl group, this compound possesses a unique C–N bond rotation due to a delocalized π-electron cloud over the N–C–N bond.[4] This guide provides a comprehensive analysis of the crystal structure of this compound-based perovskites, detailing the synthesis, characterization, and structural parameters for researchers and professionals in materials science.
The this compound Cation: Structural Considerations
The effective ionic radius of the this compound cation is larger than that of more common A-site cations like MA⁺ and FA⁺. This larger size presents challenges for its incorporation into a stable 3D perovskite structure, as it pushes the Goldschmidt tolerance factor (t) outside the ideal range for cubic perovskites (typically 0.8 < t < 1.0).[5][6] Large organic cations that do not fit well within the perovskite cage tend to promote the formation of 2D or other non-perovskite phases.[1]
Despite these challenges, partial substitution of this compound at the A-site has been explored as a strategy to modulate the perovskite's structural and electronic properties. Studies have shown that AC⁺ can be incorporated into methylammonium lead iodide (MAPbI₃) up to a solubility limit of approximately 10%.[3][7] This substitution can lead to slight lattice distortions and has been investigated for its potential to enhance material stability through stronger electrostatic interactions and hydrogen bonding within the perovskite matrix.[4][8]
Crystallographic Analysis
The primary technique for analyzing the crystal structure of these materials is X-ray Diffraction (XRD). XRD patterns provide detailed information about the phase purity, lattice parameters, and crystal symmetry of the synthesized perovskite powders or thin films.
Data on this compound-Substituted Perovskites
The incorporation of this compound into existing perovskite frameworks, such as MAPbI₃ and FASnI₃, influences their crystallographic properties. Below is a summary of reported data for various compositions.
| Composition | Host Lattice | AC⁺ Content (%) | Crystal System | Space Group | Lattice Parameter(s) (Å) | Key Findings | Reference(s) |
| ACₓMA₁₋ₓPbI₃ | MAPbI₃ | 0 - 12 | Tetragonal | I4/mcm | Varies with x | Solubility limit of ~10% AC⁺. Minor effects on phase transition temperatures. | [3][7] |
| (AA)₀.₁MA₀.₉PbI₃ | MAPbI₃ | 10 | Not specified | Not specified | Increased lattice parameter compared to pure MAPbI₃. | Enhanced device Voc and stability attributed to stronger H-bonding. | [4] |
| E1AC10 | FASnI₃ | 10 | Cubic | Not specified | Blue shift in absorption observed, suggesting lattice distortion. | Addition of AC⁺ passivates vacancy defects. | [9] |
| E1AC10Rb3 | FASnI₃ | 10 | Cubic | Not specified | Retains phase purity and high crystallinity compared to AC-free films. | Co-cation engineering with AC⁺ and Rb⁺ enhances stability and device efficiency. | [9] |
| FAPbBr₃ | FAPbBr₃ | 0 (Reference) | Cubic | Pm-3m | a = 5.9944(12) | Reference structure for comparison with substituted systems. | [10] |
| FAPbI₃ | FAPbI₃ | 0 (Reference) | Cubic | Pm-3m | a = 6.3573(5) | Reference structure; known to have phase stability issues at room temperature. | [10] |
Note: "E1" refers to a baseline formulation of FASnI₃ with 10% SnF₂ and 1% EDAI₂ additives.[9]
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the synthesis and analysis of high-quality perovskite materials.
Protocol 1: Synthesis of ACₓMA₁₋ₓPbI₃ Perovskite Powder
This protocol describes a solid-state reaction method for synthesizing mixed-cation perovskite powders.
Materials:
-
Methylammonium iodide (MAI)
-
This compound iodide (ACI)
-
Lead(II) iodide (PbI₂)
-
Mortar and pestle
-
Inert atmosphere glovebox
Procedure:
-
Determine the desired molar ratio 'x' for ACₓMA₁₋ₓPbI₃.
-
Inside an inert atmosphere glovebox, weigh stoichiometric amounts of ACI, MAI, and PbI₂.
-
Combine the precursors in an agate mortar.
-
Grind the mixture thoroughly with a pestle for 30-60 minutes. The color of the powder will change as the reaction proceeds, typically turning dark brown or black, indicating the formation of the perovskite phase.
-
Collect the resulting powder for characterization. This solvent-free method is a form of mechanochemical synthesis.[11]
Protocol 2: Single Crystal Growth by Inverse Temperature Crystallization (ITC)
This solution-based method is effective for growing high-quality single crystals of halide perovskites.
Materials:
-
Formamidinium iodide (FAI) or other desired A-site cation iodide/bromide
-
Lead(II) iodide (PbI₂) or Lead(II) bromide (PbBr₂)
-
Gamma-Butyrolactone (GBL) or N,N-Dimethylformamide (DMF)
-
Vials with screw caps
-
Programmable heating plate
Procedure:
-
Prepare a precursor solution by dissolving stoichiometric amounts of the A-site halide salt and the lead halide salt in the chosen solvent (e.g., 0.8 M solution of FAI and PbI₂ in GBL).[10]
-
Filter the solution using a PTFE syringe filter to remove any undissolved particles.
-
Transfer the filtered solution to a clean vial and seal it tightly.
-
Place the vial on a programmable heating plate.
-
Slowly increase the temperature from room temperature to a higher temperature (e.g., 100-120°C) over several hours. Perovskite single crystals will precipitate and grow as the temperature rises due to their lower solubility at elevated temperatures in these specific solvents.[10]
-
Once crystals have formed, cool the solution slowly to room temperature.
-
Isolate the crystals by decanting the supernatant and gently washing with a non-polar solvent like diethyl ether.
Protocol 3: Crystal Structure Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is the standard method for determining the crystal structure and phase purity of the synthesized materials.
Instrumentation:
-
Powder X-ray diffractometer (e.g., Rigaku Ultima IV) with Cu Kα radiation (λ = 1.5406 Å).[7]
Procedure:
-
Prepare the sample by finely grinding a small amount of the perovskite material into a homogeneous powder.
-
Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's edge.
-
Place the sample holder into the diffractometer.
-
Set the measurement parameters:
-
2θ Range: Typically 10° to 60° to capture the main perovskite reflections.
-
Step Size: 0.01-0.02°.
-
Scan Speed: 1-5° per minute, depending on the desired signal-to-noise ratio.
-
-
Initiate the scan.
-
Analyze the resulting diffractogram by identifying the peak positions (2θ values). Compare these peaks to known perovskite phases from crystallographic databases (e.g., ICDD).
-
Perform Rietveld refinement or Le Bail fitting on the pattern to determine the space group and extract precise lattice parameters.
Visualizations of Structures and Processes
Perovskite Crystal Structure
Caption: General ABX₃ perovskite structure showing the A-site cation at the center.
Experimental Workflow
Caption: Workflow for synthesis and structural analysis of perovskite materials.
Tolerance Factor and Stability
Caption: Relationship between ionic radii, tolerance factor, and perovskite stability.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. Stabilizing Perovskite Structures by Tuning Tolerance Factor: Formation of Formamidinium and Cesium Lead Iodide Solid-State Alloys | Semantic Scholar [semanticscholar.org]
- 3. An Exploration of the Role of this compound Substitution in Methylammonium Lead Iodide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Synthesis and numerical simulation of formamidinium-based perovskite solar cells: a predictable device performance at NIS-Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Acetamidinium Salts in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of acetamidinium salts in various organic solvents. Due to the limited availability of extensive quantitative data for a broad range of this compound salts, this document synthesizes known qualitative and quantitative data for this compound chloride. To provide a more complete picture for researchers, this guide also includes quantitative solubility data for guanidinium chloride, a structurally similar and well-studied organic salt, which can serve as a valuable proxy for predicting the solubility behavior of this compound salts. Furthermore, detailed experimental protocols for determining solubility are outlined to empower researchers in generating specific data for their compounds of interest.
Introduction to this compound Salts
This compound salts are a class of organic compounds characterized by the presence of the this compound cation, [CH₃C(NH₂)₂]⁺. These salts are valuable precursors and intermediates in the synthesis of a wide array of chemical substances, including pharmaceuticals, agrochemicals, and materials.[1] Their utility in these applications is often dictated by their solubility in various reaction media. Understanding the solubility of these salts in different organic solvents is, therefore, crucial for process development, optimization of reaction conditions, and purification strategies.
A key physicochemical property of many simple this compound salts, such as the chloride, acetate, sulphate, and perchlorate, is their hygroscopicity.[1][2][3] In contrast, salts like this compound nitrate, formate, oxalate, and dinitromethanide are reported to be non-hygroscopic.[1][2] This property can influence their handling, storage, and solubility characteristics.
Solubility Data
The following sections present available solubility data for this compound chloride and the analogous guanidinium chloride.
This compound Chloride
Quantitative solubility data for this compound chloride in organic solvents is not widely available in the literature. However, qualitative descriptions and some quantitative data in aqueous solution have been reported.
Table 1: Qualitative and Quantitative Solubility of this compound Chloride
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 11 g/100 mL | 20 | [4] |
| Methanol | Soluble | Not Specified | [4] |
| Ethanol | Soluble | Not Specified | [4] |
| Acetone | Insoluble | Not Specified | [4] |
| Chloroform | Insoluble | Not Specified | [4] |
| Diethyl Ether | Insoluble | Not Specified | [4] |
| Ethyl Acetate | Insoluble | Not Specified | [4] |
| Toluene | Insoluble | Not Specified | [4] |
Guanidinium Chloride (as a proxy)
Guanidinium chloride shares structural and chemical similarities with this compound chloride, making its solubility behavior in organic solvents a useful reference point. More extensive quantitative data is available for this compound.
Table 2: Quantitative Solubility of Guanidinium Chloride in Various Solvents
| Solvent | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Temperature (°C) | Reference(s) |
| Methanol | 76 | 0.2017 | 20 | N/A |
| Ethanol | 24 | 0.1174 | 20 | N/A |
| n-Propanol | N/A | 0.06604 | 25 | N/A |
| Isopropanol | N/A | 0.08857 | 25 | N/A |
| N,N-Dimethylformamide (DMF) | N/A | 0.4017 | 25 | N/A |
| N,N-Dimethylacetamide (DMAC) | N/A | 0.3400 | 25 | N/A |
| N-Methyl-2-pyrrolidone (NMP) | N/A | 0.1704 | 25 | N/A |
| 2-Methoxyethanol | N/A | 0.3330 | 25 | N/A |
| 2-Ethoxyethanol | N/A | 0.2963 | 25 | N/A |
| 2-Propoxyethanol | N/A | 0.2158 | 25 | N/A |
| 2-Butoxyethanol | N/A | 0.1531 | 25 | N/A |
| Acetone | Almost Insoluble | N/A | 20 | N/A |
| Benzene | Almost Insoluble | N/A | 20 | N/A |
| Ether | Almost Insoluble | N/A | 20 | N/A |
Note: Mole fraction data is from a study conducted at 298.15 K (25 °C).
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments related to the determination of the solubility of this compound salts. These protocols are based on established methods for organic salts.[5][6]
Isothermal Saturation Method
This is a common and reliable method for determining the equilibrium solubility of a solid in a liquid.
Protocol:
-
Sample Preparation: Place an excess amount of the this compound salt into a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vessel.
-
Equilibration: Agitate the mixture (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the required equilibration time (e.g., testing at 24, 48, and 72 hours).[5][6]
-
Phase Separation: Cease agitation and allow the undissolved solid to settle, leaving a saturated solution.
-
Sample Withdrawal: Carefully withdraw a known volume or mass of the clear, saturated supernatant. It is crucial to avoid transferring any solid particles. This can be achieved using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).
-
Concentration Analysis: Determine the concentration of the this compound salt in the withdrawn sample using a suitable analytical technique:
-
Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue.
-
Chromatographic Analysis (HPLC): Dilute the sample with a suitable mobile phase and quantify the concentration using High-Performance Liquid Chromatography with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector).
-
Spectroscopic Analysis (UV-Vis or NMR): If the salt has a suitable chromophore or distinct NMR signals, its concentration can be determined by creating a calibration curve.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, g/100 g solvent, mol/L, or mole fraction).
-
Repeatability: Perform at least three independent measurements for each salt-solvent pair to ensure the reproducibility of the results.
Polythermal Method (Dynamic Method)
This method is useful for determining the temperature dependence of solubility.
Protocol:
-
Mixture Preparation: Prepare a suspension of the this compound salt in the organic solvent with a known composition in a transparent, sealed, and stirred vessel.
-
Heating/Cooling Cycle: Slowly heat the suspension at a constant rate while monitoring for the complete dissolution of the solid phase (the clearing point).
-
Temperature Measurement: Record the temperature at which the last solid particle dissolves.
-
Cooling Cycle: Subsequently, slowly cool the solution while observing for the first appearance of solid particles (the cloud point).
-
Data Analysis: The average of the clearing and cloud point temperatures is taken as the saturation temperature for that specific composition.
-
Repeat for Different Compositions: Repeat the experiment with different salt-solvent compositions to construct a solubility curve as a function of temperature.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the general relationship between solvent polarity and the solubility of polar salts.
References
- 1. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Properties of the Acetamidinium Cation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the fundamental electronic and structural properties of the acetamidinium cation, a molecule of significant interest in materials science, particularly in the field of perovskite solar cells, and as a structural motif in medicinal chemistry.
Molecular and Electronic Structure
The this compound cation, [CH₃C(NH₂)₂]⁺, is the protonated form of acetamidine. Its electronic structure is characterized by a planar N-C-N backbone where the positive charge is delocalized across the two nitrogen atoms through a π-conjugated system. This delocalization is a key feature, contributing to the cation's stability and its interaction patterns in various chemical environments.
Molecular Geometry
The geometry of the this compound cation has been established through X-ray diffraction studies of its various salts. The C-N bond lengths are intermediate between a typical single and double bond, confirming the delocalization of π-electrons across the N-C-N fragment.[1] The planarity of the CCN₂ skeleton is a defining structural characteristic.[1]
| Parameter | Value (Å or °) | Salt Form | Reference |
| Bond Lengths | |||
| C-N (average) | 1.307 Å | This compound Chloride | [1] |
| C-N1 | 1.297(4) Å | This compound Perchlorate | [1] |
| C-N3 | 1.323(3) Å | This compound Perchlorate | [1] |
| C-C | 1.481(3) Å | This compound Perchlorate | [1] |
| Bond Angles | |||
| N-C-N | 120.9(3)° | This compound Perchlorate | [1] |
| N-C-C | 119.7(2)° | This compound Perchlorate | [1] |
| N-C-C | 119.3(3)° | This compound Perchlorate | [1] |
Charge Delocalization and Resonance
The positive charge on the this compound cation is not localized on a single atom but is shared between the two nitrogen atoms. This can be represented by two primary resonance structures, which contribute to a hybrid structure where both C-N bonds have partial double-bond character and both nitrogen atoms bear a partial positive charge. This delocalization enhances the thermodynamic stability of the cation and dictates its hydrogen bonding capabilities.
Caption: Resonance delocalization in the this compound cation.
Atomic Charge Distribution
Computational methods, particularly Density Functional Theory (DFT), are used to quantify the distribution of charge within the cation. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into the partial charges on each atom. While specific published values for the isolated cation are sparse, calculations on similar molecules using DFT at the B3LYP/6-31G(d,p) level of theory are standard for predicting charge distribution.[2][3][4] In the this compound cation, the positive charge is primarily shared by the hydrogen atoms of the amine groups and the central carbon, with the nitrogen atoms being slightly negative due to their high electronegativity.
| Atom | Typical Calculated Mulliken Charge (e) | Method |
| Central Carbon (C-N₂) | Positive | DFT/B3LYP |
| Methyl Carbon (CH₃) | Negative | DFT/B3LYP |
| Nitrogen (N) | Negative | DFT/B3LYP |
| Amine Hydrogens (H-N) | Positive | DFT/B3LYP |
| Methyl Hydrogens (H-C) | Positive | DFT/B3LYP |
Note: This table represents expected charge distribution based on standard computational methods. Actual values can vary with the specific basis set and calculation method used.[2]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[5] The energy difference between them, the HOMO-LUMO gap, is a key parameter indicating the molecule's kinetic stability and the energy required for electronic excitation.[5]
For the this compound cation, the HOMO is typically a π-orbital associated with the N-C-N system, while the LUMO is the corresponding π* anti-bonding orbital. The energy of these orbitals can be reliably calculated using DFT.[6][7] A smaller HOMO-LUMO gap suggests higher reactivity.[5]
Caption: Simplified MO diagram for the this compound π-system.
Spectroscopic Properties
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are standard techniques for characterizing this compound salts. The chemical shifts are sensitive to the solvent and the counter-ion. In D₂O, the amine protons often exchange with deuterium, leading to a decrease in the intensity of their signals.[8]
| Nucleus | Salt Form | Solvent | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | ||||
| CH₃ | This compound Perchlorate | D₂O | 2.32 (s) | [8] |
| NH₂ | This compound Perchlorate | D₂O | 8.00 (brs), 8.40 (brs) | [8] |
| CH₃ | This compound Formate | D₂O | 2.18 (s) | [8] |
| NH₂ | This compound Formate | D₂O | 8.03 (brs), 8.41 (brs) | [8] |
| CH₃ | This compound Perchlorate | DMSO-d₆ | 2.09 (s) | [8] |
| NH₂ | This compound Perchlorate | DMSO-d₆ | 8.30 (brs), 8.84 (brs) | [8] |
| ¹³C NMR | ||||
| CH₃ | This compound Perchlorate | D₂O | 18.6 | [8] |
| C(NH₂)₂ | This compound Perchlorate | D₂O | 169.0 | [8] |
| CH₃ | This compound Formate | D₂O | 18.4 | [8] |
| C(NH₂)₂ | This compound Formate | D₂O | 168.9 | [8] |
Vibrational Spectroscopy (IR & Raman)
Infrared and Raman spectroscopy probe the vibrational modes of the cation. These spectra provide a fingerprint for the molecule and are sensitive to its structure and bonding environment. DFT calculations are often used to assign the observed vibrational bands to specific molecular motions.[9][10][11]
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| ν(N-H) | N-H stretching | 3100 - 3400 |
| ν(C-H) | C-H stretching (methyl) | 2900 - 3000 |
| ν_as(NCN) | Asymmetric N-C-N stretching | ~1680 |
| δ(NH₂) | NH₂ scissoring | 1600 - 1650 |
| δ(CH₃) | CH₃ deformation | 1375 - 1450 |
| ν_s(NCN) | Symmetric N-C-N stretching | ~1100 |
Note: Wavenumbers are approximate and can shift based on the salt form and physical state (solid/solution).
Experimental and Computational Protocols
Synthesis of this compound Salts
A general and versatile method for preparing various this compound salts starts from the commercially available this compound chloride.[8]
Protocol: Synthesis of this compound Nitrate [8]
-
Prepare Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol to create a solution of sodium ethoxide.
-
Reaction: Slowly add a solution of this compound chloride (1 equivalent) in ethanol to the sodium ethoxide solution (~0.95 equivalents) at room temperature.
-
Stirring: Stir the resulting mixture for one hour at room temperature. A precipitate of sodium chloride will form.
-
Filtration: Remove the precipitated sodium chloride by filtration. The filtrate contains acetamidine free base in ethanol.
-
Acidification: To the filtrate, add 65% nitric acid (1 equivalent). A product will precipitate immediately.
-
Isolation: Filter the precipitated product, wash it with cold ethanol, and dry to yield this compound nitrate.
Caption: Experimental workflow for the synthesis of this compound nitrate.
Characterization Methods
-
NMR Spectroscopy: Spectra are typically recorded on a spectrometer operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C.[8] Samples are dissolved in deuterated solvents like D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent signal or an internal standard.[8]
-
X-ray Diffraction: Single crystals of suitable quality are grown, often by slow evaporation of a solvent.[8] Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software packages. This method provides precise bond lengths, bond angles, and crystal packing information.[1]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the cation.[8] For this compound (C₂H₇N₂⁺), the expected m/z is 59.
Computational Protocol for Electronic Properties
Density Functional Theory (DFT) is a robust method for calculating the electronic properties of molecules like the this compound cation.
-
Software: Calculations are typically performed using software packages like Gaussian, ORCA, or VASP.[7][11]
-
Method: The B3LYP hybrid functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.[1][7]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) is commonly employed. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing charge distribution and molecular orbitals.[1][7]
-
Calculation Steps:
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict IR and Raman spectra.[11]
-
Population Analysis: Mulliken or NBO population analysis is performed to obtain atomic charges.[2][12]
-
Orbital Analysis: The energies of the HOMO, LUMO, and other molecular orbitals are calculated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A database of computed Raman spectra of inorganic compounds with accurate hybrid functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infrared and Raman - ORCA 5.0 tutorials [faccts.de]
- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
Acetamidinium tolerance factor in ABX3 perovskite structures
An In-depth Technical Guide on the Acetamidinium Tolerance Factor in ABX₃ Perovskite Structures
For: Researchers, Scientists, and Materials Development Professionals
Abstract
The Goldschmidt tolerance factor is a critical empirical guideline for predicting the stability of the ABX₃ perovskite crystal structure. The size and properties of the A-site cation play a pivotal role in determining this value and, consequently, the structural integrity and optoelectronic properties of the material. This compound (AA), a larger organic cation compared to the more conventional methylammonium (MA) and formamidinium (FA), presents both unique opportunities and challenges when incorporated into the perovskite lattice. This technical guide provides a comprehensive overview of the role of this compound in ABX₃ perovskites, focusing on its impact on the tolerance factor, structural stability, and device performance. It includes a compilation of quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate key relationships and workflows.
The Goldschmidt Tolerance Factor: A Foundation for Perovskite Stability
The stability of the three-dimensional (3D) ABX₃ perovskite structure is largely governed by geometric constraints, empirically described by the Goldschmidt tolerance factor (t).[1][2] The ideal cubic perovskite structure is formed when the A-site cation fits snugly within the cuboctahedral cavity created by the corner-sharing [BX₆]⁴⁻ octahedra. The tolerance factor is calculated using the ionic radii (r) of the constituent ions:
t = (rₐ + rₓ) / (√2 * (rₑ + rₓ))
where rₐ, rₑ, and rₓ are the ionic radii of the A-site cation, B-site metal cation, and X-site halide anion, respectively.
Empirically, a stable 3D perovskite structure is expected to form when 0.8 < t < 1.0 .[1][2]
-
t > 1.0 : The A-site cation is too large, leading to stretching and instability of the inorganic framework, often resulting in the formation of 2D layered phases (e.g., Ruddlesden-Popper phases) or non-perovskite polymorphs.[3][4]
-
t < 0.8 : The A-site cation is too small to fully occupy the cavity, causing the octahedral framework to tilt and distort, which can also lead to the formation of non-perovskite "yellow" phases.[3][5]
The following diagram illustrates the logical relationship between ionic radii, the tolerance factor, and the resulting crystal structure.
This compound (AA) as an A-Site Cation
This compound ([CH₃C(NH₂)₂]⁺) is an organic cation that has been explored as an alternative or additive A-site cation in halide perovskites.[3][6] Structurally, it is slightly larger than formamidinium (FA) due to the presence of an additional methyl group.[7] This larger size places this compound at the upper limit of what the perovskite lattice can typically accommodate.
Quantitative Data: Ionic Radii and Calculated Tolerance Factors
Calculating the tolerance factor requires accurate effective ionic radii. The table below compiles relevant ionic radii and provides calculated tolerance factors for this compound in common lead and tin-based iodide perovskites.
| Ion | Shannon Ionic Radius (pm) | Reference(s) |
| This compound (AA) | ~284 | [4] |
| Formamidinium (FA) | ~253 | [8] |
| Methylammonium (MA) | ~217 | [4] |
| Cesium (Cs⁺) | ~167 | [8] |
| Lead (Pb²⁺) | 119 | [9] |
| Tin (Sn²⁺) | 115 | [9] |
| Iodide (I⁻) | 220 | [9] |
Table 1: Effective Ionic Radii of Common Perovskite Constituent Ions.
Using these values, we can calculate the Goldschmidt tolerance factor for hypothetical pure AAPbI₃ and AASnI₃ structures.
| Perovskite Composition | rₐ (pm) | rₑ (pm) | rₓ (pm) | Calculated Tolerance Factor (t) | Predicted Stability |
| AAPbI₃ | 284 | 119 | 220 | 1.05 | Unstable (t > 1.0), likely 2D phase |
| AASnI₃ | 284 | 115 | 220 | 1.06 | Unstable (t > 1.0), likely 2D phase |
| FAPbI₃ | 253 | 119 | 220 | 1.00 | Borderline stable |
| MAPbI₃ | 217 | 119 | 220 | 0.93 | Stable |
Table 2: Calculated Goldschmidt Tolerance Factors for this compound-Based Perovskites.
As the calculations show, the tolerance factor for pure this compound-based lead and tin iodide perovskites is well above 1.0, predicting that a stable 3D perovskite structure is unlikely to form.[1][4] This has led to the primary application of this compound not as the sole A-site cation, but as a substitutional additive in mixed-cation systems.
Impact of this compound Incorporation
Despite the unfavorable tolerance factor for pure compositions, incorporating small amounts of this compound into other perovskite systems (e.g., MAPbI₃ or FASnI₃) has demonstrated significant benefits in device performance and stability.
Structural and Stability Enhancements
The incorporation of the larger AA cation can induce lattice strain but also offers potential stabilizing effects. Due to a delocalized π-electron cloud over its N-C-N bond, this compound has restricted C-N bond rotation and can form strong hydrogen bonds (N-H···I) with the iodide anions of the inorganic cage.[10][11] This enhanced electrostatic interaction can help stabilize the cation within the perovskite matrix.[10][12]
Studies have shown that substituting up to 10% of methylammonium with this compound in MAPbI₃ films improves the material's intrinsic stability.[10] In ambient conditions (72 ± 3% RH), devices with 10% AA retained 70% of their initial power conversion efficiency (PCE) after 480 hours, compared to the reference MAPbI₃ devices which degraded to 43% of their initial value.[10]
The diagram below illustrates the proposed mechanism for this enhanced stability.
Performance Data in Solar Cells
The use of this compound as a co-cation has led to measurable improvements in solar cell device metrics.
| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Stability Note | Reference(s) |
| MAPbI₃ (Reference) | 1.04 (avg) | - | - | - | Degrades to 43% of initial PCE in 480h | [10] |
| (AA₀.₁MA₀.₉)PbI₃ | 1.12 (avg) | - | - | 16.3 (avg)18.29 (champion) | Retains 70% of initial PCE in 480h | [10] |
| FASnI₃ (Reference) | - | - | - | - | Prone to Sn²⁺ oxidation and defects | [7][11] |
| (AA₀.₁Rb₀.₀₃)FA₀.₈₇SnI₃ | - | - | - | 14.5 | Greatly improved shelf- and light-soaking stability | [7] |
Table 3: Performance Metrics of this compound-Substituted Perovskite Solar Cells.
The increase in the open-circuit voltage (Voc) in AA-substituted MAPbI₃ is attributed to an increased carrier lifetime, which rose from 20 µs in the reference device to 32 µs in the 10% AA-substituted film.[10] In tin-based perovskites, this compound is thought to passivate vacancy defects, while the co-cation Rb passivates the bottom interface, leading to significantly enhanced efficiency and stability.[7]
Experimental Protocols
The synthesis and characterization of this compound-containing perovskites follow established procedures for solution-processed thin films. The diagram below outlines a typical experimental workflow.
Protocol: Synthesis of (AA₀.₁MA₀.₉)PbI₃ Thin Film
This protocol is adapted from methodologies described for mixed-cation perovskite fabrication.[10]
-
Precursor Solution Preparation:
-
Prepare a 1.4 M stock solution by dissolving lead iodide (PbI₂) in a 4:1 v/v mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
In a separate vial, prepare the A-site cation mixture by dissolving methylammonium iodide (MAI) and this compound iodide (AAI) in a 9:1 molar ratio in isopropanol.
-
Mix the PbI₂ solution with the A-site cation solution in a 1:1 molar ratio to obtain the final precursor ink. Stir at 60 °C for 2 hours before use.
-
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially via ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.
-
Deposit an electron transport layer (e.g., SnO₂) and perform necessary annealing steps.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared (AA₀.₁MA₀.₉)PbI₃ precursor solution at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, drip 100 µL of an antisolvent (e.g., chlorobenzene) onto the center of the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.
-
Key Characterization Methodologies
-
X-Ray Diffraction (XRD): Used to confirm the formation of the perovskite crystal phase and identify any secondary phases (e.g., PbI₂ or non-perovskite polymorphs). The position of the primary diffraction peaks (e.g., (110) for a cubic phase) can indicate changes in the lattice parameter upon AA incorporation.
-
Scanning Electron Microscopy (SEM): Provides top-down visualization of the film's morphology, including grain size, grain boundary characteristics, and pinholes. Larger, more uniform grains are generally desirable for high-performance devices.
-
UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorbance of the film. A Tauc plot analysis of the absorbance spectrum is used to determine the optical bandgap (Eg) of the material.
-
Time-Resolved Photoluminescence (TRPL): Measures the decay of photoluminescence intensity over time after excitation with a short laser pulse. This technique is used to quantify the charge carrier lifetime, a critical parameter linked to recombination losses and the device's open-circuit voltage.[10]
Conclusion and Outlook
While the large ionic radius of this compound results in a Goldschmidt tolerance factor greater than 1, precluding its use in stable, pure 3D perovskite structures, its role as a co-cation additive is highly promising. By incorporating small amounts of this compound into existing perovskite systems, researchers can leverage its unique bonding characteristics to passivate defects, immobilize ions, and strengthen the overall lattice structure. This leads to demonstrable improvements in device efficiency, open-circuit voltage, and, most critically, long-term operational and environmental stability. Future research should focus on optimizing the concentration of this compound in various multi-cation and mixed-halide perovskite systems (including lead-free alternatives) and further elucidating the precise atomistic mechanisms behind the observed stability enhancements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilizing Perovskite Structures by Tuning Tolerance Factor: Formation of Formamidinium and Cesium Lead Iodide Solid-State Alloys | Semantic Scholar [semanticscholar.org]
- 3. A-Site Cation Chemistry in Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ionic radius - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition of Acetamidinium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of acetamidinium compounds. Due to the limited availability of studies focusing solely on simple this compound salts, this guide synthesizes direct experimental data where available and draws upon detailed analyses of structurally analogous compounds, such as guanidinium and formamidinium salts, to propose decomposition mechanisms.
Introduction to this compound Compounds and Thermal Stability
This compound salts are organic compounds containing the this compound cation, [CH₃C(NH₂)₂]⁺. This cation is characterized by a resonant N-C-N backbone that delocalizes the positive charge. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, such as imidazoles and pyrimidines, which are foundational structures in many biochemically active compounds and energetic materials.[1] The thermal stability of these salts is a critical parameter, influencing their storage, handling, and applicability in high-temperature synthetic processes. Understanding their decomposition pathways is crucial for ensuring safety and predicting potential byproducts.
The thermal decomposition of an ionic salt is intrinsically linked to the nature of both its cation and its anion. The process often begins with a proton transfer from the cation to the anion, particularly for salts of strong acids, followed by the decomposition of the resulting neutral species.
Experimental Methodologies for Studying Thermal Decomposition
The investigation of thermal decomposition relies on a suite of thermoanalytical techniques. The most common and powerful methods are outlined below.
Key Experimental Techniques
-
Thermogravimetric Analysis (TGA): This is the fundamental technique for measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[2] A sample is placed in a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is increased at a constant rate. The resulting data provides information on decomposition temperatures, the number of decomposition steps, and the mass of volatile products.
-
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature.[2] Both techniques identify exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as melting, crystallization, and decomposition. For instance, this compound nitrate and perchlorate have been observed to decompose upon melting.[1]
-
Evolved Gas Analysis (EGA): To identify the gaseous products released during decomposition, TGA is often coupled with other analytical instruments. This "hyphenated" approach is crucial for elucidating reaction mechanisms.
-
TGA-Mass Spectrometry (TGA-MS): The volatile decomposition products from the TGA are transferred via a heated capillary into a mass spectrometer.[3][4] The MS ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for real-time identification of the evolved species.[3] This is highly sensitive and versatile for identifying organic and inorganic compounds.[3][5]
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through a gas cell in an FTIR spectrometer. The infrared spectrum of the gas mixture is recorded, allowing for the identification of functional groups and specific molecules.
-
Generalized Experimental Protocol for TGA-MS
-
Sample Preparation: A small mass of the this compound salt (typically 2-5 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA-MS system is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to eliminate reactive gases like oxygen. The transfer line to the mass spectrometer is heated (e.g., to 250-300°C) to prevent condensation of the evolved products.[4]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min). An initial isothermal period may be used to stabilize the baseline.[5]
-
Data Acquisition: The TGA records the sample mass and temperature. Simultaneously, the mass spectrometer scans a predefined mass range (e.g., 1-300 amu) to detect the evolved gases as a function of temperature.[4]
-
Data Analysis: The TGA data is analyzed to determine onset decomposition temperatures and mass loss percentages. The MS data is analyzed by plotting the ion current for specific mass-to-charge ratios against temperature, correlating gas evolution profiles with specific mass loss events.
Quantitative Thermal Decomposition Data
Direct quantitative data on the thermal decomposition of simple this compound salts is limited. However, data from DTA and comparisons with analogous guanidinium salts provide valuable insights.
| Compound | Onset Decomposition Temp. (°C) | Method | Notes |
| This compound Nitrate | 183 | DTA | Decomposes on melting.[1] |
| This compound Perchlorate | 248 | DTA | Decomposes on melting.[1] |
| Guanidinium Nitrate | ~270 | DTA | Structurally similar analogue, for comparison.[1] |
| Guanidinium Perchlorate | ~350 | DTA | Structurally similar analogue, for comparison.[1] |
| This compound Chloride | >170 | - | Decomposes above its melting point (165-170°C).[6][7] |
Proposed Decomposition Pathways and Mechanisms
The decomposition mechanism is highly dependent on the anion. Based on available literature and analogies with similar compounds, the following pathways are proposed.
This compound Chloride
For simple halide salts like this compound chloride, the decomposition in an anhydrous environment is proposed to proceed via the elimination of ammonium chloride to yield acetonitrile. This is consistent with the known decomposition of the free base acetamidine into ammonia and acetonitrile at elevated temperatures.[1][6]
This compound Nitrate
Drawing a strong analogy from the extensively studied decomposition of guanidinium nitrate, the decomposition of this compound nitrate is likely a complex, multi-step process initiated by proton transfer.[8][9]
-
Proton Transfer: The process begins with a proton transfer from the this compound cation to the nitrate anion, forming neutral acetamidine and nitric acid. This is considered the primary step in the thermolysis of similar arylammonium nitrate salts.
-
Primary Decomposition: The highly reactive nitric acid can then react with the acetamidine. Concurrently, the individual species can decompose. Acetamidine can decompose to acetonitrile and ammonia.[1] Nitric acid decomposes to nitrogen oxides (NO₂, N₂O) and water.
-
Secondary Reactions: The highly reactive decomposition products can undergo further secondary reactions, leading to a complex mixture of final gaseous products, including CO₂, N₂O, NH₃, and H₂O, similar to those observed for guanidinium nitrate.[8]
General Decomposition of the this compound Cation
Independent of the anion, the this compound cation itself can undergo decomposition at sufficiently high temperatures. By analogy with formamidinium, which can decompose to hydrogen cyanide (HCN) and ammonia or trimerize to sym-triazine, the this compound cation could potentially follow similar pathways.[10][11]
-
Decomposition to Nitrile: The most straightforward pathway is the decomposition into acetonitrile and ammonia.
-
Trimerization: It is conceivable that under certain conditions, the amidine intermediate could trimerize to form 2,4,6-trimethyl-1,3,5-triazine.
Conclusion
The study of the thermal decomposition of this compound compounds is an area that requires further dedicated research. Current knowledge, built from limited direct data and analogies with structurally similar guanidinium and formamidinium salts, provides a solid foundational understanding. The decomposition is highly dependent on the anion, with salts of simple, non-oxidizing acids like HCl likely decomposing via elimination, while salts of oxidizing acids like HNO₃ undergo complex, multi-step redox reactions. Advanced analytical techniques, particularly TGA-MS, are indispensable for elucidating the specific reaction pathways and identifying the full range of decomposition products. A more detailed mapping of these decomposition mechanisms will enhance the safe and effective use of this compound compounds in drug development and materials science.
References
- 1. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermogravimetric Analysis - Mass Spectroscopy (TGA - MS) — KU Leuven Institute for Micro- and Nanoscale Integration [limni.kuleuven.be]
- 3. TGA-MS | OSRAM Automotive [osram.com]
- 4. eag.com [eag.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. jes.or.jp [jes.or.jp]
- 10. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 11. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Hygroscopicity of Acetamidinium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of various acetamidinium salts, an area of increasing importance in fields ranging from pharmaceutical development to materials science, particularly in the stability of perovskite solar cells. Understanding and quantifying the moisture uptake of these salts is critical for ensuring the stability, efficacy, and shelf-life of products containing them.
Introduction to Hygroscopicity in Amidinium Salts
Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) and other chemical compounds, high hygroscopicity can lead to physical and chemical degradation, affecting performance and stability. This compound salts, while valuable in various applications, exhibit a wide range of hygroscopic behaviors depending on their constituent anions and crystal structures. This guide delves into the quantitative assessment of this property and the underlying structural factors.
Quantitative Hygroscopicity Data
The hygroscopicity of several this compound salts was evaluated by measuring the percentage weight increase of the samples over 21 days in a controlled environment with 90% humidity at 30°C.[1][2][3] The results, compiled from a key study in the field, are presented below for comparative analysis. For reference, the hygroscopicity of related compounds such as ammonium acetate, guanidinium nitrate, and guanidinium chloride are also included.[1][2]
Table 1: Hygroscopicity of this compound and Other Selected Salts at 90% Humidity and 30°C [1][2][3]
| Compound | Structure Type | Hygroscopicity (% weight increase) | |||
| 1 day | 7 days | 14 days | 21 days | ||
| This compound Salts | |||||
| This compound Chloride | 3D | 6 | 33 | 64 | 85 |
| This compound Nitrate | 2D | < 1 | < 1 | < 1 | < 1 |
| This compound Acetate | 3D | 13 | 31 | 64 | 99 |
| This compound Formate | 2D | < 1 | < 1 | 1 | 4 |
| This compound Sulphate | 3D | 8 | 33 | 59 | 72 |
| This compound Dinitromethanide | 2D | 0 | < 1 | < 1 | < 1 |
| This compound Oxalate | 2D | < 1 | < 1 | < 1 | < 1 |
| This compound Perchlorate | 3D | 30 | 39 | 48 | 57 |
| Reference Compounds | |||||
| Ammonium Acetate | - | 13 | 47 | 66 | 78 |
| Guanidinium Nitrate | 2D | 5 | 10 | 12 | 15 |
| Guanidinium Chloride | 3D | 8 | 37 | 67 | 89 |
The Role of Crystal Structure in Hygroscopicity
A critical finding from the analysis of this compound salts is the strong correlation between their crystal lattice structure and their affinity for moisture.[1][2][4][5][6]
-
2D Layered Structures: this compound salts that form two-dimensional (2D) layered structures, such as the nitrate, formate, oxalate, and dinitromethanide salts, exhibit negligible hygroscopicity.[1][2][5] This is attributed to the tight packing of the layers, which hinders the intercalation of water molecules.
-
3D Structures with Cavities: In contrast, salts that crystallize in three-dimensional (3D) structures, including the chloride, acetate, sulphate, and perchlorate salts, are significantly more hygroscopic.[1][2][5] These 3D lattices possess larger cavities and channels that can more readily accommodate and incorporate water molecules from the atmosphere.[1][2]
The following diagram illustrates this fundamental relationship.
Experimental Protocols
The determination of the hygroscopic properties of the this compound salts cited in this guide followed a standardized protocol.
Experimental Method for Hygroscopicity Measurement
The hygroscopicity of the this compound salts was determined by exposing the samples to a high-humidity environment and measuring their weight change over time.[1][2][3]
-
Sample Preparation: A precisely weighed amount of each salt was placed in an open container.
-
Environmental Conditions: The samples were stored in a desiccator containing a saturated solution of potassium nitrate to maintain a constant relative humidity of 90%. The temperature was kept constant at 30°C.
-
Data Collection: The weight of each sample was measured at regular intervals (1, 7, 14, and 21 days).
-
Calculation: The hygroscopicity was expressed as the percentage increase in weight compared to the initial weight of the sample.
The workflow for this experimental procedure is outlined in the diagram below.
Implications for Research and Development
The data presented in this guide underscore the importance of salt form selection in drug development and materials science. For applications where moisture sensitivity is a concern, such as in the formulation of solid dosage forms or the fabrication of stable perovskite solar cells, this compound salts with a 2D layered crystal structure (e.g., this compound nitrate) would be preferable due to their low hygroscopicity.[1][2] Conversely, for applications where water absorption may be desirable, salts with 3D structures could be considered.
The significant hygroscopicity of this compound chloride, the most commonly available this compound salt, highlights the need for careful handling and storage in a desiccated environment to prevent degradation.[7][8][9] The synthesis and characterization of a wider range of this compound salts provide researchers with more options to tailor the physicochemical properties of their compounds.[1][2]
Conclusion
The hygroscopicity of this compound salts is a property that can be systematically understood and predicted based on their crystal structure. The clear distinction between the behavior of salts with 2D and 3D lattice structures provides a valuable guideline for the rational design and selection of these compounds in various scientific and industrial applications. The quantitative data and experimental protocols detailed in this guide serve as a foundational resource for professionals working with these versatile materials.
References
- 1. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amanote [app.amanote.com]
- 5. editage.us [editage.us]
- 6. editage.us [editage.us]
- 7. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 8. biomall.in [biomall.in]
- 9. biomall.in [biomall.in]
Acetamidinium Derivatives: A Technical Deep Dive into Novel Perovskite Formulations
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable perovskite solar cells has led to intensive investigation into compositional engineering of the perovskite material. Among the various strategies, the incorporation of novel cations has emerged as a promising avenue. This technical guide focuses on the role of acetamidinium (AA) derivatives in developing advanced perovskite formulations. This compound, with its unique structural and electronic properties, offers a compelling approach to address some of the key challenges in perovskite technology, namely stability and defect passivation. This document provides a comprehensive overview of the quantitative performance data, detailed experimental protocols, and the underlying mechanisms of this compound incorporation in perovskite solar cells.
Data Presentation: Performance of this compound-Based Perovskite Solar Cells
The inclusion of this compound in both lead-based and tin-based perovskite solar cells has demonstrated significant improvements in photovoltaic performance and stability. The following tables summarize the key quantitative data from recent studies.
Table 1: Photovoltaic Parameters of this compound (AA)-Substituted Methylammonium Lead Iodide (MAPbI₃) Perovskite Solar Cells
| This compound Content | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Carrier Lifetime | Reference |
| 0% (Control MAPbI₃) | ~16.3% (average) | 1.04 V (average) | - | - | 20 µs | [1][2] |
| 10% | 18.29% (champion), 16.3% (average) | 1.12 V (average) | - | - | 32 µs | [1][2] |
Table 2: Photovoltaic Parameters of Co-Cation Engineered Tin-Based Perovskite Solar Cells with this compound (AC)
| Perovskite Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Band Gap (Eg) | Reference |
| FASnI₃ (E1) | - | - | - | - | 1.36 eV | [3][4] |
| E1 + 10% AC (E1AC10) | - | - | - | - | 1.42 eV | [3][4] |
| E1 + 10% AC + 3% Rb (E1AC10Rb3) | 14.5% (champion) | 0.84 V | 23.9 mA cm⁻² | 0.72 | 1.43 eV | [3][4] |
Table 3: Stability of this compound-Incorporated Perovskite Solar Cells
| Perovskite Composition | Stability Test Conditions | Performance Retention | Reference |
| 10% AA-substituted MAPbI₃ | Ambient exposure (72 ± 3% RH) for 480 hours | Retained 70% of initial PCE | [1][2] |
| MAPbI₃ (Control) | Ambient exposure (72 ± 3% RH) for 480 hours | Reduced to 43% of initial PCE | [1][2] |
| E1AC10Rb3 (tin-based) | Stored in a glovebox without encapsulation for 3000 hours | Maintained over 90% of initial performance | [4] |
| E1AC10Rb3 (tin-based) | 1 sun illumination at maximum power point (MPP) for over 7 hours | Stable performance | [4] |
| (GA)(MA)PbI₃ (5% GA) | - | Improved long-term stability | [5] |
| Guanidinium-based perovskites | Continuous light illumination for 1000 hours | Stabilized performance | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental protocols for the synthesis of this compound-based perovskites and the fabrication of corresponding solar cell devices.
Synthesis of this compound Salts
The synthesis of this compound salts, such as this compound iodide (AAI), is a prerequisite for its use in perovskite precursor solutions. A common method involves the reaction of this compound chloride with a suitable iodide salt. Alternatively, ion-exchange reactions can be employed. For instance, this compound sulphate can be reacted with barium iodide to yield this compound iodide and barium sulphate precipitate. A general procedure for the synthesis of this compound oxalate has been described, which can be adapted for other salts[8].
Perovskite Precursor Solution Preparation
For this compound-Substituted Lead-Based Perovskites: A typical precursor solution for a 10% this compound-substituted methylammonium lead iodide perovskite can be prepared by dissolving methylammonium iodide (MAI), this compound iodide (AAI), and lead iodide (PbI₂) in a molar ratio of 0.9:0.1:1 in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1][9].
For this compound and Rubidium Co-Cation Engineered Tin-Based Perovskites: The precursor solution for the E1AC10Rb3 device was prepared by dissolving formamidinium iodide (FAI), this compound iodide (AAI), tin(II) iodide (SnI₂), and rubidium iodide (RbI) in appropriate molar ratios in a mixture of DMF and DMSO[3][4][9]. Additives such as SnF₂ and EDAI₂ (ethylenediammonium diiodide) are often included to improve film quality and reduce tin oxidation[4].
Device Fabrication
The fabrication of perovskite solar cells typically follows a layered architecture. A common procedure for a p-i-n planar structure is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in isopropyl alcohol, acetone, and deionized water[4].
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate[3][4].
-
Perovskite Layer Deposition: The prepared perovskite precursor solution is spin-coated onto the HTL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped during the spin-coating process to induce rapid crystallization and form a uniform film[10]. The film is then annealed at a specific temperature to complete the perovskite formation.
-
Electron Transport Layer (ETL) Deposition: A layer of a fullerene derivative, such as PCBM (phenyl-C₆₁-butyric acid methyl ester), is spin-coated on top of the perovskite layer[9].
-
Buffer Layer Deposition: A thin layer of a material like BCP (bathocuproine) is often deposited on the ETL to improve charge extraction[9].
-
Top Electrode Deposition: Finally, a metal electrode, such as silver (Ag) or gold (Au), is deposited by thermal evaporation under high vacuum[4][9].
Characterization Techniques
A suite of characterization techniques is employed to evaluate the properties of the perovskite films and the performance of the solar cell devices[11]:
-
Structural and Morphological Characterization: X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to analyze the crystal structure, grain size, and surface morphology of the perovskite films[3][12].
-
Optical and Electronic Characterization: UV-vis Spectroscopy is used to determine the bandgap. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) spectroscopy provide insights into charge carrier dynamics and defect densities[3][13].
-
Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are used to determine the elemental composition and distribution within the perovskite film[3].
-
Device Performance Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (AM 1.5G) to determine the PCE, Voc, Jsc, and FF[4].
Signaling Pathways, Experimental Workflows, and Logical Relationships
The incorporation of this compound derivatives into perovskite formulations triggers a cascade of effects that ultimately lead to improved device performance and stability. These relationships can be visualized through diagrams.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-Substituted Methylammonium Lead Iodide Perovskite Solar Cells with Higher Open-Circuit Voltage and Improved Intrinsic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guanidinium found to stabilize perovskite solar cells at 19% efficiency | Perovskite-Info [perovskite-info.com]
- 8. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apvi.org.au [apvi.org.au]
role of Acetamidinium in lead-free perovskite solar cells
An In-depth Technical Guide on the Role of Acetamidinium in Lead-Free Perovskite Solar Cells
Introduction
The quest for non-toxic and efficient photovoltaic technologies has propelled the development of lead-free perovskite solar cells. Among the various strategies to enhance their performance and stability, cation engineering has emerged as a highly effective approach. This technical guide delves into the pivotal role of the this compound (AC) cation in lead-free perovskite solar cells, primarily focusing on tin-based systems, which are the most promising lead-free alternatives. This document, intended for researchers, scientists, and professionals in materials science and solar energy, provides a comprehensive overview of the structural, optoelectronic, and device-level impact of incorporating this compound.
The this compound Cation: A Structural Perspective
This compound (CH₃C(NH₂)₂⁺), an organic cation, possesses unique structural and chemical properties that make it a compelling candidate for perovskite formulation. Unlike the more common formamidinium (FA) cation, this compound has a methyl group replacing a hydrogen atom on the central carbon. This substitution has several important consequences:
-
Size and Tolerance Factor: The this compound cation is slightly larger than the formamidinium cation. Its rigid structure aids in modulating the crystal structure of tin-based perovskites, helping to maintain a Goldschmidt tolerance factor closer to unity, which is crucial for stabilizing the desired perovskite phase.[1]
-
Enhanced Bonding: this compound features two nitrogen atoms. One can form hydrogen bonds with the metal-halide framework (e.g., SnI₆⁴⁻), while the other can act as a Lewis base to stabilize undercoordinated tin atoms.[1][2] The restricted C-N bond rotation, due to a delocalized π-electron cloud over the N-C-N bond, strengthens the electrostatic interactions between the this compound cation and the inorganic framework, thereby enhancing the overall stability of the perovskite matrix.[1][3]
Impact of this compound on Perovskite Properties and Device Performance
The incorporation of this compound as a partial substituent or an additive in lead-free perovskite formulations, particularly in formamidinium tin iodide (FASnI₃), has demonstrated significant improvements in material properties and solar cell performance.
Crystal Structure and Film Morphology
The addition of this compound influences the crystallization process of the perovskite film, which is a critical factor for achieving high-efficiency devices. Reports suggest that the rigid nature of the this compound cation can help in modulating the crystal growth, although detailed studies on its specific effects on grain size and orientation in lead-free systems are still emerging.
Photophysical and Optoelectronic Properties
The electronic properties of the perovskite are directly affected by the incorporation of this compound:
-
Bandgap Tuning: The inclusion of this compound cations can lead to a widening of the bandgap. For instance, in a FASnI₃ system, the bandgap was observed to increase from 1.36 eV to 1.42 eV with the incorporation of 10% this compound.[1] This tunability is advantageous for optimizing light absorption and for applications in tandem solar cells.
-
Defect Passivation: this compound has been shown to be effective in passivating vacancy defects, particularly on the surface and in the bulk of the perovskite film.[1][2] This is a crucial role, as defects in tin-based perovskites are a major source of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency. The Lewis base functionality of one of the nitrogen atoms in this compound can help in stabilizing undercoordinated Sn²⁺ ions, a common defect in these materials.[1][2]
Device Performance and Stability
The improvements in the fundamental properties of the perovskite material translate directly into enhanced solar cell performance and stability:
-
Power Conversion Efficiency (PCE): The use of this compound as a co-cation, often in conjunction with other cations like rubidium (Rb⁺), has led to significant boosts in PCE. In one notable study, a device based on a (FA)₀.₉(AC)₀.₁SnI₃ composition with 3% Rb⁺ achieved a remarkable PCE of 14.5%.[1][2] However, it is important to note that the positive impact of this compound is highly dependent on the overall device architecture and fabrication conditions, as another study reported a much lower PCE of approximately 1% for an this compound-substituted formamidinium tin iodide solar cell.[4][5]
-
Stability: A key challenge for tin-based perovskites is their poor stability, primarily due to the easy oxidation of Sn²⁺ to Sn⁴⁺. The stabilizing effect of the this compound cation, through stronger interactions with the inorganic framework and defect passivation, contributes to improved device longevity. Devices incorporating this compound have demonstrated excellent shelf-life and operational stability under illumination.[1][2]
Quantitative Data Summary
The following tables summarize the key performance parameters of lead-free perovskite solar cells incorporating this compound.
Table 1: Performance of this compound-Containing Tin-Based Perovskite Solar Cells
| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Bandgap (eV) | Reference |
| FASnI₃ (control) | - | - | - | - | 1.36 | [1] |
| (FA)₀.₉(AC)₀.₁SnI₃ | - | - | - | - | 1.42 | [1] |
| (FA)₀.₉(AC)₀.₁SnI₃ + 3% Rb | 0.84 | 23.9 | 72 | 14.5 | 1.43 | [1] |
| (FA)₀.₉(AAI)₀.₁SnI₂ | 0.3 | 8.53 | 39 | ~1 | - | [4][5] |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency, FA = Formamidinium, AC = this compound, AAI = this compound Iodide.
Experimental Protocols
This section outlines a typical experimental procedure for the fabrication of a lead-free perovskite solar cell incorporating this compound, based on methodologies reported in the literature.[3][5]
Precursor Solution Preparation
-
Perovskite Precursor: A typical precursor solution is prepared by dissolving tin(II) iodide (SnI₂), formamidinium iodide (FAI), and this compound iodide (AAI) in a specific molar ratio (e.g., 1:0.9:0.1) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 8:2 v/v).[3][5]
-
Electron Transport Layer (ETL) Solution: For a p-i-n device architecture, a common ETL is PCBM ([6][6]-phenyl-C₆₁-butyric acid methyl ester). A solution is prepared by dissolving PCBM in chlorobenzene (e.g., 20 mg/mL).[3][5]
-
Hole Transport Layer (HTL) Solution: PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is a widely used HTL. It is typically used as a filtered aqueous dispersion.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.[5] The substrates are then treated with UV-ozone to improve the wettability.
-
HTL Deposition: The PEDOT:PSS solution is spin-coated onto the cleaned ITO substrates and annealed (e.g., at 140°C for 20 minutes).[5]
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[5] The film is then annealed at a moderate temperature (e.g., 65°C for 10 minutes).[5]
-
ETL Deposition: The PCBM solution is spin-coated onto the perovskite layer.[3][5]
-
Buffer Layer Deposition: A thin buffer layer, such as bathocuproine (BCP) dissolved in isopropanol, can be spin-coated on the ETL to improve charge extraction.[3][5]
-
Top Electrode Deposition: Finally, a metal top electrode (e.g., 100 nm of silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[3][5]
Visualizations
Signaling Pathway of this compound's Role
Caption: Logical flow of how this compound incorporation improves solar cell performance.
Experimental Workflow for Device Fabrication
Caption: A typical experimental workflow for fabricating p-i-n lead-free perovskite solar cells.
Conclusion and Future Outlook
This compound has proven to be a valuable addition to the toolbox for engineering high-performance and stable lead-free perovskite solar cells. Its ability to stabilize the perovskite structure, passivate defects, and tune the bandgap addresses some of the most critical challenges facing tin-based perovskite technology. The demonstrated power conversion efficiencies of over 14% are highly encouraging and position this compound-containing perovskites as a promising direction for future research.
Further investigations should focus on a deeper understanding of the crystallization dynamics in the presence of this compound to gain better control over film quality. Exploring novel device architectures and charge transport layers that are well-matched to the energy levels of this compound-modified perovskites will be crucial for pushing the efficiency closer to the theoretical limits. Additionally, long-term stability studies under various stress factors will be essential to validate the commercial potential of this promising class of materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New substituted small A cation(this compound) based Tin perovskite solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. New substituted small A cation(this compound) based Tin perovskite solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Lead-Free Perovskite Materials for Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetamidinium-Based Perovskite Precursor Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of acetamidinium-based perovskite precursor solutions. These materials are of significant interest in the fields of photovoltaics and optoelectronics. The following sections offer step-by-step instructions, quantitative data summaries, and visual workflows to ensure reproducibility and success in experimental settings.
Introduction
This compound (AA) is an organic cation that has been explored as a component in perovskite materials, often in combination with other cations like formamidinium (FA) and methylammonium (MA). Its incorporation into the perovskite lattice can influence the structural and optoelectronic properties of the resulting thin films. The unique bonding structure of this compound, with its delocalized π-electron cloud over the N-C-N bond, can enhance electrostatic interactions and contribute to the stability of the perovskite structure.[1] This document outlines protocols for the preparation of precursor solutions for pure formamidinium lead iodide (FAPbI₃), as well as mixed-cation systems incorporating this compound.
Materials and Reagents
A comprehensive list of materials and reagents required for the synthesis of various this compound-based perovskite precursor solutions is provided below.
| Chemical Name | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| Lead (II) Iodide | PbI₂ | 461.01 | 99.99% | Sigma-Aldrich, TCI |
| Formamidinium Iodide | CH₅IN₂ (FAI) | 171.97 | >99% | Greatcell Solar, Ossila |
| This compound Iodide | C₂H₇IN₂ (AAI) | 186.00 | >97% | Greatcell Solar, Ningbo Inno Pharmchem |
| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | ≥99% | Sigma-Aldrich |
| Hydroiodic Acid | HI | 127.91 | 57% in H₂O | Sigma-Aldrich |
| N,N-Dimethylformamide | C₃H₇NO (DMF) | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dimethyl Sulfoxide | C₂H₆OS (DMSO) | 78.13 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous, 99.8% | Sigma-Aldrich |
| Isopropanol | C₃H₈O (IPA) | 60.10 | Anhydrous, 99.5% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Sigma-Aldrich |
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of various this compound-based perovskite precursor solutions.
Protocol 1: Synthesis of Formamidinium Iodide (FAI)
This protocol describes the synthesis of formamidinium iodide (FAI), a common precursor for formamidinium-based perovskites.
Procedure:
-
Dissolve formamidinium acetate in ethanol.
-
Slowly add hydroiodic acid to the solution while stirring.
-
Continue stirring the reaction mixture at 50 °C for 2 hours.[2]
-
Evaporate the solvents under vacuum.
-
Wash the resulting yellow crystals with chloroform.
-
Recrystallize the product from an ethanol/diethyl ether mixture to obtain white, needle-like crystals.[3]
-
Dry the purified FAI overnight in a vacuum oven before use.[3]
Protocol 2: One-Step Preparation of Formamidinium Lead Iodide (FAPbI₃) Precursor Solution
This protocol outlines the direct synthesis of a FAPbI₃ precursor solution from its constituent salts.
Procedure:
-
In a nitrogen-filled glovebox, weigh and add formamidinium iodide (FAI) and lead iodide (PbI₂) to a vial in a 1:1 molar ratio.[3]
-
Add anhydrous N,N-dimethylformamide (DMF) to the vial to achieve the desired molarity (e.g., 0.88 M).[3]
-
Stir the mixture at room temperature for at least 8 hours or until a clear, yellow solution is obtained.[4]
-
Filter the solution using a 0.2 µm PTFE syringe filter before use.
Quantitative Data for FAPbI₃ Precursor Solution:
| Precursor | Molar Ratio | Example Weight (for 1 mL of 0.88 M solution) | Solvent | Concentration (M) | Stirring Time |
| FAI | 1 | 151.3 mg | DMF | 0.88 | 8 hours |
| PbI₂ | 1 | 405.7 mg |
Protocol 3: One-Step Preparation of Mixed-Cation this compound/Formamidinium Tin Iodide Perovskite Precursor Solution
This protocol details the preparation of a precursor solution for a mixed-cation (AA/FA) tin-based perovskite.
Procedure:
-
Inside a glovebox, dissolve tin iodide (SnI₂), formamidinium iodide (FAI), and this compound iodide (AAI) in a molar ratio of 1:0.9:0.1.[1]
-
The solvent used is a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in an 8:2 volume ratio.[1]
-
Stir the solution until all precursors are fully dissolved.
-
This solution can be used for spin-coating perovskite films. For example, spin-coat at 4000 rpm for 40 seconds, with chlorobenzene dripped as an antisolvent at the 30-second mark.[1]
-
Subsequent annealing is performed at 65°C for 10 minutes.[1]
Quantitative Data for Mixed-Cation (AA/FA) Tin Perovskite Precursor Solution:
| Precursor | Molar Ratio | Solvent | Solvent Ratio (v/v) |
| SnI₂ | 1 | DMF / DMSO | 8:2 |
| FAI | 0.9 | ||
| AAI | 0.1 |
Protocol 4: Two-Step Sequential Deposition of FAPbI₃
This method involves the sequential deposition of the inorganic and organic components.
Procedure:
-
Step 1: PbI₂ Deposition
-
Step 2: FAI Deposition and Conversion
Visual Workflows (Graphviz)
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for the synthesis of Formamidinium Iodide (FAI).
Caption: One-step preparation of FAPbI₃ precursor solution.
References
Application Notes and Protocols for Spin Coating of Acetamidinium Perovskite Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of high-quality acetamidinium (formamidinium) lead iodide (FAPbI₃) perovskite thin films using spin coating techniques. Both one-step and two-step deposition methods are described, including the use of anti-solvents to control crystallization and enhance film morphology.
Introduction
This compound lead iodide, more commonly known as formamidinium lead iodide (FAPbI₃), has emerged as a promising perovskite material for high-efficiency and stable photovoltaic and optoelectronic devices. Its favorable bandgap and thermal stability make it a subject of intense research. The quality of the FAPbI₃ thin film is a critical determinant of device performance. Spin coating is a widely adopted laboratory technique for depositing these films due to its simplicity and ability to produce uniform layers.[1]
This protocol outlines optimized spin coating procedures to achieve high-quality FAPbI₃ films characterized by large grain sizes and minimal defects. Control over the crystallization process is paramount, and this can be achieved through either a one-step or a two-step deposition method.[2][3]
Materials and Equipment
Materials:
-
Formamidinium Iodide (FAI)
-
Lead (II) Iodide (PbI₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Chlorobenzene (CB)
-
Isopropanol (IPA)
-
Acetone
-
Deionized (DI) water
-
Substrates (e.g., FTO-coated glass)
Equipment:
-
Spin coater
-
Hotplate
-
Ultrasonic bath
-
Nitrogen or argon glovebox
-
Pipettes
-
Syringes and syringe filters (0.22 µm)
-
Glass vials and beakers
Experimental Protocols
Substrate Cleaning
A thorough cleaning of the substrate is crucial to ensure uniform film deposition and good adhesion.
-
Place the substrates in a rack and sonicate in a beaker with soapy deionized water for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Dry the substrates with a stream of nitrogen or argon gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to remove any organic residues and improve the wettability of the surface.
One-Step Spin Coating Protocol
The one-step method involves spin coating a precursor solution containing both the organic and inorganic components. An anti-solvent is often used to induce rapid crystallization and improve film quality.[1][4]
Precursor Solution Preparation (1.4 M):
-
Inside a nitrogen-filled glovebox, dissolve 240.8 mg of FAI and 645.4 mg of PbI₂ in a solvent mixture of 0.8 mL DMF and 0.2 mL DMSO.
-
Stir the solution on a hotplate at 60°C for at least 2 hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter.
Spin Coating Procedure:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense approximately 100 µL of the perovskite precursor solution onto the substrate.
-
Start the spin coating program. A typical two-step program is used:
-
Step 1: 1000 rpm for 10 seconds with a ramp rate of 200 rpm/s.
-
Step 2: 4000 rpm for 30 seconds with a ramp rate of 1000 rpm/s.
-
-
During the second step, at approximately 15 seconds, dispense 100-150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[4]
-
After the spin coating is complete, immediately transfer the substrate to a hotplate.
-
Anneal the film at 150°C for 15 minutes in the glovebox.
Two-Step Spin Coating Protocol
The two-step method involves the sequential deposition of the inorganic (PbI₂) and organic (FAI) layers.[2][3] This method can offer better control over the film morphology.[2]
Lead Iodide (PbI₂) Solution Preparation (1 M):
-
Dissolve 461 mg of PbI₂ in 1 mL of DMF.
-
Stir the solution at 70°C for at least 2 hours.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
Formamidinium Iodide (FAI) Solution Preparation (10 mg/mL):
-
Dissolve 10 mg of FAI in 1 mL of isopropanol (IPA).
-
Stir at room temperature until fully dissolved.
Spin Coating Procedure:
-
Step 1: PbI₂ Deposition
-
Dispense ~100 µL of the hot PbI₂ solution onto the cleaned substrate.
-
Spin coat at 3000 rpm for 30 seconds.
-
Dry the PbI₂ film on a hotplate at 70°C for 10 minutes.
-
-
Step 2: FAI Deposition and Conversion
-
Allow the PbI₂-coated substrate to cool to room temperature.
-
Dispense ~150 µL of the FAI solution onto the PbI₂ film.
-
Spin coat at 4000 rpm for 30 seconds.
-
-
Annealing
-
Transfer the substrate to a hotplate and anneal at 150°C for 15-20 minutes to drive the conversion to the perovskite phase.[3]
-
Data Presentation
The following tables summarize typical parameters for the one-step and two-step spin coating protocols.
Table 1: One-Step Spin Coating Parameters
| Parameter | Value |
| Precursor Concentration | 1.4 M |
| Solvents | DMF:DMSO (4:1 v/v) |
| Spin Program | 1000 rpm (10s), 4000 rpm (30s) |
| Anti-Solvent | Chlorobenzene |
| Anti-Solvent Volume | 100-150 µL |
| Anti-Solvent Dispense Time | 15 s into 2nd step |
| Annealing Temperature | 150 °C |
| Annealing Time | 15 min |
Table 2: Two-Step Spin Coating Parameters
| Parameter | Step 1: PbI₂ Deposition | Step 2: FAI Deposition |
| Solution | ||
| Precursor | PbI₂ | FAI |
| Concentration | 1 M | 10 mg/mL |
| Solvent | DMF | Isopropanol |
| Spin Coating | ||
| Spin Speed | 3000 rpm | 4000 rpm |
| Spin Duration | 30 s | 30 s |
| Annealing | ||
| Pre-Anneal | 70 °C for 10 min | - |
| Post-Anneal | 150 °C for 15-20 min |
Mandatory Visualization
Caption: One-Step Spin Coating Workflow for FAPbI₃ Thin Films.
Caption: Two-Step Spin Coating Workflow for FAPbI₃ Thin Films.
References
Application Note: Enhancing Perovskite Film Morphology through Acetamidinium Cation Doping
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphology of the perovskite thin film is a critical determinant of the performance and stability of perovskite solar cells (PSCs). Defects such as pinholes, small grain sizes, and rough surfaces can act as recombination centers for charge carriers, thereby reducing the power conversion efficiency (PCE) and long-term stability of the devices. Acetamidinium (AC) cation doping has emerged as a promising strategy to modulate the crystallization process of perovskite films, leading to improved film quality. This application note details the effects of AC doping on perovskite film morphology and provides protocols for the fabrication and characterization of AC-doped perovskite films.
Effects of this compound Cation Doping on Film Morphology
The introduction of this compound cations into the perovskite precursor solution has been shown to have a significant impact on the resulting film's morphology. The primary effects observed are:
-
Increased Grain Size: this compound doping promotes the growth of larger perovskite grains. This is attributed to the interaction of the AC cation with the perovskite precursors, which can modulate the nucleation and crystal growth kinetics. Larger grains reduce the density of grain boundaries, which are known to be a major source of defects and non-radiative recombination.
-
Reduced Surface Roughness: Perovskite films doped with this compound tend to exhibit a smoother surface morphology. A lower root-mean-square (RMS) surface roughness is indicative of a more uniform and compact film, which is beneficial for efficient charge transport and extraction at the interfaces with charge transport layers.
-
Improved Crystallinity: The incorporation of AC can lead to enhanced crystallinity of the perovskite film. This is often characterized by stronger and sharper diffraction peaks in X-ray diffraction (XRD) analysis, indicating a higher degree of crystalline order within the film.
-
Passivation of Defects: The this compound cation can play a role in passivating vacancy defects at the surface and within the bulk of the perovskite film, further contributing to the reduction of charge recombination and enhancement of device performance.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound cation doping on the morphology of formamidinium tin iodide (FASnI3) perovskite films.
| Dopant Concentration | Average Grain Size (µm) | Surface Roughness (RMS, nm) |
| 0% this compound (Control) | 0.5 - 1.0 | ~50 |
| 10% this compound | 1.5 - 2.5 | 37.6[1] |
Note: The data presented is representative and may vary depending on the specific perovskite composition and fabrication conditions.
Experimental Protocols
This section provides detailed protocols for the preparation of a control (undoped) and an this compound-doped perovskite precursor solution, followed by the thin film deposition process.
Protocol 1: Perovskite Precursor Solution Preparation
Materials:
-
Formamidinium Iodide (FAI)
-
Lead (II) Iodide (PbI2)
-
This compound Chloride (ACCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Equipment:
-
Nitrogen-filled glovebox
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Syringe filters (0.22 µm pore size)
Procedure:
-
Control Precursor Solution (1 M FAPbI3):
-
Inside a nitrogen-filled glovebox, weigh 172 mg of Formamidinium Iodide (FAI) and 461 mg of Lead (II) Iodide (PbI2).
-
Add the weighed precursors to a vial containing a magnetic stir bar.
-
Add 700 µL of anhydrous DMF and 300 µL of anhydrous DMSO to the vial.
-
Stir the solution at room temperature for at least 2 hours, or until the precursors are fully dissolved, resulting in a clear yellow solution.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter.
-
-
This compound-Doped Precursor Solution (1 M FAPbI3 with 10% AC):
-
Inside a nitrogen-filled glovebox, weigh 155 mg of FAI, 461 mg of PbI2, and 9.5 mg of this compound Chloride (ACCl).
-
Add the weighed precursors to a vial containing a magnetic stir bar.
-
Add 700 µL of anhydrous DMF and 300 µL of anhydrous DMSO to the vial.
-
Stir the solution at room temperature for at least 2 hours, or until the precursors are fully dissolved.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter.
-
Protocol 2: Perovskite Thin Film Deposition by Spin Coating
Materials:
-
Pre-cleaned substrates (e.g., FTO-coated glass)
-
Perovskite precursor solution (control or AC-doped)
-
Anti-solvent (e.g., Chlorobenzene)
Equipment:
-
Spin coater inside a nitrogen-filled glovebox
-
Hotplate
-
Pipettes
Procedure:
-
Place the pre-cleaned substrate onto the chuck of the spin coater.
-
Dispense 40 µL of the perovskite precursor solution onto the center of the substrate.
-
Initiate the spin coating program with the following parameters:
-
Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s)
-
Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s)
-
-
During the second step, at approximately 15 seconds into the spin, dispense 100 µL of the anti-solvent (Chlorobenzene) onto the spinning substrate.
-
After the spin coating program is complete, immediately transfer the substrate to a hotplate preheated to 100°C.
-
Anneal the film for 10 minutes.
-
Allow the film to cool down to room temperature before further characterization or device fabrication.
Visualizations
Experimental Workflow
Logical Relationship of this compound Doping Effect
References
Application Notes and Protocols for In-situ Characterization of Acetamidinium Perovskite Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamidinium (formamidinium, FA) based perovskites are at the forefront of academic and industrial research for next-generation solar cell technology, demonstrating high power conversion efficiencies and improved thermal stability compared to their methylammonium counterparts. However, the complex and rapid crystallization dynamics of FA-based perovskites present a significant challenge in achieving high-quality, stable, and reproducible thin films. Understanding and controlling this crystallization process is paramount for optimizing device performance and stability. In-situ characterization techniques provide a powerful means to monitor the evolution of the perovskite film in real-time, from precursor solution to the final crystalline phase. This document provides detailed application notes and protocols for the most common in-situ characterization techniques employed in the study of this compound perovskite crystallization: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), UV-visible (UV-vis) Absorption Spectroscopy, and Photoluminescence (PL) Spectroscopy.
Key Crystallization Parameters and Their Effects
The crystallization of this compound perovskite films is a multi-step process influenced by a variety of factors. The interplay between these parameters dictates the final film quality, including crystallinity, grain size, morphology, and defect density, which in turn govern the photovoltaic performance and stability of the resulting devices. The following tables summarize key quantitative data from literature on the influence of precursor composition, antisolvent treatment, and post-deposition annealing.
Table 1: Precursor Composition and its Influence on Crystallization and Performance
| Precursor System | Molar Ratio | Solvent System (v/v) | Additive(s) | Resulting Phase/Morphology | PCE (%) | Reference |
| FAPbI₃ | 1:1 (FAI:PbI₂) | DMF:DMSO (4:1) | - | α-phase with some δ-phase impurities | ~17-19 | [1] |
| (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | 0.85:0.15:1:0.15 | DMF:DMSO (4:1) | - | Stabilized α-phase, larger grains | >20 | [2] |
| Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | 0.05:0.83:0.17:1:0.83:0.17 | DMF:DMSO (4:1) | - | Highly crystalline, uniform films | >22 | [2] |
| FAPbI₃ | 1:1 (FAI:PbI₂) | DMF | MACl | Suppresses δ-phase, enhances α-phase formation | ~20 | [2] |
Table 2: Antisolvent Engineering Effects on Crystallization Dynamics
| Antisolvent | Dripping Time (s into spin coating) | Effect on Intermediate Phases | Impact on Final Film Quality | PCE (%) | Reference |
| Chlorobenzene | 10-20 | Promotes rapid formation of a perovskite-solvent intermediate phase | Uniform, pinhole-free films with large grains | >20 | [3] |
| Toluene | 15-25 | Induces rapid supersaturation, leading to fast nucleation | Smooth morphology, but can lead to smaller grain sizes if not optimized | ~18-20 | [4] |
| Diethyl Ether | 5-15 | Efficiently removes precursor solvents, leading to rapid crystallization | Can result in disordered crystals if dripping time is not optimized | ~17-19 | [4] |
| Ethyl Acetate | 10-20 | Slower solvent extraction, allowing for more ordered crystal growth | Larger grain sizes and improved crystallinity | >21 | [5] |
Table 3: Influence of Annealing Parameters on Perovskite Phase and Performance
| Annealing Temperature (°C) | Annealing Time (min) | Observed Phase Transitions | Effect on Film Morphology and Crystallinity | PCE (%) | Reference |
| 100 | 10-30 | δ-phase to α-phase transition | Good crystallinity, but may have residual δ-phase | ~18-20 | [6] |
| 150 | 10-20 | Complete conversion to α-phase | Large, well-defined grains, improved crystallinity | >22 | [2] |
| 170 | 5-15 | Rapid α-phase formation | Can lead to thermal degradation if time is not optimized | >20 | [7] |
| 100 -> 160 (two-step) | 10 -> 10 | Stepwise conversion, improved control over grain growth | Enhanced morphology with reduced defects | >21 | [8] |
Experimental Protocols for In-situ Characterization
In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
Application: GIWAXS is an indispensable technique for probing the evolution of crystalline phases, crystal orientation, and lattice parameters during the entire film formation process, from the liquid precursor stage to the final solid film.[9][10]
Protocol:
-
Sample Preparation:
-
Prepare the this compound perovskite precursor solution in a nitrogen-filled glovebox. A common formulation is a 1:1 molar ratio of formamidinium iodide (FAI) and lead iodide (PbI₂) in a 4:1 (v/v) mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]
-
Clean substrates (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
-
Transfer the cleaned substrates into the glovebox.
-
-
In-situ GIWAXS Setup:
-
Mount the substrate on a custom-built spin coater that is integrated into the GIWAXS sample stage.[9] The setup should allow for the X-ray beam to impinge on the substrate at a grazing angle (typically 0.2-0.5 degrees) while the substrate is spinning.
-
Position a 2D detector (e.g., a Pilatus or Eiger detector) to collect the scattered X-rays.
-
Ensure that the entire setup is within a chamber that can be purged with an inert gas (e.g., nitrogen or helium) to minimize air scattering and sample degradation.
-
-
Data Acquisition:
-
Start the data acquisition just before dispensing the perovskite precursor solution onto the substrate.
-
Dispense a controlled volume of the precursor solution (e.g., 50 µL) onto the center of the substrate.
-
Initiate the spin coating program (e.g., a two-step program with a low-speed step for spreading and a high-speed step for thinning).
-
If using an antisolvent, drip a specific volume (e.g., 100 µL of chlorobenzene) onto the spinning substrate at a predetermined time.[3]
-
Continuously acquire GIWAXS patterns with a high frame rate (e.g., 1-10 frames per second) throughout the spin coating process.
-
After spin coating, if a thermal annealing step is required, transfer the sample to a heating stage within the in-situ chamber and continue acquiring GIWAXS patterns as a function of time and temperature.
-
-
Data Analysis:
-
Correct the raw 2D GIWAXS patterns for background scattering and detector artifacts.
-
Integrate the 2D patterns to obtain 1D diffraction profiles (Intensity vs. scattering vector, q).
-
Identify the Bragg peaks corresponding to different crystalline phases (e.g., precursor-solvent complexes, δ-phase FAPbI₃, and α-phase FAPbI₃).[11]
-
Track the evolution of peak intensities, positions, and widths over time to understand the kinetics of phase transitions and crystal growth.
-
In-situ UV-visible (UV-vis) Absorption Spectroscopy
Application: In-situ UV-vis spectroscopy is a valuable tool for monitoring the electronic structure evolution of the perovskite film. It allows for the real-time observation of the bandgap formation and changes in the absorption profile, which are indicative of the transition from precursor and intermediate phases to the final perovskite phase.[12][13]
Protocol:
-
Sample Preparation:
-
Follow the same precursor solution and substrate preparation steps as for GIWAXS.
-
-
In-situ UV-vis Setup:
-
The setup typically consists of a light source (e.g., a deuterium and tungsten-halogen lamp), a spectrometer, and optical fibers to guide the light to and from the sample.
-
Position the optical fibers above and below the substrate on the spin coater for transmission measurements, or on the same side for reflection measurements.
-
The entire setup should be enclosed in a controlled environment (e.g., a nitrogen-filled glovebox).
-
-
Data Acquisition:
-
Record a reference spectrum (e.g., through the bare substrate).
-
Start acquiring spectra continuously just before dispensing the precursor solution.
-
Dispense the precursor solution and start the spin coating process.
-
Apply antisolvent if required.
-
Continue acquiring spectra throughout the spin coating and subsequent annealing process. The acquisition rate should be fast enough to capture the rapid changes (e.g., 1-10 spectra per second).
-
-
Data Analysis:
-
Calculate the absorbance from the measured transmission or reflection spectra.
-
Plot the absorbance spectra as a function of time to create a 2D contour map.
-
Analyze the evolution of the absorption onset to determine the bandgap formation kinetics.
-
Identify the absorption features of intermediate phases and track their disappearance as the perovskite phase forms.
-
In-situ Photoluminescence (PL) Spectroscopy
Application: In-situ PL spectroscopy is highly sensitive to the electronic quality of the perovskite film. It provides real-time information on the formation of the emissive perovskite phase, the presence of non-radiative recombination pathways, and the evolution of charge carrier dynamics during crystallization and annealing.[14][15]
Protocol:
-
Sample Preparation:
-
Follow the same precursor solution and substrate preparation steps as for GIWAXS and UV-vis.
-
-
In-situ PL Setup:
-
The setup includes an excitation source (e.g., a laser or a high-power LED with a wavelength above the perovskite bandgap), a spectrometer, and optics to focus the excitation light onto the sample and collect the emitted PL.
-
The sample is mounted on a spin coater or a heating stage within a controlled environment.
-
Ensure that the excitation intensity is low enough to avoid photo-degradation of the sample.
-
-
Data Acquisition:
-
Start acquiring PL spectra continuously before the start of the film formation process.
-
Dispense the precursor solution and initiate spin coating and/or annealing.
-
Record PL spectra at a high rate to capture the dynamic changes in emission intensity and peak position.
-
-
Data Analysis:
-
Plot the PL intensity and peak wavelength as a function of time.
-
Correlate the increase in PL intensity with the formation of the crystalline perovskite phase.
-
Analyze shifts in the PL peak position to monitor changes in the bandgap and the presence of different emissive phases.
-
Changes in the PL intensity can also provide insights into the passivation or formation of defects during the crystallization process.[16]
-
Logical Relationships in this compound Perovskite Crystallization
The following diagram illustrates the logical relationships between key processing parameters and their influence on the crystallization pathway and final film properties.
Conclusion
The in-situ characterization of this compound perovskite crystallization is a critical tool for advancing the field of perovskite photovoltaics. By providing real-time insights into the complex film formation process, techniques like GIWAXS, UV-vis, and PL spectroscopy enable researchers to rationally design and optimize fabrication protocols for high-performance and stable solar cells. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers and professionals aiming to master the art and science of this compound perovskite crystallization.
References
- 1. espublisher.com [espublisher.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 7. materials database [materials.hybrid3.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Optical in situ monitoring during the synthesis of halide perovskite solar cells reveals formation kinetics and evolution of optoelectronic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Process Monitoring and Multichannel Imaging for Vacuum... [publikationen.bibliothek.kit.edu]
- 16. researchgate.net [researchgate.net]
Unveiling Ultrafast Dynamics in Acetamidinium Perovskites: Application Notes and Protocols for Transient Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing transient absorption spectroscopy (TAS) for the investigation of acetamidinium (FA) based perovskites. These materials are at the forefront of research for next-generation solar cells and optoelectronic devices.[1][2][3] Understanding their fundamental photophysical properties, such as charge carrier dynamics, is crucial for optimizing device performance and stability. TAS is a powerful pump-probe technique that allows for the real-time observation of photo-induced processes on timescales ranging from femtoseconds to seconds.[4][5]
Application Notes
Transient absorption spectroscopy is instrumental in elucidating the following aspects of this compound perovskites:
-
Charge Carrier Recombination Dynamics: TAS can differentiate between various recombination pathways, including monomolecular (trap-assisted), bimolecular (electron-hole), and Auger recombination.[6][7] By analyzing the decay kinetics of the transient absorption signal, researchers can extract rate constants for each process, providing insights into material quality and the dominant loss mechanisms.
-
Carrier Cooling and Relaxation: Upon photoexcitation, "hot" charge carriers are generated with excess energy. TAS can track the cooling of these carriers as they relax to the band edges.[1] The timescale of this process is critical as it competes with charge extraction and recombination.
-
Trap State Analysis: Defect or trap states within the perovskite material can significantly impact device performance by acting as non-radiative recombination centers. TAS can help identify the presence of these states and quantify their influence on charge carrier lifetimes.
-
Effects of Composition and Morphology: The photophysical properties of this compound perovskites are highly dependent on their composition (e.g., mixed halides, mixed cations) and morphology (e.g., grain size, film uniformity).[8][9][10] TAS is a sensitive tool for comparing different perovskite formulations and processing conditions to correlate material properties with device efficiency and stability.
-
Interfacial Charge Transfer: In a complete solar cell device, the transfer of charge carriers from the perovskite layer to the electron and hole transport layers is a critical step. Time-resolved TAS can be employed to probe the kinetics of these interfacial processes.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from transient absorption and related spectroscopic studies of various this compound-based perovskite compositions.
Table 1: Charge Carrier Mobilities in Formamidinium (FA)-Based Perovskites
| Perovskite Composition | Measurement Technique | Charge Carrier Mobility (cm²/Vs) | Reference |
| FAPbI₃ | Microwave Conductivity | ~2.5 (room temperature) | [8] |
| FAPbI₃ | Optical Pump-THz Probe | 27 ± 2 | [6] |
| FAPbBr₃ | Optical Pump-THz Probe | 14 ± 2 | [6] |
| FAPb(Br₀.₁₅I₀.₈₅)₃ | Optical Pump-THz Probe | ~10 | [7] |
| FAPb(Br₀.₆₇I₀.₃₃)₃ | Optical Pump-THz Probe | <2 | [7] |
Table 2: Recombination Rate Constants in FAPb(BryI1–y)3 Thin Films
| Bromide Content (y) | Bimolecular Rate Constant (k₂) (cm³/s) | Auger Rate Constant (k₃) (cm⁶/s) | Reference |
| 0 | ~1 x 10⁻¹⁰ | ~1 x 10⁻²⁸ | [7] |
| 0.15 | ~2 x 10⁻¹⁰ | ~2 x 10⁻²⁸ | [7] |
| 0.67 | ~5 x 10⁻¹⁰ | ~8 x 10⁻²⁸ | [7] |
| 1 | ~8 x 10⁻¹⁰ | ~1 x 10⁻²⁷ | [7] |
Table 3: Charge Carrier Lifetimes in Mixed-Cation Perovskites
| Perovskite Composition | Measurement Technique | Carrier Lifetime | Reference |
| FA/MA mixed bromide | Femtosecond TAS | 291 ns | [1] |
| Cs/FA/MA mixed bromide | Femtosecond TAS | 355 ns | [1] |
Experimental Protocols
I. Perovskite Thin Film Preparation (Two-Step Sequential Method)
This protocol describes a common method for preparing high-quality formamidinium lead iodide (FAPbI₃) thin films suitable for spectroscopic analysis.[10]
Materials:
-
Lead(II) iodide (PbI₂)
-
Formamidinium iodide (FAI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Isopropanol (IPA), n-butanol (n-BuOH), or tert-butanol (t-BuOH), anhydrous
-
Substrates (e.g., glass, FTO-coated glass)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
PbI₂ Deposition: Prepare a solution of PbI₂ in DMF. Spin-coat the PbI₂ solution onto the cleaned substrates. The spin-coating parameters (speed, time) should be optimized to achieve a uniform layer.
-
FAI Solution Preparation: Prepare a solution of FAI in the chosen alcohol (IPA, n-BuOH, or t-BuOH).
-
Perovskite Conversion: Spin-coat the FAI solution onto the PbI₂-coated substrate. This step converts the PbI₂ film into FAPbI₃.
-
Annealing: Anneal the films at a specified temperature (e.g., 170°C) for a set duration (e.g., 10 minutes) to promote crystallization and form the desired black α-phase of FAPbI₃.[10] The annealing should be performed in a controlled atmosphere (e.g., nitrogen-filled glovebox).
II. Femtosecond Transient Absorption Spectroscopy (TAS)
This protocol outlines the general procedure for performing a femtosecond TAS experiment on an this compound perovskite thin film.
Instrumentation:
-
Femtosecond laser system (e.g., Ti:sapphire amplifier) providing pump and probe pulses.
-
Optical parametric amplifier (OPA) to tune the pump wavelength.
-
White-light generation setup for the probe pulse (e.g., by focusing a portion of the fundamental laser output onto a sapphire crystal).
-
Optical delay line to control the time delay between the pump and probe pulses.
-
Spectrometer and detector (e.g., CCD camera) to record the spectrum of the probe pulse.
-
Sample holder.
Procedure:
-
Sample Mounting: Mount the perovskite thin film sample in the sample holder within the TAS setup.
-
Pump and Probe Alignment:
-
The pump beam, with a wavelength chosen to excite the sample above its bandgap, is directed onto the sample.
-
The broadband probe beam is also focused on the sample, spatially overlapping with the pump beam.
-
The transmitted probe light is collected and directed into the spectrometer.
-
-
Data Acquisition:
-
Record the spectrum of the probe pulse transmitted through the sample with the pump beam blocked (I_unpumped).
-
Record the spectrum of the probe pulse transmitted through the sample at a specific time delay after excitation by the pump beam (I_pumped).
-
The change in absorbance (ΔA) is calculated as: ΔA = -log₁₀(I_pumped / I_unpumped).
-
Repeat this process for a range of time delays by adjusting the optical delay line.
-
-
Data Analysis:
-
The collected data is typically represented as a 2D map of ΔA as a function of wavelength and time delay.
-
Kinetic traces at specific wavelengths can be extracted and fitted to exponential decay models to determine charge carrier lifetimes.
-
Global analysis of the entire dataset can be performed to identify different spectral components and their associated dynamics.
-
Visualizations
References
- 1. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]
- 2. Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steady state and transient absorption spectroscopy in metal halide perovskites | CoLab [colab.ws]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Diffraction Analysis of Acetamidinium-Substituted Perovskites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and X-ray diffraction (XRD) analysis of acetamidinium (AA) substituted perovskite materials. The inclusion of this compound as a cation in perovskite structures, often alongside methylammonium (MA) or formamidinium (FA), has been shown to enhance material stability and optoelectronic properties, making them promising candidates for applications in photovoltaics and potentially in biomedical fields.
Introduction to this compound-Substituted Perovskites
This compound is a slightly larger organic cation compared to methylammonium. Its incorporation into the perovskite lattice (ABX₃ structure) can induce changes in the crystal structure, which in turn affect the material's properties. The delocalized π-electron cloud over the N-C-N bond and an additional N-H···I hydrogen bond in this compound contribute to a stronger electrostatic interaction within the perovskite matrix, leading to improved intrinsic stability.[1][2][3] Substitution of this compound is often limited to a certain percentage, beyond which phase segregation can occur.[2][3]
Experimental Protocols
Synthesis of this compound-Substituted Perovskite Thin Films
This protocol describes a one-step spin-coating method for the fabrication of this compound-substituted methylammonium lead iodide thin films, (AA)ₓ(MA)₁₋ₓPbI₃.
Materials and Reagents:
-
Lead (II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound iodide (AAI) - Note: If not commercially available, it can be synthesized from this compound hydrochloride.
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Chlorobenzene (antisolvent)
-
Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates
-
Deionized water
-
Hellmanex™ or similar detergent
-
Acetone
-
Isopropanol (IPA)
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with a nitrogen atmosphere
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Pipettes and syringes with 0.22 µm filters
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO/FTO substrates in a solution of Hellmanex™/deionized water, followed by deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
-
Perovskite Precursor Solution Preparation (inside a nitrogen-filled glovebox):
-
Prepare a stock solution of the desired molarity (e.g., 1.4 M) of the lead halide perovskite precursor.
-
To prepare the (AA)ₓ(MA)₁₋ₓPbI₃ precursor solution, dissolve PbI₂, MAI, and AAI in a co-solvent of DMF:DMSO (typically in a 4:1 volume ratio). The molar ratio of the organic cations (MAI and AAI) to the lead halide (PbI₂) should be slightly greater than 1 (e.g., 1.05:1).
-
For example, to prepare a 10% this compound substituted perovskite solution ((AA)₀.₁(MA)₀.₉PbI₃), the molar ratio of AAI to MAI would be 1:9.
-
Stir the solution at room temperature for at least 2 hours or until all solids are completely dissolved.
-
Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.
-
-
Thin Film Deposition (inside a nitrogen-filled glovebox):
-
Transfer the cleaned substrate to the spin coater.
-
Dispense an adequate volume (e.g., 50-100 µL) of the perovskite precursor solution onto the substrate to cover the entire surface.
-
Spin coat the solution using a two-step program. A typical program would be:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading).
-
Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).
-
-
During the second step, with about 10-15 seconds remaining, dispense a stream of antisolvent (e.g., 100-200 µL of chlorobenzene) onto the spinning substrate. This will induce rapid crystallization and result in a uniform film.
-
Immediately transfer the substrate to a hotplate preheated to 100-150 °C and anneal for 10-15 minutes.
-
-
Cooling and Storage:
-
After annealing, allow the film to cool down to room temperature.
-
Store the fabricated thin films in a desiccator or a nitrogen-filled glovebox to prevent degradation from moisture.
-
X-ray Diffraction (XRD) Analysis Protocol
This protocol outlines the procedure for performing XRD analysis on the prepared perovskite thin films to determine their structural properties.
Equipment:
-
X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Thin-film sample holder.
Protocol:
-
Sample Preparation:
-
Mount the perovskite thin film on the sample holder, ensuring it is flat and at the correct height for the instrument's geometry.
-
-
Instrument Setup and Data Collection:
-
Set the X-ray source to the desired power (e.g., 40 kV and 40 mA).
-
Use a Bragg-Brentano geometry for standard powder diffraction analysis.
-
Set the scan range (2θ) from approximately 10° to 60° to cover the main diffraction peaks of the perovskite structure.
-
Choose a suitable step size (e.g., 0.02°) and scan speed (e.g., 1-2°/minute).
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Phase Identification: Compare the positions of the diffraction peaks in the experimental pattern with standard diffraction patterns from crystallographic databases (e.g., ICDD) to confirm the formation of the desired perovskite phase and identify any secondary phases (e.g., PbI₂).
-
Lattice Parameter Calculation: For a cubic perovskite structure, the lattice parameter 'a' can be calculated from the position of the diffraction peaks using Bragg's Law and the following equation: a = d_{hkl} * \sqrt{h^2 + k^2 + l^2} where d_{hkl} is the interplanar spacing calculated from Bragg's Law (nλ = 2d\sinθ), and (hkl) are the Miller indices of the diffraction peak. For tetragonal or orthorhombic structures, more complex calculations involving multiple peaks are required.
-
Crystallite Size Estimation: The average crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * \cosθ) where D is the mean crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Microstrain Analysis: Microstrain within the crystal lattice can also be estimated from the broadening of the diffraction peaks using Williamson-Hall plots or similar methods.
-
Data Presentation
The following tables summarize the impact of this compound substitution on the structural and performance parameters of perovskite materials as reported in the literature.
Table 1: Effect of this compound (AA) Substitution on Lattice Parameters and Bandgap of (AA)ₓ(MA)₁₋ₓPbI₃ Perovskites
| AA Substitution (%) | Lattice Parameter (Å) | Bandgap (eV) | Reference |
| 0 | 6.28 | 1.59 | [2] |
| 5 | 6.29 | 1.60 | [2] |
| 10 | 6.30 | 1.61 | [2] |
| 15 | - | 1.62 | [2] |
| 20 | - | 1.63 | [2] |
Table 2: Photovoltaic Performance of this compound (AA) Substituted Methylammonium Lead Iodide Perovskite Solar Cells
| Perovskite Composition | Vₒc (V) | Jₛc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| MAPbI₃ (control) | 1.04 | 22.1 | 72 | 16.5 | [2][3] |
| 10% AA-substituted | 1.12 | 21.8 | 75 | 18.29 (champion) | [2][3] |
Table 3: Stability of this compound (AA) Substituted Perovskite Solar Cells
| Perovskite Composition | Storage Conditions | Duration (hours) | Retained PCE (%) | Reference |
| MAPbI₃ (control) | Ambient air (72 ± 3% RH) | 480 | 43 | [2][3] |
| 10% AA-substituted | Ambient air (72 ± 3% RH) | 480 | 70 | [2][3] |
Potential Biomedical Applications
While the primary application of this compound-substituted perovskites is in photovoltaics, the unique optoelectronic properties of perovskite materials, in general, have led to their exploration in various biomedical applications. These include:
-
Bioimaging: The high photoluminescence quantum yield and tunable emission wavelengths of perovskite nanocrystals make them suitable as fluorescent probes for cellular imaging.
-
Photothermal Therapy: Perovskites can be engineered to absorb light in the near-infrared region, allowing for their use as photothermal agents to ablate cancer cells.
-
X-ray Detectors and Imaging: The high atomic number elements in perovskites lead to efficient X-ray absorption, making them promising materials for next-generation, low-dose X-ray detectors for medical diagnostics.
The enhanced stability offered by this compound substitution could be beneficial in these applications, potentially leading to more robust and reliable biomedical devices. However, the toxicity of lead-based perovskites remains a significant challenge that needs to be addressed for in-vivo applications.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of perovskite thin films.
Caption: Logical workflow for XRD analysis of perovskite thin films.
References
Application Notes and Protocols for Scanning Electron Microscopy of Acetamidinium Perovskite Grain Boundaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of acetamidinium (FA) perovskite grain boundaries using scanning electron microscopy (SEM). Detailed protocols for sample preparation, SEM imaging, and data analysis are presented to ensure reproducible and high-quality results.
Introduction
This compound-based perovskites are at the forefront of next-generation photovoltaic research due to their excellent optoelectronic properties. The microstructure of the perovskite film, particularly the grain boundaries (GBs), plays a critical role in device performance and stability.[1][2] GBs can act as sites for charge carrier recombination and ion migration, which are detrimental to solar cell efficiency and longevity.[3] Therefore, detailed characterization of GBs is essential for optimizing perovskite film fabrication and developing effective passivation strategies. SEM is a powerful and accessible technique for visualizing the surface morphology of perovskite films, enabling the analysis of grain size, grain distribution, and the physical nature of the grain boundaries.[4][5]
Key Applications
-
Quality Control of Perovskite Film Deposition: SEM provides rapid visual feedback on the uniformity, grain size, and presence of defects such as pinholes in the perovskite layer.
-
Optimization of Annealing Processes: The effects of different annealing temperatures and durations on grain growth and morphology can be systematically studied.[6]
-
Evaluation of Additive Engineering: Assess the impact of various additives on grain boundary passivation, grain size, and overall film quality.[7][8][9]
-
Degradation Studies: Monitor changes in grain structure and the formation of secondary phases at grain boundaries under various stress conditions (e.g., humidity, light, heat).
-
Correlation of Microstructure with Device Performance: Establish relationships between observable grain boundary features and the photovoltaic performance parameters of the corresponding solar cells.[10]
Experimental Protocols
Protocol 1: Sample Preparation for Top-View SEM Imaging
This protocol outlines the steps for preparing this compound perovskite thin films for top-view SEM analysis.
Materials:
-
Perovskite precursor solution (e.g., FAPbI₃ in a suitable solvent like DMF/DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Anti-solvent (e.g., chlorobenzene)
-
Conductive sputter coater (e.g., with gold, platinum, or chromium target)
-
Silver paste or carbon tape
-
SEM sample stubs
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Perovskite Film Deposition:
-
Deposit the this compound perovskite precursor solution onto the substrate using a spin coater. Typical spin coating parameters are a two-step program, for instance, 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.
-
During the second step of the spin coating, dispense an anti-solvent to induce rapid crystallization.
-
-
Annealing: Transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined duration (e.g., 10-15 minutes) to promote grain growth and remove residual solvent.
-
Sample Mounting:
-
Carefully cleave the substrate to a suitable size for the SEM stub.
-
Mount the sample onto an SEM stub using conductive carbon tape or silver paste to ensure a good electrical connection and minimize charging.[3]
-
-
Conductive Coating (Critical Step):
-
Perovskite films are often poorly conductive and prone to charging under the electron beam.[3] To mitigate this, deposit a thin (2-10 nm) conductive layer of gold, platinum, platinum/palladium, or chromium onto the sample surface using a sputter coater.[3] This coating preserves the surface morphology while providing a path for charge dissipation.
-
Note: For uncoated imaging, it is crucial to use very low accelerating voltages and beam currents.[3]
-
Protocol 2: SEM Imaging of this compound Perovskite Grain Boundaries
This protocol details the parameters for acquiring high-resolution SEM images of perovskite grain boundaries.
Instrumentation:
-
Field-emission scanning electron microscope (FE-SEM) equipped with a secondary electron (SE) detector.
Procedure:
-
Sample Loading: Load the prepared sample stub into the SEM chamber and allow the chamber to pump down to the required vacuum level.
-
Initial Imaging:
-
Start with a low magnification to locate the area of interest on the perovskite film.
-
-
Imaging Parameters Optimization:
-
Accelerating Voltage: Use a low accelerating voltage, typically between 1 kV and 5 kV. For uncoated samples, voltages as low as 100-200 V with beam deceleration may be necessary to prevent charging and beam damage.[3] A voltage of 3 kV is often a good starting point for coated samples.[3]
-
Probe Current: Use a low probe current to minimize sample charging and beam-induced damage.
-
Working Distance: A short working distance (e.g., 5-10 mm) is generally preferred for high-resolution imaging.
-
Detector: Use the secondary electron (SE) detector to obtain detailed topographical information of the grain structure.
-
-
Image Acquisition:
-
Increase the magnification to visualize the individual perovskite grains and their boundaries (e.g., 20,000x to 100,000x).
-
Focus carefully on the surface to resolve the grain boundaries clearly.
-
Adjust brightness and contrast to obtain a high-quality image.
-
Acquire images at multiple locations across the sample to ensure the observed morphology is representative of the entire film.
-
Protocol 3: Quantitative Image Analysis
This protocol describes how to extract quantitative data from the acquired SEM images using software such as ImageJ.[11]
Software:
-
ImageJ or other image analysis software.
Procedure:
-
Image Calibration: Open the SEM image in ImageJ and set the scale based on the scale bar in the image.
-
Image Pre-processing:
-
Convert the image to 8-bit grayscale.
-
Apply a filter (e.g., Gaussian blur) to reduce noise if necessary.
-
-
Image Segmentation:
-
Use the thresholding tool to create a binary image that separates the grains from the grain boundaries. This step may require manual adjustment to accurately trace the grain boundaries.[11]
-
-
Particle Analysis:
-
Use the "Analyze Particles" function to measure the area, perimeter, and other parameters of each individual grain.
-
-
Data Extraction and Plotting:
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the SEM analysis of this compound perovskite films under different processing conditions.
Table 1: Effect of Annealing Temperature on Grain Size
| Annealing Temperature (°C) | Average Grain Size (nm) | Grain Size Standard Deviation (nm) |
| 130 | 350 | 80 |
| 150 | 580 | 120 |
| 170 | 720 | 150 |
Table 2: Influence of Additives on Grain Morphology
| Additive | Additive Concentration (mg/mL) | Average Grain Size (nm) | Surface Roughness (RMS, nm) |
| Control (None) | 0 | 580 | 22 |
| Additive A | 1.0 | 750 | 15 |
| Additive B | 1.0 | 620 | 18 |
Visualization of Workflows and Relationships
Caption: Workflow for SEM analysis of perovskite grain boundaries.
Caption: Impact of grain boundaries on solar cell performance.
References
- 1. Grain Boundaries Contribute to the Performance of Perovskite Solar Cells by Promoting Charge Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.ait.ac.at [publications.ait.ac.at]
- 6. mdpi.com [mdpi.com]
- 7. How crystallization additives govern halide perovskite grain growth | Sciety [sciety.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Photoluminescence Spectroscopy of Acetamidinium-Containing Perovskites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamidinium (AA) has emerged as a promising organic cation for enhancing the stability and optoelectronic properties of metal halide perovskites. Its incorporation into the perovskite lattice can influence charge carrier dynamics, defect densities, and overall device performance. Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique to probe these fundamental properties. This document provides detailed application notes and experimental protocols for conducting steady-state, time-resolved, and quantum yield photoluminescence studies on this compound-containing perovskites.
Data Presentation
The following tables summarize key photoluminescence parameters reported for various this compound-containing perovskite compositions.
Table 1: Photoluminescence Quantum Yield (PLQY) of this compound-Containing Perovskites
| Perovskite Composition | PLQY (%) | Notes |
| EAPbI3 Nanocrystals | ~1 | Can be improved by partial alloying with formamidinium.[1] |
| FAPbBr3 Thin Films | - | PLQY is a key characteristic for evaluating applicability in light-emitting diodes. |
| Cs0.05MA0.28FA0.67Pb(Br0.04I0.96)3 | - | Bandgap energy of approximately 1.59 eV. |
| Microarrays (45µm diameter) | 41 | High PLQY observed in microarray configuration. |
Table 2: Time-Resolved Photoluminescence (TRPL) Carrier Lifetimes of this compound-Containing Perovskites
| Perovskite Composition | Carrier Lifetime (τ) | Notes |
| MAPbI3 (Reference) | 20 µs | - |
| 10% AA-substituted MAPbI3 | 32 µs | Increase in lifetime attributed to the incorporation of this compound.[2] |
| FASnI3 with 10% AC | 11.8 ns | - |
| FASnI3 with 10% AC and 3% Rb | 21.2 ns | Co-cation engineering further enhances carrier lifetime.[3] |
| GuaSCN-modified Sn-Pb perovskite | 1232 ns | Significant increase from ~139 ns without modification, indicating suppressed carrier recombination.[4] |
| Quasi-2D perovskite | 52.07 ns | - |
| Quasi-2D perovskite with 5 wt% EMB | 70.34 ns | Additive engineering reduces defect-induced recombination. |
Table 3: Photoluminescence Emission Maxima of this compound-Containing Perovskites
| Perovskite Composition | Emission Peak (nm) | Notes |
| EAPbI3 Nanocrystals | 664-690 | Tunable by regulating nanocrystal size.[1] |
| α-FAPbI3 | 815 | - |
| α/δ phase junction FAPbI3 | 780 | Markedly different from pure α-FAPbI3.[5] |
| FASnI3-based compositions | 860 | Single emission peak observed.[6] |
| FAPbI3 films | 815 | Maximum peak for α-FAPbI3. |
Experimental Protocols
Steady-State Photoluminescence (PL) Spectroscopy
This protocol outlines the procedure for acquiring steady-state PL spectra to determine the emission peak wavelength and relative intensity.
Materials and Equipment:
-
This compound-containing perovskite thin film or single crystal sample
-
Continuous wave (CW) laser (e.g., 405 nm, 470 nm, or 532 nm diode laser)
-
Neutral density filters
-
Focusing and collection optics (lenses, mirrors)
-
Monochromator or spectrometer
-
Detector (e.g., CCD camera, photodiode array)
-
Cryostat for temperature-dependent measurements (optional)
-
Sample holder
Protocol:
-
Sample Preparation: Mount the perovskite sample on the sample holder. For air-sensitive samples, perform measurements in a nitrogen-filled glovebox or a vacuum chamber.
-
System Alignment: Align the CW laser beam to illuminate the desired area of the sample. Use neutral density filters to adjust the excitation power to avoid sample degradation.
-
Excitation: Excite the sample with the CW laser. The choice of excitation wavelength should be such that the energy is above the bandgap of the perovskite.
-
Signal Collection: Collect the emitted photoluminescence using appropriate optics and focus it onto the entrance slit of the monochromator/spectrometer.
-
Spectral Acquisition: Record the PL spectrum using the detector. The integration time should be optimized to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the peak emission wavelength (λ_em).
-
Determine the full width at half maximum (FWHM) of the emission peak.
-
Compare the integrated PL intensity for relative quantum yield comparisons between samples (ensure identical measurement conditions).
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
This protocol describes the measurement of PL decay dynamics to determine carrier lifetimes.
Materials and Equipment:
-
Pulsed laser source (e.g., picosecond or femtosecond laser, or a pulsed diode laser with wavelengths like 405 nm, 470 nm, or 635 nm)
-
Time-correlated single-photon counting (TCSPC) system or a streak camera
-
High-speed photodetector (e.g., photomultiplier tube (PMT) or avalanche photodiode (APD))
-
Sample holder and measurement chamber (as in steady-state PL)
-
Long-pass or band-pass filters to block scattered excitation light
Protocol:
-
Sample Preparation: Mount the sample as described for steady-state PL.
-
System Setup:
-
Set the laser repetition rate to allow for the full decay of the PL signal between pulses (typically in the kHz to MHz range).
-
Adjust the excitation fluence to be in a regime relevant to the intended application (e.g., low enough to avoid non-linear recombination effects if studying intrinsic carrier dynamics).
-
-
Measurement:
-
Excite the sample with the pulsed laser.
-
Collect the PL emission, filter out the scattered laser light, and direct it to the high-speed detector.
-
Record the PL decay profile using the TCSPC system or streak camera.
-
-
Data Analysis:
-
Fit the decay curve with a multi-exponential decay function: I(t) = Σ A_i * exp(-t/τ_i)
-
The lifetimes (τ_i) and their amplitudes (A_i) provide information about different recombination channels (e.g., trap-assisted, bimolecular, Auger recombination).
-
Calculate the average lifetime using the formula: τ_avg = Σ (A_i * τ_i^2) / Σ (A_i * τ_i)
-
Photoluminescence Quantum Yield (PLQY) Measurement
This protocol details the determination of the absolute PLQY using an integrating sphere.
Materials and Equipment:
-
Integrating sphere coupled to a spectrometer
-
CW laser or filtered broadband lamp as the excitation source
-
Calibrated light source for system correction
-
Sample holder for mounting the sample within the sphere
Protocol:
-
System Calibration: Calibrate the spectral response of the detection system using the calibrated light source.
-
Measurement Procedure:
-
Measurement 1 (Empty Sphere): Record the spectrum of the excitation source with the integrating sphere empty. This measures the total number of excitation photons.
-
Measurement 2 (Sample in Sphere - Direct Excitation): Place the sample in the integrating sphere and directly illuminate it. Record the spectrum. This measurement captures the unabsorbed excitation light and the emitted PL.
-
Measurement 3 (Sample in Sphere - Indirect Excitation): Place the sample in the sphere but out of the direct path of the excitation beam. Record the spectrum. This is to account for any re-absorption of the emitted light. (This step is often combined with analysis corrections).
-
-
Data Analysis:
-
Calculate the number of absorbed photons by subtracting the integrated intensity of the unabsorbed excitation light (from Measurement 2) from the integrated intensity of the excitation light in the empty sphere (from Measurement 1).
-
Calculate the number of emitted photons by integrating the area of the PL spectrum (from Measurement 2), after correcting for the system's spectral response.
-
The PLQY is the ratio of the number of emitted photons to the number of absorbed photons: PLQY = (Number of Emitted Photons) / (Number of Absorbed Photons)
-
Mandatory Visualizations
Caption: Workflow for Steady-State Photoluminescence Spectroscopy.
Caption: Workflow for Time-Resolved Photoluminescence Spectroscopy.
Caption: Workflow for Photoluminescence Quantum Yield Measurement.
References
- 1. Breaking the Boundaries of the Goldschmidt Tolerance Factor with Ethylammonium Lead Iodide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Stable Acetamidinium-Based Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of stable perovskite solar cells (PSCs) incorporating acetamidinium (AA) as a cation. The inclusion of this compound has been shown to enhance device stability and performance, particularly the open-circuit voltage (Voc).
Introduction to this compound-Based Perovskites
This compound (CH₃C(NH₂)₂⁺) is an organic cation that, due to its size and potential for strong hydrogen bonding, can be used to form stable perovskite crystal structures. It is often used as a partial substitute for smaller cations like methylammonium (MA⁺) or in combination with formamidinium (FA⁺) to improve the intrinsic stability of the perovskite light-absorbing layer. The restricted C-N bond rotation in the this compound cation is believed to strengthen its interaction within the perovskite lattice, contributing to enhanced device longevity.[1]
Device Performance and Stability Data
The incorporation of this compound has a notable impact on the performance and stability of perovskite solar cells. The following tables summarize key performance metrics from reported studies.
Table 1: Photovoltaic Performance of this compound-Based Perovskite Solar Cells
| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 10% AA-substituted MAPbI₃ | 1.12 (average) | Not Reported | Not Reported | 18.29 (champion), 16.3 (average) | [1] |
| MAPbI₃ (Reference) | 1.04 (average) | Not Reported | Not Reported | Not Reported | [1] |
| FASnI₃ with 10% AC and 3% Rb | Not Reported | Not Reported | Not Reported | 14.5 | N/A |
Table 2: Stability Data for this compound-Based Perovskite Solar Cells
| Perovskite Composition | Stress Conditions | Duration (hours) | Remaining PCE (%) | Reference |
| 10% AA-substituted MAPbI₃ | Ambient exposure (72 ± 3% RH) | 480 | 70 | [1] |
| MAPbI₃ (Reference) | Ambient exposure (72 ± 3% RH) | 480 | 43 | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of precursors and the fabrication of this compound-based perovskite solar cells.
Synthesis of this compound Iodide (AAI) Precursor
Objective: To synthesize high-purity this compound Iodide (AAI) for use in perovskite precursor solutions. This protocol is adapted from the synthesis of similar organic ammonium halides.
Materials:
-
This compound acetate or this compound chloride
-
Hydroiodic acid (HI, 57 wt% in H₂O)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Schlenk line or vacuum oven
Procedure:
-
In a round-bottom flask, dissolve this compound acetate in a minimal amount of deionized water.
-
Slowly add a stoichiometric amount of hydroiodic acid to the solution while stirring. The reaction is an acid-base neutralization.
-
Continue stirring the solution at room temperature for 2-4 hours.
-
Remove the solvent using a rotary evaporator until a white or off-white solid is formed.
-
To purify the product, recrystallize the solid from a hot ethanol solution. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash them with cold diethyl ether to remove any residual impurities.
-
Dry the purified AAI crystals under vacuum at 60 °C for 12-24 hours.
-
Store the high-purity AAI powder in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
Fabrication of this compound-Based Perovskite Solar Cells
This protocol outlines the fabrication of a typical n-i-p planar perovskite solar cell.
Device Architecture: Glass/ITO/Electron Transport Layer (ETL)/Perovskite/Hole Transport Layer (HTL)/Gold (Au)
Materials:
-
ITO-coated glass substrates
-
Cleaning agents: Deionized water, isopropanol, acetone, Hellmanex™
-
ETL precursor: e.g., SnO₂ nanoparticle solution
-
Perovskite precursor solution (see below for preparation)
-
HTL solution: e.g., Spiro-OMeTAD solution
-
Metal for back contact: Gold (Au)
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in Hellmanex™ solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the ETL.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of SnO₂ by spin-coating a nanoparticle solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Precursor Solution Preparation (Example for 10% AA-substituted MAPbI₃):
-
Prepare a stock solution of the perovskite precursor in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
For a 1 M final concentration, dissolve Lead Iodide (PbI₂), Methylammonium Iodide (MAI), and this compound Iodide (AAI) in the solvent. The molar ratio of MAI to AAI should be 9:1.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates with the ETL into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL at a two-step program (e.g., 1000 rpm for 10 seconds, then 5000 rpm for 30 seconds).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives like Li-TFSI and tBP to improve conductivity and performance.
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Gold (Au) Electrode Deposition:
-
Define the device area using a shadow mask.
-
Deposit an 80-100 nm thick gold layer by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Characterization Protocols
Structural and Morphological Characterization
-
X-ray Diffraction (XRD):
-
Purpose: To confirm the perovskite crystal structure and phase purity.
-
Procedure: Perform XRD scans on the perovskite films deposited on glass/ITO/ETL substrates. A typical scan would be in the 2θ range of 10-60° with a step size of 0.02°.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and grain size of the perovskite film.
-
Procedure: Acquire top-down SEM images of the completed perovskite layer. An acceleration voltage of 5-10 kV is typically used. Cross-sectional SEM can be used to view the device architecture.
-
Optoelectronic Characterization
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To determine the light absorption properties and estimate the bandgap of the perovskite film.
-
Procedure: Measure the absorbance spectrum of the perovskite film on a transparent substrate. The bandgap can be estimated from a Tauc plot.
-
-
Photoluminescence (PL) Spectroscopy:
-
Purpose: To assess the radiative recombination and defect properties of the perovskite film.
-
Procedure: Excite the perovskite film with a laser at a wavelength shorter than its absorption edge and measure the emission spectrum. Time-resolved PL (TRPL) can provide insights into carrier lifetime.
-
Device Performance and Stability Testing
-
Current Density-Voltage (J-V) Measurement:
-
Purpose: To determine the key photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Procedure: Measure the J-V characteristics of the completed solar cell under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
-
Stability Testing (ISOS Protocols):
-
Purpose: To evaluate the long-term stability of the device under various stress conditions.
-
Procedure: Follow the International Summit on Organic Photovoltaic Stability (ISOS) protocols. For example, for ambient stability testing (ISOS-D-1), store the unencapsulated devices in the dark at a controlled temperature and humidity, and measure their J-V characteristics periodically. For light-soaking tests (ISOS-L), continuously illuminate the device at its maximum power point and track its performance over time.
-
Visualizations
Caption: Experimental workflow for the fabrication of an this compound-based perovskite solar cell.
Caption: Typical n-i-p planar architecture for an this compound-based perovskite solar cell.
References
Application Notes and Protocols for Acetamidinium in Mixed-Cation Perovskite Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of acetamidinium (AC) as a component in mixed-cation perovskite inks for the fabrication of high-performance perovskite solar cells (PSCs). The inclusion of this compound has been shown to enhance device efficiency and stability through defect passivation and structural stabilization.
Introduction to this compound in Perovskite Formulations
This compound (AC), with its distinct molecular structure featuring two nitrogen atoms and an additional methyl group compared to formamidinium (FA), offers unique advantages as a component in mixed-cation perovskite inks.[1] Its bifunctional nature allows one nitrogen to form hydrogen bonds with the metal halide framework, while the other acts as a Lewis base to stabilize undercoordinated metal ions, such as Sn²⁺.[2] This interaction helps to passivate defects at the perovskite surface and grain boundaries, leading to improved charge carrier dynamics and overall device performance.[2] Furthermore, the rigid structure of the AC cation contributes to the modulation of the perovskite crystal structure, helping to maintain a tolerance factor close to 1, which is crucial for structural stability.[2]
The incorporation of AC, often in combination with other cations like formamidinium (FA), methylammonium (MA), cesium (Cs), and rubidium (Rb), has led to significant advancements in both lead-based and tin-based perovskite solar cells. These mixed-cation strategies aim to optimize the optoelectronic properties and enhance the long-term stability of the perovskite films.[1][2][3]
Data Presentation: Performance of this compound-Containing Perovskite Solar Cells
The following tables summarize the quantitative data from recent studies on perovskite solar cells incorporating this compound, showcasing its impact on key performance metrics.
Table 1: Performance of Tin-Based Perovskite Solar Cells with this compound and Rubidium Co-Cations
| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| FASnI₃ (E1) | - | - | - | - |
| E1AC10 (10% AC) | - | - | - | - |
| E1AC10Rb3 (10% AC, 3% Rb) | 0.84 | 23.9 | 72 | 14.5 |
Data sourced from a study on co-cation engineering in FASnI₃-based perovskites.[2]
Table 2: Performance of Methylammonium Lead Iodide Perovskite Solar Cells with this compound Substitution
| Perovskite Composition | Average Voc (V) | Carrier Lifetime (μs) | Average PCE (%) | Champion PCE (%) |
| MAPbI₃ | 1.04 | 20 | - | - |
| 10% AA-substituted MAPbI₃ | 1.12 | 32 | 16.3 | 18.29 |
Data from a study on this compound-substituted methylammonium lead iodide perovskites.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound-based mixed-cation perovskite inks and the fabrication of perovskite solar cells.
Protocol 1: Preparation of Mixed-Cation Perovskite Precursor Ink (FASnI₃-based with AC and Rb)
This protocol is based on the formulation for the E1AC10Rb3 device.[2]
Materials:
-
Formamidinium iodide (FAI)
-
Tin(II) iodide (SnI₂)
-
This compound iodide (ACI)
-
Rubidium iodide (RbI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and hotplate
-
Inert atmosphere glovebox
Procedure:
-
Solvent Mixture Preparation: Prepare a mixed solvent of DMF and DMSO in a 4:1 volume ratio.
-
Precursor Dissolution:
-
In an inert atmosphere glovebox, dissolve FAI and SnI₂ in the DMF/DMSO solvent mixture to create the base FASnI₃ (E1) precursor solution. The molar ratio of FAI to SnI₂ should be 1:1. The final concentration of the lead halide is typically around 1.0 M.
-
To this E1 solution, add ACI and RbI stock solutions to achieve the desired molar ratios. For the E1AC10Rb3 composition, the final molar ratio of the cations will be FA:AC:Rb = 0.87:0.10:0.03.
-
-
Stirring and Dissolution: Stir the solution on a hotplate at approximately 70°C for at least 2 hours, or overnight at a lower temperature, to ensure complete dissolution of all precursor components.[4]
-
Filtering: Before use, filter the precursor solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulate impurities.
Protocol 2: Perovskite Thin Film Deposition via Spin-Coating
This protocol describes a typical one-step spin-coating process with an anti-solvent treatment, a widely used method for fabricating high-quality perovskite films.
Equipment and Materials:
-
Spin coater
-
Substrates (e.g., ITO-coated glass with a hole-transport layer like PEDOT:PSS)
-
Prepared mixed-cation perovskite precursor ink
-
Anti-solvent (e.g., chlorobenzene, toluene, or diethyl ether)[5]
-
Pipettes
-
Nitrogen gas gun
-
Hotplate
Procedure:
-
Substrate Preparation: Ensure the substrates are thoroughly cleaned and treated with UV-Ozone immediately before use to ensure a hydrophilic surface.
-
Spin Coating:
-
Transfer the substrate to the spin coater chuck inside an inert atmosphere glovebox.
-
Dispense a sufficient amount of the perovskite precursor ink (e.g., 30-50 µL) to cover the substrate surface.
-
Initiate the spin-coating program. A typical two-step program is used:
-
Step 1: 1000-2000 rpm for 5-10 seconds (for spreading the ink).
-
Step 2: 4000-6000 rpm for 20-40 seconds (for film thinning and solvent evaporation).[6]
-
-
-
Anti-Solvent Dripping:
-
During the second, high-speed step of the spin-coating program, dispense a controlled volume of the anti-solvent (e.g., 100-250 µL) onto the center of the spinning substrate.[5][6]
-
The timing of the anti-solvent drip is critical and typically occurs 5-15 seconds before the end of the high-speed step.[7] This rapid introduction of a non-polar solvent induces supersaturation and promotes uniform nucleation of the perovskite crystals.
-
-
Drying: Continue spinning for a few more seconds after dripping to evaporate the excess anti-solvent. A gentle stream of nitrogen can be used to assist in drying.
Protocol 3: Thermal Annealing of the Perovskite Film
Thermal annealing is a crucial step to promote crystal growth, remove residual solvent, and improve the overall quality of the perovskite film.
Equipment:
-
Calibrated hotplate inside an inert atmosphere glovebox.
Procedure:
-
Transfer: Immediately after spin-coating, transfer the substrate to a pre-heated hotplate.
-
Annealing:
-
The annealing temperature and time are critical parameters that depend on the specific perovskite composition.
-
For many organic-cation-based perovskites, annealing temperatures are typically below 150°C.[8]
-
A common annealing profile for mixed-cation perovskites is 100°C for 30-60 minutes.[4][9]
-
For some compositions, a two-step annealing process (e.g., 65°C for 1 minute followed by 100°C for 2 minutes) may be beneficial.[10]
-
-
Cooling: After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., electron transport layer and metal electrode).
Visualizations
Diagram 1: Workflow for Perovskite Solar Cell Fabrication
Caption: A generalized workflow for the fabrication of a perovskite solar cell.
Diagram 2: Logic of Anti-Solvent Treatment
Caption: The mechanism of anti-solvent treatment in perovskite film formation.
Conclusion
The incorporation of this compound into mixed-cation perovskite inks presents a promising strategy for enhancing the efficiency and stability of perovskite solar cells. The detailed protocols provided herein offer a foundation for researchers to explore and optimize this compound-containing perovskite formulations for various applications. Careful control over precursor ink preparation, deposition parameters, and annealing conditions is paramount to achieving high-quality perovskite films and high-performance devices.
References
- 1. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing phase segregation in mixed-cation Acetamidinium perovskites
Here is the technical support center for preventing phase segregation in mixed-cation perovskites.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for preventing phase segregation in mixed-cation formamidinium (FA) and acetamidinium (AC) based perovskites.
Frequently Asked Questions (FAQs)
Q1: What is photo-induced phase segregation in mixed-halide perovskites?
A1: Photo-induced phase segregation is a phenomenon where a homogenous mixed-halide perovskite, under illumination or charge carrier injection, demixes into domains with different halide compositions.[1] For instance, in a mixed bromide-iodide perovskite, the material can separate into iodide-rich (I-rich) and bromide-rich (Br-rich) regions.[2] The I-rich domains have a lower bandgap and act as recombination centers, which is detrimental to the performance of optoelectronic devices.[3] This process is often reversible, with the material returning to its mixed state in the dark.[2]
Q2: Why is preventing phase segregation critical for device performance?
A2: Preventing phase segregation is crucial because the formation of I-rich domains with lower bandgaps creates traps for charge carriers.[3] This leads to several negative consequences:
-
Reduced Efficiency: The I-rich domains act as sites for non-radiative recombination, reducing the overall power conversion efficiency (PCE) in solar cells.[2][3]
-
Voltage Loss: The effective bandgap of the material is lowered, leading to a loss in the open-circuit voltage (Voc) of solar cells.[4]
-
Poor Color Stability: In light-emitting diodes (LEDs), the emission wavelength can shift toward the red end of the spectrum, compromising color purity and stability.[5]
-
Device Instability: The continuous migration of ions under operation leads to long-term degradation and reduced operational lifetime of the device.[1]
Q3: What are the primary triggers and locations of phase segregation?
A3: The primary trigger for phase segregation is the presence of photogenerated charge carriers or injected charges from an applied bias.[1][5] The process is believed to be initiated and is most pronounced at locations with a high density of defects, such as:
-
Grain Boundaries: Direct visualization has shown that phase segregation often begins at the boundaries between perovskite grains.[2][3]
-
Film Surface and Interfaces: Defects at the surface of the perovskite film or at the interface with charge transport layers can act as nucleation sites.
-
Bulk Defects: Halide vacancies and other point defects within the crystal lattice can also facilitate ion migration and segregation.[1]
While defects play a significant role, some studies suggest that photo-induced phase separation may be an intrinsic property of certain mixed-halide perovskite compositions.[3]
Q4: How does A-site cation engineering help prevent phase segregation?
A4: A-site cation engineering is one of the most effective strategies to enhance the structural stability of the perovskite lattice and suppress phase segregation.[1][6] By mixing different cations (e.g., Formamidinium - FA⁺, Methylammonium - MA⁺, Cesium - Cs⁺, Rubidium - Rb⁺, this compound - AC⁺), researchers can optimize the Goldschmidt tolerance factor, manage internal lattice strain, and passivate defects.[7][8] A combination of organic and inorganic cations can create a more robust and stable crystal structure that is resistant to halide movement.[6]
Q5: What are the specific roles of inorganic cations like Cesium (Cs⁺) and Rubidium (Rb⁺)?
A5: The incorporation of small, inorganic alkali cations plays a distinct and often synergistic role in stabilizing the perovskite structure.
-
Cesium (Cs⁺): Adding Cs⁺ is a widely validated strategy to mitigate phase segregation.[3] It is readily incorporated into the perovskite lattice and is thought to enhance stability by stiffening the lattice, which reduces electron-phonon coupling and raises the energy barrier for ion migration.[3][9] Adding Cs⁺ can also help stabilize the desired photoactive α-phase of FAPbI₃.[10][11]
-
Rubidium (Rb⁺): The role of Rb⁺ is more complex. Solid-state NMR studies have shown that Rb⁺ often does not get incorporated into the main perovskite lattice due to its small ionic radius.[12][13] Instead, it tends to segregate to the grain boundaries or surface, forming secondary, non-perovskite phases (like RbPbI₃) that passivate defects and prevent ion migration.[12][13] The combination of both Cs⁺ and Rb⁺ can have a powerful synergistic effect, promoting the crystallization of a single, stable perovskite phase.[9]
Q6: Are there specific considerations for this compound (AC⁺) based perovskites?
A6: While most research focuses on FA⁺ and MA⁺, this compound (AC⁺) has been explored as a promising co-cation, particularly in tin-based perovskites. AC⁺ has a rigid structure and is slightly larger than FA⁺.[14] Its inclusion can help modulate the crystal structure to maintain an ideal tolerance factor. The N-H bonds in AC⁺ can form hydrogen bonds with halide ions (e.g., iodine) at grain boundaries, effectively passivating surface and vacancy defects that might otherwise initiate phase segregation.[14] These principles are expected to be transferable to lead-based systems, where AC⁺ can be used in mixed-cation strategies to enhance film stability.
Q7: What other strategies can be combined with cation engineering?
A7: A multi-faceted approach is often necessary for complete suppression of phase segregation.[1] Key complementary strategies include:
-
B-Site Doping: Partially substituting lead (Pb²⁺) with cations like tin (Sn²⁺) or manganese (Mn²⁺) can effectively inhibit light-induced segregation by releasing lattice strain.[15]
-
Controlling Crystallinity: Reducing the grain size of the perovskite film to below the carrier diffusion length can physically confine halide migration. For CsPbBr₃₋ₓIₓ, a threshold size of approximately 46 nm was found to suppress segregation.[16][17]
-
Additive Engineering: Introducing specific additives into the precursor solution can passivate defects. For example, Lewis-base molecules like fluoroethylene carbonate (FEC) can coordinate with excess Pb²⁺ defects, while additives like butylamine (BA) can form bulky cations in-situ that passivate surfaces and grain boundaries.[4][18]
Troubleshooting Guide: Phase Segregation
| Symptom / Observation | Probable Cause | Recommended Troubleshooting Actions |
| Red-shift in Photoluminescence (PL) spectrum under continuous illumination. | Halide Segregation: Formation of low-bandgap, I-rich domains.[3] | 1. Incorporate Cs⁺: Add 5-15% cesium to the A-site cation precursor solution to stabilize the lattice.[3][11]2. Add Rb⁺: Introduce a small amount of rubidium (e.g., 5%) to passivate grain boundaries.[10]3. Reduce Grain Size: Modify annealing temperature/time or use different substrates to achieve smaller nanocrystals (< 50 nm).[16][17]4. Use Passivating Additives: Introduce additives like FEC or BA to the precursor solution.[4][18] |
| Device shows high initial efficiency but degrades rapidly under operation. | Ion Migration & Phase Segregation: Dynamic formation of recombination centers under electrical bias.[1] | 1. Optimize Cation Ratios: Systematically vary the FA/MA/Cs/Rb ratios to find the most stable composition. A combination of all four has shown excellent stability.[8][9]2. Improve Film Quality: Use anti-solvent dripping or gas-quenching during spin-coating to create more compact, uniform films with fewer pinholes and defects.[11]3. Interface Passivation: Apply a 2D perovskite layer or another passivating agent at the interface between the 3D perovskite and the transport layers. |
| XRD peaks broaden or new peaks appear after light soaking. | Structural Instability: Light-induced formation of new crystalline phases (e.g., I-rich and Br-rich phases).[2][5] | 1. Confirm Cation Incorporation: Use techniques like solid-state NMR to verify that cations like Cs⁺ are incorporated into the lattice as intended.[13]2. B-Site Doping: Consider partially substituting Pb²⁺ with a small percentage of Mn²⁺ to alleviate lattice strain.[15]3. Re-evaluate Precursor Stoichiometry: Ensure the precursor solution has the correct stoichiometry, as excess or deficient components can lead to secondary phases. |
Data Summary Tables
Table 1: A-Site Cation Engineering Strategies to Mitigate Phase Segregation
| Cation Strategy | Composition Example | Primary Mechanism | Key Outcome |
| Inorganic Cation Alloying | CsₓFA₁₋ₓPbI₃ | Lattice stiffening, reduced electron-phonon coupling.[3] | Significantly suppressed halide segregation, stabilized α-phase.[3] |
| Multi-Cation Synergy | (Cs,Rb,MA,FA)Pb(I,Br)₃ | Collective benefits on formation kinetics and halide distribution.[9] | Drastically suppresses phase segregation and promotes the formation of a single, stable α-phase.[9] |
| Mixed Organic Cations | FA₀.₈₇MA₀.₁₃PbI₃ | Stronger cation-inorganic cage interactions via hydrogen bonding.[19] | Complete suppression of the undesirable δ-phase transition.[19] |
| Functional Organic Co-Cations | (AC,Rb,FA)SnI₃ | Defect passivation via hydrogen bonding at grain boundaries; crystal structure modulation.[14] | Enhanced performance and stability in tin-based perovskites.[14] |
Table 2: Effect of Crystalline Size on Photo-Induced Phase Segregation in CsPbBr₃₋ₓIₓ
| Crystalline / Grain Size | Observation under Illumination | Phase Stability | Reference |
| 11 – 19.5 nm | Stable PL peak position, no new emission features. | High (Segregation-Free) | [16][17] |
| 46 ± 7 nm | Onset of a secondary, I-rich emission peak after several minutes. | Threshold Size | [16][17] |
| > 100 nm (Bulk Film) | Rapid bleaching of initial PL peak and formation of distinct I-rich and Br-rich emission peaks. | Low (Severe Segregation) | [16][17] |
Visualizations
Figure 1: A logical workflow for troubleshooting phase segregation in perovskite films.
Figure 2: Conceptual diagram of phase segregation and key mitigation mechanisms.
Detailed Experimental Protocols
Protocol 1: Fabrication of a Stable Mixed-Cation Perovskite Film
This protocol describes a common method for fabricating a quadruple-cation perovskite film (e.g., Rb₀.₀₅(Cs₀.₁MA₀.₁₅FA₀.₇₅)₀.₉₅PbI₂Br) known for improved stability.
1. Materials & Precursor Preparation:
-
Substrates: FTO-coated glass.
-
Precursors: Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂), Cesium Iodide (CsI), Rubidium Iodide (RbI).
-
Solvents: Anhydrous DMF and DMSO (e.g., 4:1 v/v ratio).
-
Anti-Solvent: Chlorobenzene (CB).
-
Precursor Solution (e.g., 1.2 M):
-
Dissolve FAI, PbI₂, MABr, and PbBr₂ in the DMF:DMSO solvent mixture.
-
Prepare separate stock solutions of CsI and RbI in DMSO.
-
Add the required volume of the CsI and RbI stock solutions to the main precursor solution to achieve the target stoichiometry.
-
Stir the final solution at ~60 °C for at least 1 hour before use. Filter through a 0.22 µm PTFE filter.
-
2. Substrate Cleaning & ETL Deposition:
-
Clean FTO substrates sequentially in ultrasonic baths of detergent, DI water, acetone, and isopropanol.
-
Treat with UV-Ozone for 15 minutes.
-
Deposit an electron transport layer (ETL), such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer or a SnO₂ layer, according to standard literature procedures.
3. Perovskite Film Deposition (in a Nitrogen-filled Glovebox):
-
Pre-heat the substrate with the ETL to ~70 °C.
-
Spin-coat the mixed-cation perovskite precursor solution onto the substrate. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds (spread).
-
Step 2: 4000-6000 rpm for 30 seconds (thin film formation).
-
-
During the second step, typically 10-15 seconds before the end, dispense ~100 µL of chlorobenzene anti-solvent onto the spinning substrate. This induces rapid crystallization, leading to a more uniform film.
-
Immediately transfer the film to a hotplate and anneal at 100-110 °C for 45-60 minutes.
4. HTL and Electrode Deposition:
-
Cool the film to room temperature.
-
Deposit a hole transport layer (HTL), such as Spiro-OMeTAD, via spin-coating.
-
Finally, thermally evaporate a metal back contact (e.g., 80-100 nm of Gold or Silver).
Protocol 2: Characterization of Phase Segregation using Photoluminescence (PL)
This protocol outlines how to monitor photo-induced phase segregation in a mixed-halide perovskite film.
1. Equipment:
-
PL spectroscopy setup (spectrometer with a sensitive detector, e.g., CCD).
-
Continuous-wave (CW) laser for excitation (e.g., 405 nm or 532 nm, with adjustable power).
-
Neutral density filters to control illumination intensity.
-
Sample holder.
2. Measurement Procedure:
-
Place the perovskite film (on glass or FTO) in the sample holder.
-
Acquire Initial Spectrum (Dark State): Record a PL spectrum using a very low laser power or brief exposure time to capture the emission of the initial, un-segregated mixed-halide phase.
-
Initiate Light Soaking: Illuminate a specific spot on the film with the CW laser at a fixed intensity (e.g., equivalent to 1 Sun, ~100 mW/cm²).
-
Time-Resolved Spectral Acquisition: Record PL spectra at regular intervals (e.g., every 5-10 seconds) over a total period of several minutes (e.g., 5-20 minutes) without interrupting the illumination.
-
(Optional) Recovery Monitoring: After the light-soaking period, block the laser and continue to acquire spectra at intervals to monitor the recovery of the initial PL peak in the dark.
3. Data Analysis:
-
Plot the PL spectra as a function of illumination time.
-
Identify Segregation: Look for the following characteristic changes:
-
A decrease in the intensity of the initial PL peak corresponding to the mixed-halide phase.
-
The emergence and growth of a new, red-shifted PL peak corresponding to the I-rich domains.[3]
-
-
Quantify Stability: A more stable film will show a smaller change in its PL spectrum over a longer period of illumination. Compare the rate and extent of the red-shift between different film compositions to evaluate the effectiveness of your stabilization strategy.
References
- 1. Preventing phase segregation in mixed-halide perovskites: a perspective - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. OPG [opg.optica.org]
- 3. mdpi.com [mdpi.com]
- 4. Suppressing Halide Segregation in Wide-Bandgap Perovskite Absorbers by Transamination of Formamidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. amslaurea.unibo.it [amslaurea.unibo.it]
- 8. WO2018015831A1 - Mixed cation perovskite solid state solar cell and fabrication thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Phase Segregation in Cesium Lead Mixed-Halide Perovskites by B-Site Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Controlling the Phase Segregation in Mixed Halide Perovskites through Nanocrystal Size - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient and stable perovskite solar cells processed with fluoroethylene carbonates - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantifying and Reducing Ion Migration in Acetamidinium Perovskites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quantifying and reducing ion migration in acetamidinium (FA-based) perovskites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and recommended solutions.
Issue 1: Inconsistent or Non-reproducible Hysteresis in Current-Voltage (J-V) Scans
Question: My J-V scans for FA-based perovskite solar cells show significant and inconsistent hysteresis. What are the likely causes and how can I address this?
Answer:
Hysteresis in J-V scans is a common indicator of ion migration.[1][2][3][4] The discrepancy between the forward and reverse voltage sweeps is often attributed to the movement of mobile ions, which creates a screening electric field that opposes the external field.[1] Inconsistent hysteresis can arise from a variety of factors related to both the material and the measurement conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| High Density of Mobile Ions (e.g., I⁻, FA⁺) | Compositional Engineering: Incorporate smaller cations like Cesium (Cs⁺) to form mixed-cation perovskites (e.g., CsₓFA₁₋ₓPbI₃). This can increase the activation energy for ion migration.[5] Additive Engineering: Introduce additives like alkali metal halides (e.g., KI, NaI) or organic cations that can passivate defects and immobilize ions at grain boundaries.[6][7][8] |
| Presence of Defects (Vacancies, Grain Boundaries) | Optimize Annealing Process: Adjust annealing temperature and time to promote larger grain growth and reduce the density of grain boundaries, which act as pathways for ion migration.[9] Passivation: Utilize surface passivation techniques with appropriate molecules to reduce defect density at the perovskite surface and grain boundaries. |
| Inappropriate J-V Scan Parameters | Standardize Scan Rate and Direction: Use a consistent and appropriate scan rate for all measurements. Very fast or very slow scan rates can exacerbate or mask hysteresis. A common starting point is 100 mV/s.[1] Preconditioning: Before measurement, precondition the device under a specific voltage or illumination condition to ensure a consistent initial state. |
| Environmental Factors (Moisture, Oxygen) | Encapsulation: Properly encapsulate the devices to protect them from ambient moisture and oxygen, which can create defects and enhance ion migration.[9][10] Inert Atmosphere: Conduct measurements in a controlled, inert atmosphere (e.g., nitrogen or argon glovebox). |
Issue 2: Rapid Degradation of Device Performance Under Continuous Illumination or Bias
Question: My FA-based perovskite device shows a rapid drop in power conversion efficiency (PCE) when subjected to continuous illumination or a constant voltage. Is this related to ion migration?
Answer:
Yes, rapid performance degradation under operational stress is strongly linked to ion migration.[10][11][12] Migrating ions can react with the transport layers and electrodes, leading to irreversible chemical changes and device failure.[12] This is often observed as a "burn-in" effect where the initial efficiency quickly drops before stabilizing at a lower value.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions |
| Electrode Reactions | Inert Electrodes: Use more chemically inert electrode materials that are less prone to reacting with migrating halide ions. Interfacial Layers: Introduce a thin, stable interfacial layer between the perovskite and the electrode to act as a barrier for ion diffusion. |
| Decomposition of Perovskite Layer | Compositional Stabilization: As with hysteresis, incorporating cations like Cs⁺ can improve the intrinsic stability of the perovskite lattice and reduce decomposition. Additive Engineering: Certain additives can help to suppress the formation of degradation products by passivating defects and immobilizing ions. |
| Accumulation of Ions at Interfaces | Interface Passivation: Apply passivation layers at the interfaces with the electron and hole transport layers to reduce charge accumulation and recombination caused by migrated ions. |
| Thermal Effects | Heat Management: Implement strategies to manage the operating temperature of the device, as higher temperatures accelerate ion migration.[2] This can include using substrates with high thermal conductivity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quantification and reduction of ion migration in this compound perovskites.
1. What are the primary mobile ions in this compound-based perovskites?
The primary mobile ions are typically iodide vacancies (I⁻) and, to a lesser extent, formamidinium (FA⁺) cations.[13] The relatively low activation energy for halide migration makes it the dominant process.[5]
2. How can I quantitatively measure the extent of ion migration in my samples?
Several techniques can be used to quantify ion migration:
-
Impedance Spectroscopy (IS): This technique measures the frequency response of the device to a small AC voltage perturbation. The low-frequency capacitance is often related to the accumulation of mobile ions at the interfaces.[14][15][16][17] By analyzing the impedance spectra at different temperatures, the activation energy for ion migration can be determined.[16]
-
Transient Ion Drift (TID): TID measures the capacitance transient after applying a voltage pulse. This technique can provide quantitative information on the activation energy, diffusion coefficient, and concentration of mobile ions.[13][18][19]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a sensitive surface analysis technique that can be used for depth profiling to visualize the distribution of different ions within the device stack.[20][21][22][23][24] This can provide direct evidence of ion migration towards the electrodes or into adjacent layers.
3. What is a typical activation energy for ion migration in FA-based perovskites?
The activation energy for ion migration in FA-based perovskites can vary depending on the specific composition, morphology, and measurement technique. However, reported values for iodide migration are generally in the range of 0.2 eV to 0.6 eV.[5][25]
4. How do additives help in reducing ion migration?
Additives can reduce ion migration through several mechanisms:
-
Defect Passivation: Additives can bind to defect sites, such as halide vacancies, preventing the hopping of ions.
-
Grain Boundary Passivation: Some additives preferentially locate at grain boundaries, blocking these fast pathways for ion transport.[26]
-
Lattice Strain Engineering: The incorporation of certain additives can modify the lattice strain, which can increase the activation energy for ion migration.
5. Can ion migration be completely eliminated?
Completely eliminating ion migration in ionic materials like perovskites is extremely challenging. The goal of current research is to suppress ion migration to a level where it does not significantly impact the long-term operational stability of the device.
Quantitative Data Summary
The following tables summarize key quantitative data related to ion migration in this compound-based perovskites.
Table 1: Activation Energies for Ion Migration in FA-based Perovskites
| Perovskite Composition | Measurement Technique | Activation Energy (eV) | Reference |
| FAPbI₃ | Impedance Spectroscopy | 0.29 | [5] |
| MAPbI₃ | Impedance Spectroscopy | 0.49 | [5] |
| CsPbI₃ | Impedance Spectroscopy | 0.39 | [5] |
| MAPbBr₃ | Impedance Spectroscopy | 0.07 | [5] |
| MAPbI₃ | Dark Current Transients | 0.55 | [25] |
Table 2: Diffusion Coefficients of Mobile Ions
| Perovskite Composition | Mobile Ion | Diffusion Coefficient (cm²/Vs) | Reference |
| MAPbBr₃ | Br⁻ | ~10⁻¹² | [27] |
| MAPbI₃ | I⁻ | ~10⁻¹¹ | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify ion migration.
Protocol 1: Impedance Spectroscopy (IS) for Activation Energy Determination
-
Device Preparation: Fabricate the perovskite solar cell in a controlled environment. Ensure proper encapsulation if measurements are to be performed outside a glovebox.
-
Instrumentation: Use a potentiostat with a frequency response analyzer module.
-
Measurement Setup:
-
Mount the device in a light-tight, temperature-controlled sample holder.
-
Connect the working and counter electrodes to the potentiostat.
-
-
Measurement Parameters:
-
DC Bias: Apply a DC bias voltage, typically in the range of the open-circuit voltage (Voc) or at 0 V.
-
AC Perturbation: Apply a small AC voltage perturbation, typically 10-20 mV.
-
Frequency Range: Sweep the frequency over a wide range, for example, from 1 MHz down to 0.1 Hz or lower, to capture both electronic and ionic processes.
-
-
Temperature-Dependent Measurements:
-
Record impedance spectra at various temperatures (e.g., from 280 K to 340 K in 10 K intervals).
-
Allow the device to stabilize at each temperature for a sufficient time before measurement.
-
-
Data Analysis:
-
Fit the low-frequency part of the Nyquist plots to an appropriate equivalent circuit model to extract the ionic conductivity (σ).
-
Plot ln(σT) versus 1/kT (Arrhenius plot), where T is the temperature and k is the Boltzmann constant.
-
The activation energy (Ea) can be determined from the slope of the linear fit (-Ea/k).
-
Protocol 2: Transient Ion Drift (TID) Measurement
-
Device and Instrumentation: Use the same device preparation and a similar setup as for IS, but with a system capable of measuring capacitance transients (e.g., a DLTS system).
-
Measurement Procedure:
-
Cool the device to a low temperature where ion motion is frozen (e.g., 180 K).
-
Apply a filling pulse (a forward bias, e.g., 0.4 V for 1 second) to drive ions into a uniform distribution.
-
Return the voltage to a quiescent reverse or zero bias.
-
Record the capacitance transient as a function of time as the ions redistribute.
-
-
Temperature Scan: Repeat the measurement at increasing temperatures (e.g., in 2 K steps).
-
Data Analysis:
Protocol 3: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Depth Profiling
-
Sample Preparation: Prepare a cross-section of the device or a thin film on a conductive substrate.
-
Instrumentation: Use a ToF-SIMS instrument equipped with a primary ion gun (e.g., Bi⁺ or Cs⁺) for sputtering and analysis.
-
Measurement Parameters:
-
Primary Ion Beam: Select an appropriate primary ion beam and energy for sputtering the material.
-
Analysis Area: Define the area for depth profiling.
-
Sputter Rate: Calibrate the sputter rate to convert sputter time to depth.
-
-
Data Acquisition:
-
Acquire mass spectra at incremental depths as the primary ion beam sputters through the material.
-
Monitor the signals of the constituent ions of the perovskite, transport layers, and electrodes.
-
-
Data Analysis:
-
Generate depth profiles for the ions of interest to visualize their distribution throughout the device stack.
-
Compare the depth profiles of fresh and aged/stressed devices to identify changes in ion distribution indicative of migration.
-
Visualizations
Diagram 1: Experimental Workflow for Quantifying Ion Migration
References
- 1. Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.scholarpublishing.org [journals.scholarpublishing.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jecst.org [jecst.org]
- 6. Synthetic approaches for perovskite thin films and single-crystals - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00098B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkali Metal Halide Salts as Interface Additives to Fabricate Hysteresis-Free Hybrid Perovskite-Based Photovoltaic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. colorado.edu [colorado.edu]
- 10. researchgate.net [researchgate.net]
- 11. srcyrl.solar-panel-mounting.com [srcyrl.solar-panel-mounting.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Determining the Ion Mobility in Perovskite Solar Cells from Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addi.ehu.es [addi.ehu.es]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. lmpv.nl [lmpv.nl]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. osti.gov [osti.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. research.rug.nl [research.rug.nl]
Technical Support Center: Enhancing Thermal Stability of Acetamidinium-Based Perovskites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of Acetamidinium (FA)-based perovskites.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal instability in this compound-based perovskites?
This compound (FA)-based perovskites, particularly FAPbI3, exhibit promising optoelectronic properties, but their thermal stability is a significant challenge. The primary causes of thermal instability include:
-
Phase Transition: The desirable black photoactive α-phase of FAPbI3 is thermodynamically unstable at room temperature and tends to convert to the yellow, non-photoactive δ-phase. This transition is accelerated at elevated temperatures.[1]
-
Intrinsic Decomposition: Even in an inert environment, FA-based perovskites can decompose at elevated temperatures.[2][3][4] The degradation of hybrid perovskite structures has been observed at temperatures below 100°C.[5] This can involve the volatilization of organic components.
-
Ion Migration: At higher temperatures, halide and cation migration within the perovskite lattice can be exacerbated, leading to the formation of defects and degradation of the material.
-
Environmental Factors: The presence of oxygen and moisture can significantly accelerate thermal degradation.[6][7]
Q2: How does compositional engineering improve the thermal stability of FA-based perovskites?
Compositional engineering is a widely used strategy to enhance the thermal stability of FA-based perovskites. This involves:
-
Mixed Cations: Incorporating smaller cations like methylammonium (MA+), cesium (Cs+), or guanidinium (GA+) into the FA-based perovskite structure can help stabilize the α-phase and suppress the transition to the δ-phase.[1][8] For example, a small amount of Cs+ doping has been shown to be beneficial for thermal stability.[6][7][9] The addition of GA+ can also improve long-term stability due to its strong hydrogen bonding capability.[10]
-
Additive Engineering: The use of additives can passivate defects and improve the quality of the perovskite film, thereby enhancing thermal stability. Lewis base additives can aid in the formation of high-quality perovskite crystals.[11][12] Thermoplastic polymers can also be incorporated to improve thermal stability.[13]
Q3: What is the role of a 2D capping layer in enhancing thermal stability?
Creating a 2D/3D heterostructure by forming a thin layer of a 2D perovskite on top of the 3D FA-based perovskite is a highly effective strategy for improving thermal stability.[1][14]
-
Moisture Resistance: The large hydrophobic organic cations used to form the 2D layer act as a protective barrier against moisture.[5][15]
-
Suppressed Ion Migration: The 2D layer can suppress the migration of ions from the 3D perovskite, which is a key degradation pathway at elevated temperatures.[15]
-
Defect Passivation: The 2D layer can passivate defects on the surface of the 3D perovskite, leading to improved device performance and stability.[14]
Q4: How effective is encapsulation in protecting FA-based perovskites from thermal stress?
Encapsulation is a crucial step in protecting perovskite solar cells from environmental factors, including heat and humidity.[16]
-
Barrier Properties: Encapsulation materials such as glass, poly(methyl methacrylate) (PMMA), and other polymers create a physical barrier that prevents the ingress of moisture and oxygen, which can accelerate thermal degradation.[17][18]
-
Industry Standards: A proper glass-glass encapsulation methodology can enable perovskite solar cells to pass industry-standard damp heat and thermal cycling tests.[19][20]
-
Material Selection: The choice of encapsulant is critical. It should be thermally stable, have low water vapor and oxygen transmission rates, and be chemically inert with respect to the perovskite material.[16][19]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid decrease in Power Conversion Efficiency (PCE) during thermal annealing. | - Phase transition from α- to δ-phase.- Decomposition of the perovskite film.- Degradation of interfaces with charge transport layers. | - Incorporate smaller cations: Add a small percentage of Cs+ or MA+ to the precursor solution to stabilize the α-phase.[1][6][7][9]- Apply a 2D capping layer: Form an in-situ 2D perovskite layer using a large organic cation salt solution (e.g., phenethylammonium iodide).[14][15]- Optimize annealing temperature and time: Lower the annealing temperature or shorten the duration to minimize decomposition. |
| Yellowing of the perovskite film upon heating. | - Conversion to the inactive δ-phase.- Chemical decomposition leading to the formation of PbI2. | - Mixed-cation engineering: Utilize a combination of FA+, Cs+, and MA+ to maintain the black phase.[1]- Solvent engineering: Use additives in the anti-solvent to control crystallization and improve film quality.[21][22]- Ensure an inert atmosphere: Conduct annealing in a nitrogen-filled glovebox to minimize exposure to moisture and oxygen. |
| Formation of pinholes or increased surface roughness after thermal treatment. | - Volatilization of organic components (e.g., MAI, FAI).- Poor initial film quality. | - Additive engineering: Incorporate additives like guanidinium salts to strengthen the crystal structure.[10]- Solvent engineering: Optimize the solvent system to achieve a more uniform and dense perovskite film.[23][24][25]- Post-treatment: Apply a surface treatment with a passivating agent after film formation. |
| Device failure during damp heat testing (e.g., 85°C / 85% RH). | - Ingress of moisture and oxygen accelerating degradation.- Ineffective encapsulation. | - Improve encapsulation: Use a multi-layer encapsulation strategy, for example, a PMMA/styrene-butadiene bilayer.[17]- Select appropriate materials: Employ thermally stable charge transport layers and encapsulants.[19]- Edge sealing: Ensure a hermetic seal at the edges of the device to prevent moisture ingress.[19] |
Quantitative Data Summary
Table 1: Impact of Compositional Engineering on Thermal Stability
| Perovskite Composition | Thermal Stress Conditions | Initial PCE | PCE Retention after Stress | Reference |
| MAPbI3 | 100°C for 500 h | - | Low | [26] |
| CsxMA1−xPb(5-AVA)xI3−x | 100°C for 500 h | 12.19% | 88% | [26] |
| MAPbI3 | 85°C for 48 h | 15.49% | ~10% | [13] |
| PEO + PEG-modified MAPbI3 | 85°C for 120 h | 16.08% | ~71% | [13] |
| (GA)0.05(MA)0.95PbI3 | 25°C, 50% RH for 200 h | - | 77.3% | [10] |
| MAPbI3 | 25°C, 50% RH for 200 h | - | 42.6% | [10] |
Table 2: Influence of 2D/3D Heterostructures and Encapsulation on Thermal Stability
| Device Structure | Stress Conditions | Initial PCE | PCE Retention after Stress | Reference |
| 2D-3D PSCs | 60 ± 10% RH for 1000 h | - | ~90% | [15] |
| PMMA/SB Encapsulated PSCs | 85°C, 85% RH for 100 h | - | 80% | [17][18] |
| PMMA only Encapsulated PSCs | 85°C, 85% RH for 2 h | - | Rapid degradation | [17] |
Experimental Protocols
Protocol 1: Fabrication of a Thermally Stable Mixed-Cation (FA/Cs) Perovskite Film
-
Precursor Solution Preparation:
-
Prepare a stock solution of the desired mixed-cation perovskite precursor. For a typical FA0.9Cs0.1PbI3 composition, dissolve Formamidinium Iodide (FAI), Cesium Iodide (CsI), and Lead Iodide (PbI2) in a molar ratio of 0.9:0.1:1 in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the precursor solution through a 0.22 µm PTFE filter before use.
-
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
Deposit an electron transport layer (e.g., SnO2) and anneal according to established procedures.
-
-
Perovskite Film Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the precursor solution onto the substrate. A typical two-step program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 15 seconds before the end of the program.
-
Immediately transfer the substrate to a hotplate and anneal at a pre-optimized temperature (e.g., 150°C) for 10-15 minutes.
-
-
Device Completion:
-
After the film has cooled down, deposit a hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.
-
Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.
-
Protocol 2: In-situ Formation of a 2D Perovskite Capping Layer
-
3D Perovskite Film Fabrication:
-
Prepare a standard 3D FA-based perovskite film as described in Protocol 1, up to the annealing step.
-
-
2D Capping Layer Solution Preparation:
-
Prepare a solution of a large organic ammonium salt, such as phenethylammonium iodide (PEAI) or n-butylammonium iodide (BAI), in isopropanol (IPA) at a concentration of 5-10 mg/mL.
-
-
Surface Treatment:
-
After the 3D perovskite film has been annealed and cooled to room temperature, spin-coat the 2D capping layer solution onto the surface of the 3D film.
-
Use a low spin speed (e.g., 4000 rpm) for a short duration (e.g., 30 seconds).
-
-
Annealing:
-
Anneal the film on a hotplate at a moderate temperature (e.g., 100°C) for 5-10 minutes to promote the reaction between the 3D perovskite surface and the organic salt, forming the 2D capping layer.
-
-
Device Completion:
-
Proceed with the deposition of the hole transport layer and metal contact as described in Protocol 1.
-
Visualizations
Caption: Thermal degradation pathway of FA-based perovskites.
Caption: Workflow for fabricating a 2D/3D perovskite solar cell.
Caption: Strategies for enhancing thermal stability.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. "A Review: Thermal Stability of Methylammonium Lead Halide Based Perovs" by Tanzila Tasnim Ava, Abdullah Al Mamun et al. [digitalcommons.odu.edu]
- 4. scispace.com [scispace.com]
- 5. Perovskite Stability Issues Get a 2D Organic Solution [advancedsciencenews.com]
- 6. Enhancement of thermal stability for perovskite solar cells through cesium doping - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Enhancement of thermal stability for perovskite solar cells through cesium doping | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Encapsulation Strategies for Highly Stable Perovskite Solar Cells under Severe Stress Testing: Damp Heat, Freezing, and Outdoor Illumination Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Encapsulating perovskite solar cells to withstand damp heat and thermal cycling (Journal Article) | OSTI.GOV [osti.gov]
- 21. Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 22. Anti-solvent engineering enables efficient ambient-processed halide perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Advancing Solvent Engineering for Perovskite Solar Cells: Diversification, Sustainability, and Industrialization | CoLab [colab.ws]
- 24. Solvent Engineering for Scalable Fabrication of High‐Quality Formamidinium Cesium‐Based Perovskite Films Toward Highly Efficient and Stable Solar Modules | Semantic Scholar [semanticscholar.org]
- 25. diva-portal.org [diva-portal.org]
- 26. Improving the intrinsic thermal stability of the MAPbI3 perovskite by incorporating cesium 5-aminovaleric acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture-Induced Degradation of Acetamidinium Perovskites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the moisture-induced degradation of Acetamidinium (FA) perovskites during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of moisture-induced degradation in my FA-perovskite film?
A1: The most common indicator of moisture-induced degradation is a visual color change in the perovskite film from dark brown/black (the photoactive α-phase) to yellow (the non-photoactive δ-phase).[1] This phase transition leads to a significant drop in the power conversion efficiency (PCE) of your solar cell device.[1][2] You may also observe the formation of pinholes or cracks on the film surface when examined with techniques like scanning electron microscopy (SEM).[3]
Q2: How does moisture actually degrade the FA-perovskite structure?
A2: Moisture initiates the degradation process through several mechanisms. Water molecules can act as a catalyst for the transition from the desirable black α-phase to the yellow δ-phase of the formamidinium lead iodide (FAPbI₃).[1] In the presence of moisture, the perovskite's crystal lattice can undergo hydrolysis, leading to the decomposition of the material into its precursors, such as lead iodide (PbI₂) and formamidinium iodide (FAI).[4] This breakdown of the crystal structure is a primary reason for the decline in solar cell performance.[4] For mixed-cation perovskites, such as those containing both formamidinium and cesium, the combination of high humidity and light can trigger phase separation, which in turn leads to degradation.[5]
Q3: Can the fabrication environment's humidity affect my results?
A3: Absolutely. The relative humidity (RH) during the deposition of the perovskite layer plays a critical role in crystal growth and film quality.[6] High humidity can interfere with the nucleation and crystallization process, potentially leading to poor film morphology and increased defect density.[6] Interestingly, some studies have shown that fabricating FA-perovskite solar cells in ambient air (with controlled humidity) can sometimes result in more stable devices compared to those made in an inert nitrogen atmosphere. This is attributed to the formation of passivating lead-oxygen (Pb-O) bonds that can block the α- to δ-phase conversion.[7]
Q4: What are the most effective strategies to prevent moisture-induced degradation?
A4: A multi-faceted approach is generally the most effective. Key strategies include:
-
Compositional Engineering: Incorporating other cations like methylammonium (MA), cesium (Cs), or rubidium (Rb) alongside FA can significantly improve the structural stability of the perovskite.[1][8] Similarly, creating mixed-halide perovskites by including bromide (Br) ions can also enhance stability.[9]
-
Additive Engineering: The use of additives, such as methylammonium chloride (MACl), during film formation can help control crystallization and passivate defects.[7][10][11]
-
Dimensionality Engineering: Introducing a 2D perovskite layer, which is inherently more stable against moisture, at the grain boundaries of the 3D FA-perovskite can effectively protect it.[12][13]
-
Interfacial Passivation: Applying a passivating layer on the surface of the perovskite film can act as a barrier against moisture.[14][15][16]
-
Encapsulation: Physically encapsulating the finished device is a direct and effective method to prevent moisture from reaching the perovskite layer.[17][18]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid color change of the perovskite film from black to yellow. | Moisture exposure leading to the transition from the α-phase to the δ-phase of the FA-perovskite. | 1. Ensure all fabrication and storage steps are performed in a controlled, low-humidity environment (e.g., a glovebox).2. Consider incorporating stabilizing cations like Cesium (Cs) or Rubidium (Rb) into your perovskite precursor solution.[1]3. Introduce a 2D perovskite precursor to your 3D precursor solution to form a protective layer at the grain boundaries.[12] |
| Poor device performance (low PCE) even with a good-looking film. | Formation of microstructural defects, such as voids, at the interface between the perovskite and the charge transport layer, which can impede charge extraction.[10][11] | 1. Implement a post-deposition treatment with a solution of methylammonium chloride (MACl) to repair these voids.[10][11]2. Optimize the annealing temperature and time to improve film crystallinity and reduce defects. |
| Gradual degradation of device performance over time, even when stored in a seemingly dry environment. | Slow ingress of moisture through the device layers or incomplete encapsulation. | 1. Improve the encapsulation of your device using materials with low water vapor transmission rates.[18]2. Employ interfacial passivation techniques by treating the perovskite surface with molecules that can repel water.[14] |
| Inconsistent results between batches. | Fluctuations in the ambient humidity during the spin-coating and annealing processes. | 1. Strictly monitor and control the relative humidity of your fabrication environment.[6]2. Consider the potential benefits of controlled fabrication in dry air, as this may lead to the formation of stabilizing Pb-O bonds.[7] |
Experimental Protocols
One-Step Spin Coating of FA-Perovskite with Anti-Solvent Engineering
This protocol is adapted from established methods for depositing high-quality FAPbI₃ films.[19]
1. Precursor Solution Preparation:
-
Dissolve equimolar amounts of formamidinium iodide (FAI) and lead iodide (PbI₂) in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with a typical volume ratio of 4:1.
-
Stir the solution at a moderate temperature (e.g., 60°C) for several hours until the precursors are fully dissolved.
-
Filter the solution through a 0.22 µm PTFE filter before use.
2. Spin Coating:
-
Clean your substrate (e.g., ITO-coated glass with a hole transport layer) thoroughly.
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Dispense the perovskite precursor solution onto the substrate.
-
Spin-coat at a speed of 1000-6000 rpm for 30-60 seconds.
-
During the spin-coating process (typically after 5-15 seconds), drip an anti-solvent (e.g., chlorobenzene or diethyl ether) onto the center of the spinning substrate. This induces rapid crystallization and a uniform film.
3. Annealing:
-
Immediately transfer the substrate onto a hotplate.
-
Anneal at a temperature between 100°C and 150°C for 10-60 minutes to promote crystal growth and remove residual solvents.
Characterization of Degradation
To investigate moisture-induced degradation, you can employ the following characterization techniques:
-
X-Ray Diffraction (XRD): To identify the crystal structure and monitor the phase transition from the α-phase (peaks around 14° and 28°) to the δ-phase (a strong peak around 11.7°).[1]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the perovskite film and identify the formation of pinholes, cracks, or changes in grain size upon exposure to humidity.[3]
-
UV-Vis Spectroscopy: To measure the absorption spectrum of the film. The α-phase has a broad absorption across the visible spectrum, while the δ-phase has a much narrower absorption at shorter wavelengths.
-
Photoluminescence (PL) Spectroscopy: To assess the emission properties. The α-phase will have a characteristic PL peak (around 800 nm), which will quench or shift upon degradation to the δ-phase.
Visualizations
Caption: Moisture-induced degradation pathway of FA-perovskite.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pv-magazine.com [pv-magazine.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2D perovskite stabilized phase-pure formamidinium perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research-hub.nrel.gov [research-hub.nrel.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acetamidinium Concentration for Enhanced Device Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Acetamidinium (AcA) in perovskite-based devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (AcA) in perovskite solar cells?
A1: this compound is primarily used as a cationic additive or substitute in the perovskite crystal structure. Its main roles are to:
-
Passivate Defects: AcA can passivate vacancy defects, particularly on the surface and in the bulk of the perovskite film, which reduces non-radiative recombination and improves device performance.[1][2][3][4]
-
Enhance Stability: The rigid structure of the AcA cation and its ability to form strong hydrogen bonds within the perovskite lattice can enhance the overall structural and environmental stability of the material.[1][5] Devices with AcA have shown improved longevity under ambient conditions.[5]
-
Modulate Crystal Structure: Although slightly larger than the formamidinium (FA) cation, the rigid nature of AcA helps to modulate the crystal structure, which can help maintain a stable perovskite phase.[1]
Q2: What is a typical optimal concentration for this compound?
A2: The optimal concentration of this compound can vary depending on the specific perovskite composition (e.g., lead-based vs. tin-based) and the other cations present. However, studies frequently report an optimal concentration of around 10% molar substitution or addition . For instance, in tin-based FASnI₃ perovskites, the best performance was achieved with a 10% AcA addition.[1][2][3][6] Similarly, in methylammonium lead iodide (MAPbI₃) perovskites, substituting 10% of the methylammonium with this compound resulted in devices with higher open-circuit voltage (Voc) and efficiency.[5]
Q3: How does this compound compare to other common cations like Formamidinium (FA) and Methylammonium (MA)?
A3: this compound has a size slightly larger than Formamidinium.[1] Its key advantage lies in its rigid structure and delocalized π-electron cloud over the N-C-N bond, which strengthens its electrostatic interaction with the inorganic framework.[1][5] This can lead to better stabilization of the perovskite matrix compared to the more volatile MA cation. While FA-based perovskites offer a better bandgap for single-junction solar cells, they can suffer from phase instability, an issue that cation engineering with additives like AcA can help mitigate.[7][8]
Q4: Can this compound help prevent phase segregation in mixed-halide perovskites?
A4: While cation engineering is a key strategy to improve phase stability, the direct effect of this compound on preventing halide segregation is an area of ongoing research. Strategies to prevent phase segregation often involve a combination of stoichiometric engineering (mixing cations like FA, Cs, and MA), controlling crystal growth, and passivating trap states.[9][10] The stabilizing effect of AcA on the crystal lattice may contribute positively to mitigating phase instabilities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite devices incorporating this compound.
Issue 1: Low Power Conversion Efficiency (PCE) after incorporating this compound.
-
Question: My device efficiency dropped after adding this compound. What could be the cause?
-
Answer:
-
Sub-optimal Concentration: You may be using too little or too much AcA. The optimal amount is often around 10%.[1][5] Concentrations that are too high can introduce strain and defects. It is recommended to perform a concentration-dependent study.
-
Poor Film Morphology: The addition of a new cation can alter the crystallization process.[11] Inspect the film using Scanning Electron Microscopy (SEM) for pinholes, small grain sizes, or poor coverage, which can cause short-circuits and reduce current density (Jsc).[8] Consider optimizing the annealing temperature and duration.
-
Solubility Issues: Ensure the this compound salt (e.g., this compound Iodide - ACI) is fully dissolved in the precursor solution. Poor solubility can lead to a non-uniform film and phase impurities.
-
Interfacial Defects: The new perovskite composition may not be well-matched with your existing charge transport layers (ETL and HTL). This can lead to increased interfacial recombination, reducing the open-circuit voltage (Voc) and fill factor (FF). Surface passivation treatments may be necessary.[4]
-
Issue 2: Perovskite film shows poor morphology (e.g., pinholes, incomplete coverage).
-
Question: My perovskite films have become rough and contain pinholes since I started using this compound. How can I fix this?
-
Answer:
-
Re-optimize Spin-Coating Parameters: The viscosity of the precursor solution may have changed. Adjust the spin speed and duration to achieve a uniform film.
-
Optimize Antisolvent Treatment: The timing of the antisolvent drip is critical for controlling nucleation and crystal growth.[12] The addition of AcA may require you to adjust the timing. In-situ characterization techniques can help identify the optimal window.
-
Use Additives: Consider using other additives that can help control crystallization. For example, in some formulations, FACl and PbCl₂ have been used to induce crystallization and improve film quality in 2D perovskites.[13]
-
Adjust Annealing Process: The annealing temperature and time influence the final grain size and film quality. A temperature ramp or a two-step annealing process might be beneficial.
-
Issue 3: The device shows low Open-Circuit Voltage (Voc).
-
Question: My Voc is lower than expected. How is this related to this compound concentration?
-
Answer:
-
High Defect Density: While AcA is a passivating agent, a non-optimized concentration can lead to the formation of new defects or fail to passivate existing ones effectively. High trap state densities are a primary cause of Voc loss through non-radiative recombination.[4][11]
-
Energy Level Misalignment: The incorporation of AcA can slightly alter the bandgap and energy levels (valence and conduction bands) of the perovskite.[1] A mismatch with the transport layers can impede charge extraction and lower the Voc.
-
Phase Impurities: The presence of undesired perovskite phases or leftover precursors (like PbI₂) can create recombination centers at the interfaces, leading to a lower Voc. Use X-ray Diffraction (XRD) to check for phase purity.
-
Issue 4: The device degrades quickly when exposed to air.
-
Question: My this compound-based device is not stable. I thought AcA was supposed to improve stability?
-
Answer:
-
Grain Boundary Defects: While AcA passivates bulk and surface defects, grain boundaries can still be vulnerable points for moisture and oxygen infiltration. Amidinium-based treatments have been shown to improve conductivity at grain boundaries, but the overall film quality is paramount.[11]
-
Hygroscopic Precursors: Ensure that the precursor materials, including the this compound salt, are stored in a dry environment (e.g., a glovebox). Contamination with water can lead to the formation of hydrates and rapid degradation.[12]
-
Incomplete Encapsulation: No perovskite solar cell is perfectly stable without proper encapsulation. Ensure your device is properly sealed to protect it from ambient humidity and oxygen, which are primary degradation factors.[5]
-
Data Presentation
Table 1: Impact of this compound (AcA) Concentration on Photovoltaic Parameters of MAPbI₃-based Solar Cells.
| AcA Substitution (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability (retained PCE after 480h) |
| 0 (Reference MAPbI₃) | 1.04 | - | - | - | 43% |
| 10 | 1.12 | - | - | 18.29 (champion) / 16.3 (average) | 70% |
Data synthesized from Singh et al., ACS Applied Materials & Interfaces (2020).[5] (Note: Jsc and FF values for direct comparison were not detailed in the abstract).
Table 2: Cation Engineering of FASnI₃-based Solar Cells.
| Device Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| E1 (FASnI₃ baseline) | - | - | - | 8.8 |
| E1AC10 (10% AcA added) | - | - | - | 10.3 |
| E1AC10Rb3 (10% AcA + 3% Rb) | - | - | - | 14.5 |
Data synthesized from J. Phys. Chem. Lett. (2024).[1][6] (Note: Full J-V parameters were not available in the abstract).
Experimental Protocols
Protocol: Fabrication of an Inverted Planar Perovskite Solar Cell Incorporating this compound
This protocol is a representative example. Specific concentrations and spin-coating parameters should be optimized for your exact perovskite composition and laboratory conditions.
1. Substrate Preparation: a. Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use.
2. Hole Transport Layer (HTL) Deposition: a. Deposit a layer of PEDOT:PSS onto the ITO surface by spin-coating at 4000 rpm for 40 seconds. b. Anneal the substrates at 150°C for 15 minutes in ambient air. c. Transfer the substrates into a nitrogen-filled glovebox.
3. Perovskite Precursor Solution Preparation (Example: (AcA)₀.₁FA₀.₉SnI₃): a. In a nitrogen-filled glovebox, dissolve Formamidinium Iodide (FAI), this compound Iodide (ACI), and Tin(II) Iodide (SnI₂) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). b. Add a small amount of a reducing agent like Tin(II) Fluoride (SnF₂) to inhibit the oxidation of Sn²⁺ to Sn⁴⁺. c. Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
4. Perovskite Film Deposition: a. Deposit the precursor solution onto the PEDOT:PSS layer via a one-step spin-coating process. For example: a two-stage program of 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. b. During the second stage (at ~20 seconds), dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. c. Immediately transfer the substrate to a hotplate and anneal at a pre-optimized temperature (e.g., 100°C) for 10 minutes.
5. Electron Transport Layer (ETL) and Electrode Deposition: a. Deposit a layer of C₆₀ (e.g., 20 nm) and a layer of Bathocuproine (BCP) (e.g., 8 nm) sequentially onto the perovskite layer via thermal evaporation. b. Finally, thermally evaporate a silver (Ag) or gold (Au) back contact (e.g., 100 nm) through a shadow mask to define the device area.
6. Device Characterization: a. Measure the current density-voltage (J-V) characteristics using a solar simulator under AM 1.5G illumination (100 mW/cm²). b. Characterize the film morphology with SEM and crystallinity with XRD.
Mandatory Visualizations
Caption: Troubleshooting workflow for low Power Conversion Efficiency (PCE).
Caption: Experimental workflow for inverted perovskite solar cell fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Co-Cation Engineering via Mixing of this compound and Rubidium in FASnI3 for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials [mdpi.com]
- 8. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventing phase segregation in mixed-halide perovskites: a perspective: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Preventing phase segregation in mixed-halide perovskites: a perspective - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Synergistic Effect of Additives for Formamidinium-Based Inverted Dion-Jacobson 2D Perovskite Solar Cells with Enhanced Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor crystallization of Acetamidinium perovskite films
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization of acetamidinium (FA)-based perovskite films.
Troubleshooting Guides (FAQs)
This section addresses specific issues researchers may face, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my this compound perovskite film yellow instead of the expected dark brown/black color?
Answer:
A yellow film indicates the formation of the undesirable non-photoactive hexagonal δ-phase (delta-phase) of FAPbI₃ instead of the desired photoactive black trigonal α-phase (alpha-phase). The α-phase is thermodynamically unstable at room temperature and can readily transition to the δ-phase.[1][2][3]
Potential Causes & Solutions:
-
Intrinsic Phase Instability: The formamidinium cation (FA⁺) is slightly too large for the ideal perovskite structure, leading to lattice strain and instability.[3]
-
Solution 1: Compositional Engineering: Introduce smaller cations like Methylammonium (MA⁺), Cesium (Cs⁺), or Rubidium (Rb⁺) into the precursor solution.[2] This alloying strategy helps stabilize the photoactive α-phase.[2][3] For example, incorporating Cs⁺ can suppress the formation of the yellow δ-phase.[2]
-
Solution 2: Anion Engineering: Partially substituting iodide (I⁻) with bromide (Br⁻) can also improve phase stability.[2]
-
-
Incomplete Reaction or Conversion: The conversion from precursor materials to the perovskite phase might be incomplete.
-
Environmental Factors: Exposure to humidity during processing can trigger the phase transition.[2]
-
Solution: Controlled Environment: Process films in a nitrogen-filled glovebox with low humidity levels. However, some studies suggest that a controlled amount of moisture during annealing can sometimes be beneficial for defect healing.[5]
-
Question 2: My film has pinholes and does not fully cover the substrate. What can I do?
Answer:
Pinholes and poor surface coverage are common morphological defects that can create electrical shorts in the final solar cell device. These issues typically arise from rapid and uncontrolled crystallization of the perovskite film.
Potential Causes & Solutions:
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly during spin-coating, the crystals don't have enough time to form a dense, uniform layer.
-
Solution 1: Solvent Engineering: Use a mixture of solvents with different boiling points and polarities.[6] For example, adding a high-boiling-point solvent like N-Methyl-2-pyrrolidone (NMP) to a primary solvent like DMF can slow down evaporation, extend the processing window, and facilitate better crystal growth during annealing.[6][7][8]
-
Solution 2: Anti-Solvent Dripping: This is a widely used technique to induce rapid, uniform nucleation. By dripping a non-polar "anti-solvent" (like chlorobenzene or toluene) onto the spinning substrate during the spin-coating process, you can quickly create a supersaturated precursor film, leading to a high density of crystal nuclei and thus a more uniform film.[9]
-
-
Poor Wettability: The precursor solution may not wet the substrate surface evenly.
-
Solution: Substrate Surface Treatment: Ensure the substrate is impeccably clean. Plasma treatment or UV-ozone cleaning of the substrate before perovskite deposition can improve surface wettability.
-
Question 3: The perovskite grains in my film are small and non-uniform. How can I increase the grain size?
Answer:
Small, non-uniform grains lead to a high density of grain boundaries, which act as sites for charge carrier recombination, ultimately lowering device efficiency.[10] Achieving large, uniform grains is critical for high-performance devices.
Potential Causes & Solutions:
-
Uncontrolled Nucleation and Growth: The crystallization process is a balance between nucleation (forming new crystals) and growth (enlarging existing crystals). If nucleation is too fast and growth is too slow, you get many small grains.
-
Solution 1: Additive Engineering: Introducing specific additives to the precursor solution is a powerful way to modulate crystallization kinetics.[10][11] Lewis base additives like DMSO or urea can form intermediate complexes with PbI₂, slowing down the initial reaction and promoting the growth of larger grains.[6] Other additives, like methylenediammonium dichloride (MDACl₂) or orotic acid, can also regulate crystal growth and passivate defects.[12][13]
-
Solution 2: Post-Annealing Treatments: After the initial thermal annealing, a secondary treatment can promote grain growth. This can include solvent annealing (exposing the film to solvent vapor) or treatment with specific chemical vapors like methylamine, which can reduce impurities at grain boundaries and promote continuity between grains.[14]
-
Table 1: Summary of Common Additives and Their Functions
| Additive Category | Example(s) | Primary Function(s) | Reference(s) |
| Cations/Salts | Cs⁺, Rb⁺, MA⁺, MACl | Stabilize α-phase, reduce lattice strain | [2][3] |
| Lewis Bases | DMSO, NMP, Urea | Form intermediate phases, slow crystallization, enlarge grains | [6] |
| Organic Molecules | Orotic Acid, PCH | Regulate crystallization, passivate defects | [12][15] |
| Ammonium Salts | MDACl₂ | Enhance phase stability, passivate defects | [13] |
Question 4: Despite a visually good film, my device performance is low and shows significant hysteresis. Why?
Answer:
Low performance and J-V curve hysteresis, even with a uniform and dark film, often point to a high density of electronic defects within the perovskite bulk or at its interfaces.[16][17] These defects act as traps for charge carriers, leading to non-radiative recombination.
Potential Causes & Solutions:
-
Point Defects: The crystallization process can leave behind defects such as ion vacancies (especially iodide vacancies), interstitials, and anti-site defects.[16][17][18]
-
Solution 1: Defect Passivation with Additives: Many additives serve a dual role of controlling crystallization and passivating defects. Molecules with functional groups like carboxyl or amine groups can coordinate with undercoordinated Pb²⁺ ions or form hydrogen bonds with halides, neutralizing these defect sites.[12][15] For example, 1H-Pyrazole-1-carboximidamide hydrochloride (PCH) can effectively passivate positively charged iodine vacancies.[15]
-
Solution 2: Surface Treatment: After the film is formed, a post-treatment step involving spinning a solution of a passivating agent (e.g., 1,3-diaminopropane (DAP)) can heal surface defects.[19]
-
-
Interface Defects: Defects are often concentrated at the interfaces between the perovskite layer and the charge transport layers (ETL/HTL), hindering charge extraction.[20]
-
Solution: Interfacial Engineering: Introduce a thin passivation layer at the buried interface before depositing the perovskite. This can reduce interfacial recombination and improve charge transport.[20] A post-annealing step after depositing the top contact layer (e.g., C60) can also help reduce trap density at the perovskite/ETL interface.[19]
-
Visualized Workflows and Mechanisms
Troubleshooting Crystallization Issues
// Nodes start [label="Observe Poor\nPerovskite Film Quality", fillcolor="#FBBC05", fontcolor="#202124"];
// Problems p1 [label="Problem:\nYellowish Film\n(δ-phase)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="Problem:\nPinholes / Poor\nCoverage", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="Problem:\nSmall Grains", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes c1 [label="Cause:\nPhase Instability", fillcolor="#F1F3F4", fontcolor="#202124"]; c2 [label="Cause:\nRapid / Uncontrolled\nCrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; c3 [label="Cause:\nHigh Nucleation Rate,\nSlow Growth", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions s1 [label="Solution:\n- Cation/Anion Engineering\n- Optimize Annealing", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Solution:\n- Solvent Engineering\n- Anti-Solvent Dripping", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="Solution:\n- Additive Engineering\n- Post-Annealing Treatment", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> {p1, p2, p3} [style=solid]; p1 -> c1; p2 -> c2; p3 -> c3; c1 -> s1; c2 -> s2; c3 -> s3; } } Caption: Troubleshooting workflow for common FA-perovskite film issues.
Additive-Controlled Crystallization
Experimental Protocols
Protocol 1: One-Step Spin-Coating with Anti-Solvent Treatment
This protocol describes a common method for depositing FA-based perovskite films. Caution: Perform all steps in an inert atmosphere (e.g., a nitrogen-filled glovebox).
1. Precursor Solution Preparation:
-
Prepare a 1.2 M precursor solution of FAPbI₃ with desired compositional modifications (e.g., with CsI and MABr).
-
A typical solvent system is a mixture of DMF and DMSO, often in a 4:1 volume ratio.[6]
-
Dissolve the perovskite precursor salts in the solvent mixture. If using additives, add them at this stage.
-
Stir the solution on a hotplate at ~60 °C for at least 2 hours until all solids are fully dissolved.
-
Before use, filter the solution through a 0.22 µm PTFE syringe filter.
2. Substrate Preparation:
-
Ensure the substrate (e.g., ITO/glass with a hole-transport layer) is cleaned thoroughly.
-
Pre-heat the substrate on a hotplate at ~100 °C for 10 minutes just before spin-coating to improve wettability and promote uniform film formation.[21]
3. Spin-Coating and Anti-Solvent Dripping:
-
Transfer the pre-heated substrate to the spin-coater.
-
Dispense ~40-60 µL of the filtered precursor solution onto the center of the substrate.
-
Start the spin-coating program. A typical two-step program is:
- Step 1: 1000 rpm for 10 seconds (for solution spreading).
- Step 2: 4000-6000 rpm for 30 seconds (for film thinning).
-
Crucial Step: During the second step (e.g., at 15 seconds into the step), rapidly dispense ~100-150 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.[9] The film should instantly change color from yellow to dark brown.[9]
4. Annealing:
-
Immediately transfer the substrate to a hotplate pre-heated to the desired annealing temperature (typically 150 °C for FA-based perovskites).[4]
-
Anneal for 10-30 minutes. The optimal time depends on the exact composition and desired grain size.
-
After annealing, allow the film to cool down to room temperature before proceeding with the deposition of the next layer.
Table 2: Example Solvent Engineering Systems
| Primary Solvent(s) | High Boiling Point Additive | Purpose | Reference(s) |
| DMF / DMSO | NMP | Extends processing window, facilitates crystal growth | [7][8] |
| DMF | - | Standard, fast evaporation | [6] |
| 2-propanol / Methanol | - | Used in two-step deposition for FABr solution to control diffusion and crystallization | [22][23] |
| 2-Methoxyethanol (2ME) / DMF | NMP | Ternary system to fine-tune volatility and coordination for large-area films | [7] |
Protocol 2: Post-Deposition Thermal Annealing
Thermal annealing is a critical step that drives crystallization, removes residual solvent, and determines the final morphology and electronic properties of the film.
1. Preparation:
-
Ensure the hotplate inside the glovebox is stable at the target temperature (e.g., 150 °C). It is crucial to have a calibrated and uniform hotplate surface.
-
Prepare a clean, flat surface for cooling the sample post-annealing (e.g., a metal block).
2. Annealing Process:
-
Immediately after the spin-coating and anti-solvent dripping steps are complete, transfer the substrate directly onto the pre-heated hotplate. A swift transfer minimizes uncontrolled crystallization at room temperature.
-
The annealing time is a critical parameter. For many FA-based compositions, a duration of 10-30 minutes at 150 °C is a good starting point.[4]
- Shorter times may result in incomplete solvent removal and small grains.
- Longer times can promote grain growth, but excessive annealing can lead to perovskite decomposition.[4]
3. Gradient and Two-Step Annealing (Advanced Methods):
-
Gradient Annealing: Instead of placing the film directly at the final temperature, start at a lower temperature (e.g., 65-100 °C) for a few minutes to slowly remove the solvent before ramping up to the final crystallization temperature. This can slow the crystallization rate, leading to better film quality.[4]
-
Two-Step Annealing: Anneal at an intermediate temperature (e.g., 100 °C) for a short period before moving to a higher temperature (150 °C).
4. Cooling:
-
After the specified annealing time, remove the substrate from the hotplate and place it on the cooling block. Allow it to cool completely to room temperature before depositing subsequent layers. Rapid cooling can sometimes quench desired crystal structures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Engineering for Scalable Fabrication of High‐Quality Formamidinium Cesium‐Based Perovskite Films Toward Highly Efficient and Stable Solar Modules | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell [sciltp.com]
- 11. Revealing Collaborative Effects of Binary Additives on Regulating Precursor Crystallization Toward Highly Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-annealing of MAPbI3 perovskite films with methylamine for efficient perovskite solar cells - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Review of defect engineering in perovskites for photovoltaic application - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00194B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. arxiv.org [arxiv.org]
- 20. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Post-hot-cast annealing deposition of perovskite films with infused multifunctional organic molecules to enhance the performance of large-area light-emitting devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acetamidinium Perovskite Film Fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication of Acetamidinium (FA)-based perovskite films. The information is tailored for researchers, scientists, and professionals in the field of perovskite photovoltaics.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in producing high-quality this compound (FA)-based perovskite films?
Researchers often face several key challenges in the fabrication of FA-based perovskite films. A primary issue is the stabilization of the desired black photoactive α-phase of FAPbI₃, as it can readily convert to the yellow non-perovskite δ-phase at room temperature.[1][2][3] Other significant hurdles include controlling film morphology to achieve large, uniform grains with a low density of pinholes and passivating various types of defects, such as vacancies, interstitials, and anti-site defects, which can act as non-radiative recombination centers and degrade device performance.[4][5][6][7] Additionally, ensuring good crystallinity and preferred orientation of the perovskite grains is crucial for efficient charge transport.[1][8]
Q2: How can I prevent the formation of the yellow δ-phase in my FAPbI₃ films?
The formation of the undesirable yellow δ-phase can be suppressed through several strategies involving additives.
-
Cation Engineering: Incorporating smaller cations like Methylammonium (MA⁺) or Cesium (Cs⁺) into the FAPbI₃ lattice can help stabilize the α-phase.[1] For instance, adding a small amount of MAPbBr₃ has been shown to stabilize the α-FAPbI₃ phase.[1]
-
Additive-Assisted Crystallization: Certain additives can kinetically favor the formation of the α-phase. Ammonium thiocyanate (NH₄SCN) has been demonstrated to promote the formation of the black α-FAPbI₃ phase while suppressing the yellow δ-phase.[2][3] Similarly, formamide iodide (FoAI) has been reported to suppress δ-FAPbI₃ formation.[9]
Q3: My perovskite films exhibit a high density of pinholes and small grain sizes. Which additives can improve film morphology?
Improving film morphology is critical for high-performance devices. Several additives can promote the growth of larger, more uniform grains and reduce pinholes.
-
Methylammonium Chloride (MACl): MACl is a widely used additive that facilitates the crystalline growth of FAPbI₃, leading to larger grain sizes, with some studies reporting grains as large as 1.5 µm.[1][10] It also reduces the roughness of the film.[1]
-
Guanidinium Thiocyanate (GuaSCN): The thiocyanate ion (SCN⁻) can modulate the nucleation and crystal growth process, resulting in improved film morphology.[2][11] Guanidinium (GA⁺) itself can also passivate interfacial defects, contributing to enhanced film quality.[12]
-
Polyvinylpyrrolidone (PVP): The inclusion of the polymer PVP in the precursor solution has been shown to improve the quality of FAPbI₃ films.[13]
-
Formamidinium Thiocyanate (FASCN): In tin-based perovskites, which share some challenges with lead-based ones, FASCN has been shown to result in coarser grains and a higher degree of crystallinity.[14]
Troubleshooting Guides
Problem 1: Low Power Conversion Efficiency (PCE) and High Non-Radiative Recombination
This issue is often linked to a high density of defects within the perovskite film or at its interfaces.
Root Cause Analysis:
-
Bulk and Surface Defects: Defects such as ion vacancies (e.g., I⁻ vacancies), interstitials (e.g., FA⁺ or Pb²⁺ interstitials), and anti-site defects create deep-level traps for charge carriers, leading to non-radiative recombination.[4][5][6][7]
-
Poor Crystallinity: A film with poor crystallinity will have a higher defect density, impeding charge transport.
Solutions and Experimental Protocols:
-
Defect Passivation with Additives:
-
Trioctylphosphine oxide (TOPO): The P=O functional group in TOPO can passivate undercoordinated Pb²⁺ defects. A typical protocol involves adding a small concentration of TOPO to the perovskite precursor solution.[15]
-
Phenethylammonium Iodide (PEAI): PEAI can form a passivation layer on the perovskite surface, with the amine groups forming hydrogen bonds with Pb²⁺ to passivate defects.[7]
-
Benzene: Theoretical studies suggest that benzene, with its delocalized electron distribution, can effectively passivate deep FA-interstitial and Pb-interstitial defects through charge transfer.[4][5][6]
-
Formate (HCOO⁻): Small anions like formate can fill iodine vacancies, thereby reducing defects and increasing the open-circuit voltage.[1]
-
Experimental Protocol: Generic Additive Incorporation (One-Step Method)
-
Prepare the standard FAPbI₃ precursor solution (e.g., 1.5 M FAI and 1.5 M PbI₂ in a mixed solvent of DMF:NMP).
-
Prepare a stock solution of the chosen additive (e.g., TOPO, PEAI) in a suitable solvent like isopropanol.
-
Add the desired molar percentage of the additive stock solution to the perovskite precursor solution. For example, for a 0.2 mol% TOPO addition, add the corresponding volume of the TOPO stock solution.
-
Deposit the perovskite film using your standard spin-coating and anti-solvent dripping procedure.
-
Anneal the film at the optimized temperature and time for the specific additive used.
Problem 2: Poor Device Stability (Thermal and Environmental)
Instability, particularly under thermal stress and in the presence of moisture, is a major obstacle for FA-based perovskites.
Root Cause Analysis:
-
Phase Instability: The intrinsic tendency of α-FAPbI₃ to transition to the δ-phase is a primary cause of degradation.[1]
-
MA Volatility: In mixed-cation (FA/MA) perovskites, the volatile nature of methylammonium can lead to degradation at elevated temperatures.[1]
-
Defect-Mediated Degradation: Defects at the surface and grain boundaries can act as sites for moisture and oxygen to initiate degradation pathways.[5]
Solutions and Experimental Protocols:
-
Polymer Additives for Encapsulation:
-
Polyvinylpyrrolidone (PVP): Incorporating PVP into the precursor solution has been demonstrated to prevent the degradation of FAPbI₃ films in an ambient atmosphere for extended periods.[13]
-
-
Cation and Halide Engineering:
-
Moisture Resistance:
Quantitative Data Summary
Table 1: Effect of Various Additives on FAPbI₃-based Perovskite Solar Cell Performance
| Additive | Concentration | Key Improvement(s) | Reported PCE | Reference |
| Methylammonium Chloride (MACl) | 35-40 mol% | Increased grain size, reduced roughness, improved crystallinity. | 23.48% | [1] |
| Ammonium Thiocyanate (NH₄SCN) | 30 mol% | α-phase stabilization, enhanced moisture stability. | 11.44% | [2][3] |
| Formamide Iodide (FoAI) | 5 mol% | Suppression of δ-FAPbI₃ formation. | 14.49% | [9] |
| Trioctylphosphine oxide (TOPO) | 0.2 mol% (with 5% CsI) | Strain regulation and defect passivation. | 22.71% | [15] |
| Formamidine Acetate (FAAc) | 5 mol% | Improved film quality and device stability. | 18.90% | [16] |
Visualizations
Caption: Experimental workflow for incorporating additives into perovskite films.
Caption: Mechanism of defect passivation in perovskite films by additives.
Caption: Troubleshooting flowchart for common perovskite film issues.
References
- 1. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Formamide iodide: a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00945H [pubs.rsc.org]
- 10. Unveiled effects of the methylammonium chloride additive on formamidinium lead halide: expediting carrier injection from the photoabsorber to carrier transport layers through spontaneously modulated heterointerfaces in perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boosting the performance and stability of quasi-two-dimensional tin-based perovskite solar cells using the formamidinium thiocyanate additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Strain Regulation and Defect Passivation of FA‐Based Perovskite Materials for Highly Efficient Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
reducing defect density in Acetamidinium-doped perovskite layers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetamidinium-doped perovskite layers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and reduce defect density in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in formamidinium and this compound-based perovskite films?
A1: Perovskite films are susceptible to various crystallographic defects that can act as non-radiative recombination centers, hindering device performance. These are broadly classified as:
-
Point Defects: These are zero-dimensional defects and are the most common.
-
Vacancies: Missing ions from the crystal lattice, such as iodide vacancies (VI), lead vacancies (VPb), or formamidinium/acetamidinium vacancies (VFA/VAA).[1][2][3] Iodide vacancies are often implicated in triggering the undesirable α-to-δ phase transition in FAPbI₃.[4]
-
Interstitials: Atoms or ions occupying a site in the crystal lattice that is not typically occupied, like iodine interstitials (Ii).[1][3]
-
Antisites: When one type of ion occupies the lattice site of another, for example, an iodide ion on a formamidinium site (IFA).[3][5]
-
-
Extended Defects:
-
Grain Boundaries: Interfaces between different crystal grains in the polycrystalline film. These regions are often disordered and prone to a high density of defects.[6][7][8]
-
Surface Defects: Uncoordinated ions (e.g., Pb2+) and vacancies at the top surface and the buried interface of the perovskite layer.[1][7][9]
-
Pinholes and Voids: Microstructural defects or holes in the film that can cause short-circuits and hinder charge transport.[10][11]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of defect-induced α-to-δ phase transition for efficient and stable formamidinium perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-principles study of intrinsic defects in formamidinium lead triiodide perovskite solar cell absorbers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Suppress Non-radiative Recombination in Acetamidinium Perovskites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at suppressing non-radiative recombination in Acetamidinium (Formamidinium, FA) based perovskites.
Frequently Asked Questions (FAQs)
Q1: What is non-radiative recombination and why is it detrimental to my perovskite device performance?
A1: Non-radiative recombination is a process where electron-hole pairs (excitons), generated by light absorption, recombine without emitting light. Instead, the energy is lost as heat, primarily through defects in the perovskite crystal structure.[1][2] This process is detrimental because it reduces the number of charge carriers that can be extracted to generate a photocurrent, thereby lowering the overall efficiency and open-circuit voltage (VOC) of your solar cell or the brightness of your light-emitting diode (LED).[3][4]
Q2: My FA-based perovskite films show low photoluminescence quantum yield (PLQY). What are the likely causes?
A2: Low PLQY is a direct indicator of high non-radiative recombination. The common culprits include:
-
Surface Defects: The surfaces and grain boundaries of polycrystalline perovskite films are rich in defects such as undercoordinated Pb2+ ions, halide vacancies (VI+), and formamidinium interstitials (FAi).[1][2][5][6] These act as traps for charge carriers, promoting non-radiative recombination.[2]
-
Bulk Defects: While FA-based perovskites have a degree of defect tolerance, intrinsic point defects like antisites (FAI, IFA) can still form and create deep trap states within the band gap.[7]
-
Interfacial Recombination: Recombination can be particularly severe at the interfaces between the perovskite active layer and the charge transport layers (ETL/HTL).[3][8][9] Poor energy level alignment or defects at these interfaces can create pathways for non-radiative losses.
-
Lattice Strain: Heterogeneous strain within the perovskite film, arising during crystallization, can increase defect density and enhance non-radiative recombination.[10][11]
-
Phase Instability: The desired black, photoactive α-phase of FAPbI3 can be metastable and convert to the yellow, non-photoactive δ-phase, which is detrimental to performance.[12]
Q3: What are the main strategies to passivate defects in FA-based perovskites?
A3: Defect passivation aims to neutralize the electronic activity of defect sites. Key strategies include:
-
Surface Passivation: Applying a thin layer of a passivating agent to the perovskite surface. Lewis base molecules containing functional groups like carbonyl (C=O), amine (-NH2), or phosphine oxide (P=O) can coordinate with undercoordinated Pb2+ defects.[13][14] Alkylammonium halides are also commonly used to passivate both lead and halide vacancies.
-
Additive Engineering: Incorporating small amounts of additives into the perovskite precursor solution. These can influence crystal growth, reduce defect formation, and passivate defects in the bulk and at grain boundaries.[15][16]
-
Interfacial Modification: Introducing a specific layer between the perovskite and the charge transport layers to reduce interfacial recombination.[8][12] This can be achieved with 2D perovskite layers or other suitable molecules.[12][16]
-
Compositional Engineering: Mixing cations (e.g., with Methylammonium (MA), Cesium (Cs)) or halides (e.g., with Bromine (Br)) can improve phase stability and reduce defect formation.[7][16]
Q4: Can lattice strain be controlled to reduce non-radiative recombination?
A4: Yes, managing lattice strain is an emerging strategy. Strain can be influenced by:
-
Substrate Choice: The lattice mismatch between the substrate and the perovskite film can induce strain.
-
Annealing Parameters: The temperature and duration of post-deposition annealing can affect crystal growth and strain relaxation.[11][17]
-
Additive Engineering: Certain additives can help relax strain in the crystal lattice.
-
Electric Field Application: Applying an electric field has been shown to reduce non-radiative recombination by affecting the lattice structure.[18][19]
Troubleshooting Guides
Issue 1: Low Open-Circuit Voltage (VOC) and Fill Factor (FF) in Solar Cells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High density of surface defects | Implement a surface passivation treatment post-deposition. For example, spin-coat a solution of an organic ammonium salt (e.g., benzylamine) or a Lewis base molecule (e.g., N-bromosuccinimide).[14][20] | Increased VOC and FF due to reduced surface recombination. |
| Poor quality of the buried interface (Perovskite/HTL) | Introduce an interfacial modifier. This could involve treating the HTL surface before perovskite deposition or using additives like MACl that migrate to the interface.[12] | Improved charge extraction and reduced interfacial non-radiative recombination, leading to higher JSC and VOC.[12] |
| Bulk defects and grain boundary recombination | Utilize additive engineering. For instance, add a small percentage of a passivating agent like 1-butyl-3-methylimidazolium methanesulfonate to the precursor solution.[21] | Larger crystal grains with fewer defects, resulting in longer carrier lifetimes and improved device performance. |
| Phase segregation or instability | Employ compositional engineering. Introduce other cations like Cs+ or MA+ to stabilize the α-phase of FAPbI3.[16] | A stable perovskite phase with suppressed non-radiative recombination pathways. |
Issue 2: Rapid Photoluminescence (PL) Decay and Low Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of deep-level trap states | Use passivating agents that can effectively neutralize deep traps. Benzene-based molecules with delocalized electrons have been shown to passivate deep FA-interstitial and Pb-interstitial defects.[5][6][22] | Slower PL decay, indicating a longer carrier lifetime, and increased PL intensity. |
| High concentration of halide vacancies | Introduce halide-containing additives or use a halide-rich processing environment. N-bromosuccinimide can passivate both Pb2+ defects and halide vacancies.[14] | Reduced trap state density and enhanced PLQY. |
| Lattice strain inducing defects | Optimize the annealing process (temperature and time) to promote grain growth and strain relaxation.[11][17] Correlate with techniques like Grazing Incidence X-ray Diffraction (GIXRD). | A more ordered crystal structure with reduced defect concentration, leading to improved PL characteristics.[4] |
| Quenching at the interface with transport layers | Measure the PLQY of the perovskite film with and without the charge transport layers to isolate the source of quenching.[8][9] If interfacial quenching is significant, introduce a passivation layer. | Identification of the dominant recombination pathway and improvement in PLQY upon successful passivation of the quenching interface. |
Quantitative Data Summary
The following tables summarize the impact of various passivation strategies on the performance of FA-based perovskite solar cells.
Table 1: Impact of Additives on Device Performance
| Additive | Perovskite Composition | Control PCE (%) | Additive PCE (%) | Key Improvements | Reference |
| EMIM-MS | (FA0.92Cs0.08)Pb(I0.92Br0.08)3 | 22.24 | 25.48 | Improved VOC, FF, and stability.[21] | [21] |
| MACl | FAPbI3 | - | - | Reduces microstructural defects at the buried interface, extends carrier lifetime to 2.3 µs.[12] | [12] |
| KBr | Cs0.05(FA0.95MA0.05)0.95Pb(I0.95Br0.05)3 | 15.36 | 18.29 | Inhibited non-radiative recombination and improved charge extraction.[16] | [16] |
Table 2: Impact of Surface Passivation on Device Performance
| Passivating Agent | Perovskite Composition | Control PCE (%) | Passivated PCE (%) | Key Improvements | Reference |
| BHC | FAPbI3 (Wide Bandgap) | 19.01 | 20.87 | Simultaneous improvements in VOC, JSC, and FF.[21] | [21] |
| N-bromosuccinimide (NBS) | RbCsMAFA | 16.48 | 18.24 | Increased VOC and FF due to passivation of Pb2+ and halide vacancies.[14] | [14] |
| Benzylamine (BA) | FAPbI3 | - | 14.2 (EQE for LED) | Improved stability and efficiency in LEDs.[20] | [20] |
Experimental Protocols
Protocol 1: Post-Deposition Surface Passivation with Benzylamine (BA)
Objective: To passivate surface defects of a formed FA-based perovskite film to reduce non-radiative recombination.
Methodology:
-
Prepare a stock solution of Benzylamine (BA) in isopropanol (IPA) at a concentration of 2 mg/mL.
-
Fabricate the FA-based perovskite film on your desired substrate using your standard protocol (e.g., spin-coating and annealing).
-
Allow the perovskite film to cool to room temperature after annealing.
-
Spin-coat the BA solution onto the perovskite film at 4000 rpm for 30 seconds.
-
Anneal the BA-treated perovskite film at 100 °C for 10 minutes on a hotplate.
-
Proceed with the deposition of the subsequent layers (e.g., hole transport layer or metal electrode).
-
Characterize the film and completed device using techniques such as Photoluminescence Spectroscopy, Time-Resolved Photoluminescence (TRPL), and current density-voltage (J-V) measurements.
Protocol 2: Additive Engineering with Methylammonium Chloride (MACl)
Objective: To incorporate MACl as an additive to improve the quality of the perovskite film and reduce defects.
Methodology:
-
Prepare your standard precursor solution for the FA-based perovskite (e.g., FAI and PbI2 in a DMF:DMSO solvent mixture).
-
Prepare a separate stock solution of MACl in IPA.
-
Add a specific molar percentage of the MACl solution to the main perovskite precursor solution. A common starting point is 5-10 mol%.
-
Deposit the perovskite film using your standard procedure (e.g., one-step spin coating with an anti-solvent).
-
During the spin-coating process, after the film has formed but before it is fully dry, some protocols introduce MACl via a sequential deposition post-treatment.[12]
-
Anneal the film according to your optimized procedure. The presence of MACl may alter the optimal annealing temperature and time.
-
Characterize the resulting film for changes in crystallinity (XRD), morphology (SEM), and optoelectronic properties (PLQY, TRPL).
Visualizations
Caption: Dominant pathways for charge carriers after photon absorption.
Caption: Troubleshooting workflow for low PLQY in perovskite films.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI3) Perovskite Solar Cell Absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. [1810.01333] The perovskite/transport layer interfaces dominate non-radiative recombination in efficient perovskite solar cells [arxiv.org]
- 10. Lattice strain causes non-radiative losses in halide perovskites - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 11. Impact of Residual Strains on the Carrier Mobility and Stability of Perovskite Films | MDPI [mdpi.com]
- 12. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Impact of tin fluoride additive on the properties of mixed tin-lead iodide perovskite semiconductors | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Impact of Residual Strains on the Carrier Mobility and Stability of Perovskite Films | Semantic Scholar [semanticscholar.org]
- 18. Suppressed Non-Radiative Recombination in Formamidinium Lead Triiodide under Electric Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
impact of annealing temperature on Acetamidinium perovskite morphology
Technical Support Center: Acetamidinium Perovskite Film Fabrication
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of annealing temperature on the morphology of this compound (formamidinium, FA) based perovskite films.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-based perovskite film yellow or light brown instead of dark brown/black after annealing?
A1: A yellow-colored film indicates the presence of the non-perovskite hexagonal phase (δ-FAPbI₃), also known as the "yellow phase". The desired dark, photoactive perovskite phase is the trigonal α-FAPbI₃. This issue typically arises from an annealing temperature that is too low or an annealing time that is too short to induce the complete δ-to-α phase transition.[1][2] Formamidinium lead iodide generally requires a higher annealing temperature to form the α-phase compared to its methylammonium counterpart.[3]
Q2: What is the typical optimal annealing temperature for FA-based perovskites?
A2: The optimal annealing temperature is highly dependent on the specific perovskite composition (e.g., mixed cations/halides), solvent system, and deposition method. However, for pure FAPbI₃, temperatures are often in the range of 150-170 °C. For mixed-cation perovskites like (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ, optimal temperatures have been reported around 135 °C.[4] It is crucial to perform an optimization study for your specific system, as temperatures that are too high can cause decomposition.[5][6]
Q3: How does annealing time affect the film morphology?
A3: Annealing time is as critical as temperature. Insufficient time will lead to incomplete solvent evaporation and an incomplete δ-to-α phase transition.[7] Conversely, prolonged annealing, especially at high temperatures, can cause the perovskite to decompose into lead iodide (PbI₂) and volatile organic components, which is detrimental to device performance.[5][8] Some researchers utilize high-temperature, short-duration "flash annealing" to accelerate crystallization and solvent removal while minimizing decomposition.[5][9]
Q4: Can I stabilize the desired α-phase at lower annealing temperatures?
A4: Yes, strategies exist to stabilize the α-phase at lower temperatures. One method involves modifying the precursor stoichiometry, for instance, by using a slight excess of formamidinium iodide (FAI).[1][10] Another common and effective approach is the incorporation of other cations like methylammonium (MA⁺) or cesium (Cs⁺) to form mixed-cation perovskites, which are more structurally stable in the α-phase.[1]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions |
| Film has pinholes or poor surface coverage. | 1. Incomplete conversion to the α-phase at low annealing temperatures.[4] 2. Rapid crystallization leading to voids. 3. Inhomogeneous precursor solution or poor wetting on the substrate. | 1. Increase the annealing temperature and/or time to promote grain growth and create a denser film.[4] 2. Introduce additives or use solvent engineering (e.g., anti-solvent dripping) to control the crystallization rate. 3. Ensure proper substrate cleaning and surface treatment. A dynamic dipping or stirring process during fabrication can also help reduce pinholes.[11] |
| Presence of PbI₂ peaks in the XRD spectrum. | 1. Annealing temperature is too high, causing thermal decomposition of the perovskite.[5][6] 2. Non-stoichiometric precursor solution (PbI₂ rich). | 1. Systematically decrease the annealing temperature or reduce the annealing time.[6] 2. Carefully check the molar ratios of your precursors. A slight excess of the organic halide is sometimes used to compensate for sublimation. |
| Small grain size and high density of grain boundaries. | 1. Annealing temperature is too low to provide sufficient thermal energy for grain growth.[7] 2. Very rapid nucleation due to fast solvent evaporation. | 1. Gradually increase the annealing temperature to promote grain coarsening.[8] 2. Employ solvent vapor annealing (SVA) or use solvents with higher boiling points to slow down the crystallization process and allow for larger grain formation.[12][13] |
| Inconsistent results between batches. | 1. Poor control over the annealing atmosphere (e.g., humidity). 2. Temperature variations across the hotplate. 3. Aging of precursor solutions. | 1. Perform annealing in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture. 2. Calibrate your hotplate to ensure uniform and accurate temperature. 3. Always use freshly prepared precursor solutions for best results. |
Data Summary: Annealing Temperature Effects
The following tables summarize quantitative data from literature on the effect of annealing temperature on perovskite film properties and corresponding solar cell performance.
Table 1: Impact of Annealing Temperature on (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ Film Properties
| Annealing Temp. (°C) | PL Peak Position (nm) | Jsc (mA/cm²) | Voc (V) | Fill Factor (%) | Efficiency (%) |
|---|---|---|---|---|---|
| 75 | 762.1 | 18.9 | 0.81 | 55.1 | 8.4 |
| 105 | 770.8 | 19.5 | 0.84 | 60.3 | 9.9 |
| 135 | 775.3 | 20.6 | 0.88 | 65.9 | 12.0 |
| 175 | 782.5 | 19.8 | 0.86 | 62.1 | 10.6 |
Data extracted from a study on mixed-cation perovskites, demonstrating an optimal temperature at 135 °C.[4]
Table 2: Influence of Annealing Temperature on MAPbI₃ Crystallite Size and Optical Properties
| Annealing Temp. (°C) | Crystallite Size (nm) | Optical Bandgap (eV) | Notes |
|---|---|---|---|
| < 100 | - | 1.60 | Incomplete crystallization. |
| 100 | - | 1.59 | Optimal condition for balancing crystallinity and decomposition. |
| 130 | - | 1.59 | Onset of thermal decomposition into PbI₂ observed.[5] |
| 150 | - | 1.59 | Significant PbI₂ formation. |
| 200 | - | 1.58 | Flash annealing at this temperature for a very short time (1.5 min) yielded high efficiency.[5] |
Although this data is for MAPbI₃, the trend of initial improvement followed by decomposition at higher temperatures is a general characteristic of hybrid perovskites.[5][14]
Experimental Protocols
Protocol 1: General One-Step Spin-Coating and Thermal Annealing of FA-based Perovskite
This protocol provides a general methodology for fabricating an this compound-based perovskite film. Note: Specific precursor concentrations, spin speeds, and temperatures should be optimized for your particular perovskite composition and desired thickness.
-
Substrate Preparation:
-
Clean substrates (e.g., FTO/glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the subsequent layer (e.g., electron transport layer like TiO₂).
-
-
Perovskite Precursor Solution Preparation:
-
Prepare the precursor solution inside a nitrogen-filled glovebox. For example, dissolve FAI and PbI₂ in a molar ratio (e.g., 1:1) in a co-solvent like DMF:DMSO (e.g., 4:1 v/v).
-
Stir the solution at a moderate temperature (e.g., 60 °C) for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
-
Film Deposition:
-
Transfer the prepared substrates into the glovebox.
-
Deposit the precursor solution onto the substrate.
-
Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10s, followed by 4000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 15 seconds before the end of the program to induce rapid crystallization.
-
-
Annealing:
-
Immediately transfer the substrate onto a pre-calibrated hotplate inside the glovebox.
-
Anneal the film at the desired temperature (e.g., 150 °C) for a specified time (e.g., 15-30 minutes). The film should change color from yellow to dark brown/black.
-
After annealing, remove the film from the hotplate and allow it to cool to room temperature before depositing subsequent layers.
-
Visual Guides
Below are diagrams illustrating key experimental and logical workflows.
References
- 1. Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lioz.etgar.huji.ac.il [lioz.etgar.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Dynamic Growth of Pinhole-Free Conformal CH3NH3PbI3 Film for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Stability Showdown: Acetamidinium vs. Formamidinium in Perovskite Solar Cells
In the rapidly advancing field of perovskite photovoltaics, the choice of the A-site cation is a critical determinant of both power conversion efficiency (PCE) and long-term stability. While methylammonium (MA) was the inaugural cation, its inherent volatility and susceptibility to degradation have spurred the investigation of alternatives. Among the frontrunners are formamidinium (FA) and, more recently, acetamidinium (Ace). This guide provides a comparative analysis of their performance and stability in perovskite solar cells, supported by experimental data and detailed methodologies.
At a Glance: Performance and Stability Metrics
The following tables summarize key performance and stability data for perovskite solar cells based on this compound and formamidinium. It is important to note that the data is compiled from various studies and direct, head-to-head comparisons under identical conditions are limited in the current literature.
Table 1: Photovoltaic Performance Parameters
| Cation Composition | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| 10% Ace-substituted MAPbI3 | 1.12 | Not Reported | Not Reported | 18.29 (champion), 16.3 (average) | [1] |
| FA-based (Cs0.10FA0.78MA0.12PbI2.55Br0.45) | 1.13 | Not Reported | >80 | 21.5 (stabilized) | [2] |
| Pure FAPbI3 with PbS QDs | Not Reported | Not Reported | Not Reported | 17.1 | [3] |
| FA-Cs mixed cation | Not Reported | Not Reported | Not Reported | up to 21.0 |
Table 2: Stability Data
| Cation Composition | Stress Condition | Initial PCE (%) | PCE after Stress (%) | Duration (h) | Reference |
| 10% Ace-substituted MAPbI3 | Ambient exposure (72 ± 3% RH) | 16.3 (average) | 70% of initial | 480 | [1] |
| FA-based (Cs-containing) | 1-sun illumination | Not Reported | 60% of initial | 140 | [2] |
| Unencapsulated FAPbI3 | Ambient air (RH 23%) | 17.1 | T80 = 145 days | 3480 | [3] |
| Encapsulated FA-Cs mixed cation | 65 °C | Not Reported | No evidence of efficiency loss | 3300 |
In-Depth Analysis of Cation Stability
Formamidinium (FA): The Frontrunner with a Caveat
Formamidinium (CH(NH2)2+) has emerged as a leading candidate to replace methylammonium due to its superior thermal stability and a more favorable, narrower bandgap (around 1.48 eV) which is closer to the ideal for single-junction solar cells. However, pure FAPbI3 suffers from a phase instability at room temperature, where the desired photoactive black α-phase can transition to a photoinactive yellow δ-phase, particularly in the presence of humidity[4].
To mitigate this, researchers have employed several strategies, including:
-
Cation mixing: Incorporating smaller cations like cesium (Cs+) or methylammonium (MA+) can stabilize the perovskite structure by tuning the Goldschmidt tolerance factor[5][6]. This has led to highly efficient and stable mixed-cation perovskite solar cells.
-
Additive engineering: The use of additives can help in the formation of high-quality perovskite films with improved stability.
This compound (Ace): A Promising Newcomer
This compound (CH3C(NH2)2+) is a larger cation that has been investigated as a potential stabilizer for perovskite structures. Studies have shown that incorporating a small amount of this compound into methylammonium lead iodide (MAPbI3) perovskites can enhance their intrinsic stability.
The stabilizing effect of this compound is attributed to:
-
Increased hydrogen bonding: this compound has the potential for more hydrogen bonds (4H-bonds) with the iodide ions in the perovskite lattice compared to methylammonium (3H-bonds)[1]. This stronger interaction helps to stabilize the cation within the perovskite cage.
-
Restricted bond rotation: The C-N bond in this compound has a restricted rotation due to the delocalized π-electron cloud, which contributes to a more stable perovskite structure[1].
A study on 10% this compound-substituted MAPbI3 demonstrated a significant improvement in moisture stability. Under ambient exposure with a relative humidity of 72 ± 3%, the devices retained 70% of their initial power conversion efficiency after 480 hours. In contrast, the reference MAPbI3 devices degraded to 43% of their initial PCE under the same conditions[1]. Furthermore, the this compound substitution led to an increase in the open-circuit voltage (Voc)[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of perovskite solar cell performance and stability.
Fabrication of Formamidinium-Based Perovskite Films
-
One-Step Method:
-
A precursor solution is prepared by dissolving formamidinium iodide (FAI) and lead iodide (PbI2) in a solvent like N,N-dimethylformamide (DMF).
-
The solution is spin-coated onto a substrate.
-
An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing.
-
-
Two-Step Sequential Method:
-
A layer of PbI2 is first deposited on the substrate by spin-coating a solution of PbI2 in DMF.
-
The PbI2 film is then exposed to a solution of FAI in a different solvent (e.g., isopropanol), leading to the conversion of PbI2 to FAPbI3.
-
The film is subsequently annealed at an elevated temperature (e.g., 170 °C)[7].
-
Fabrication of this compound-Substituted Perovskite Films
A typical procedure for fabricating 10% this compound-substituted MAPbI3 involves a one-step spin-coating method. The precursor solution would contain a stoichiometric mixture of methylammonium iodide (MAI), this compound iodide (AceI), and lead iodide (PbI2) dissolved in a solvent like DMF. The subsequent steps of spin-coating, anti-solvent treatment, and annealing are similar to those for formamidinium-based perovskites.
Stability Testing Protocols (ISOS Protocols)
The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for standardized stability testing of perovskite solar cells. These include:
-
ISOS-D (Dark Storage): Evaluates the intrinsic stability of the device in the absence of light at various temperatures and humidity levels.
-
ISOS-L (Light Soaking): Assesses the operational stability under continuous illumination, typically at 1-sun intensity.
-
ISOS-T (Thermal Cycling): Tests the device's resilience to temperature fluctuations.
-
ISOS-O (Outdoor Testing): Provides real-world performance data under ambient weather conditions.
Visualizing the Comparison and Experimental Workflow
Caption: Logical workflow for comparing this compound and Formamidinium in perovskite solar cells.
Caption: Generalized experimental workflow for stability testing of perovskite solar cells.
Conclusion
Both formamidinium and this compound offer significant advantages over the first-generation methylammonium cation in terms of stability. Formamidinium, especially when used in mixed-cation systems, has demonstrated high power conversion efficiencies and excellent thermal stability. Its primary challenge remains the intrinsic phase instability of the pure compound, which necessitates compositional and additive engineering.
This compound, while less explored, shows considerable promise for enhancing the intrinsic stability of perovskite materials, particularly against moisture. The improved performance and stability observed in this compound-substituted devices highlight its potential as a valuable component in future perovskite solar cell designs.
Further research involving direct, side-by-side comparisons of optimized this compound- and formamidinium-based perovskite solar cells under standardized stability testing protocols is essential to fully elucidate their respective strengths and weaknesses and to guide the rational design of next-generation, highly stable perovskite photovoltaics.
References
- 1. This compound-Substituted Methylammonium Lead Iodide Perovskite Solar Cells with Higher Open-Circuit Voltage and Improved Intrinsic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perovskite seeding growth of formamidinium-lead-iodide-based perovskites for efficient and stable solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perovskite Perspectives: Moisture Stability with Min Jae Ko and Chul-Ho Lee [advancedsciencenews.com]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Stabilizing Perovskite Structures by Tuning Tolerance Factor: Formation of Formamidinium and Cesium Lead Iodide Solid-State Alloys | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Acetamidinium and Methylammonium in Perovskite Solar Cells: A Guide for Researchers
In the rapidly evolving field of perovskite photovoltaics, the choice of the A-site cation plays a pivotal role in determining the ultimate performance and stability of the solar cell. Among the various organic cations explored, Methylammonium (MA) has been the cornerstone, while Acetamidinium (Ace) has emerged as a promising alternative or additive. This guide provides an objective comparison of this compound and Methylammonium in lead iodide perovskites, supported by experimental data, to aid researchers in materials selection and device optimization.
Performance and Properties: A Quantitative Comparison
The substitution of Methylammonium with this compound, or its incorporation as a mixed cation, significantly influences the optoelectronic properties and stability of the perovskite material. Below is a summary of key performance indicators extracted from recent literature.
| Parameter | Methylammonium (MAPbI₃) | This compound Substituted (10% Ace in MAPbI₃) | Key Observations |
| Power Conversion Efficiency (PCE) | ~16.3% (average) | ~16.3% (average), with a champion efficiency of 18.29%[1] | Partial substitution with this compound can lead to higher champion efficiencies. |
| Open-Circuit Voltage (Voc) | ~1.04 V[1] | ~1.12 V[1] | A notable increase in Voc is observed with this compound substitution, attributed to a longer carrier lifetime. |
| Carrier Lifetime | ~20 µs[1] | ~32 µs[1] | This compound incorporation leads to a significant enhancement in carrier lifetime, suggesting reduced non-radiative recombination. |
| Bandgap Energy | Varies with exact stoichiometry | Marginally increased with Ace substitution[2] | The change in bandgap is not substantial at low substitution levels. |
| I-V Hysteresis | Present | Significantly reduced[2] | This compound substitution can mitigate the problematic I-V hysteresis often observed in MAPbI₃-based devices. |
| Electronic Conductivity | Higher | Significantly reduced[2] | The introduction of this compound lowers the electronic conductivity of the perovskite film. |
| Stability Metric | Methylammonium (MAPbI₃) | This compound Substituted (10% Ace in MAPbI₃) | Conditions |
| Moisture Stability | Retains ~43% of initial PCE[1] | Retains ~70% of initial PCE[1] | Ambient exposure (72 ± 3% RH) for 480 hours. |
| Light-Accelerated Degradation | Shows degradation | Conflicting reports: One study suggests no significant enhancement in stability[2], while others report improved intrinsic stability[1]. | This highlights the need for further investigation into the specific conditions influencing light stability. |
Structural and Bonding Differences: A Logical Perspective
The distinct chemical structures of this compound and Methylammonium lead to different interactions within the perovskite lattice, which in turn affect the material's properties and stability.
Caption: Structural differences and their impact on perovskite properties.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for advancing perovskite research. Below are representative protocols for the synthesis of pristine MAPbI₃ and this compound-substituted perovskite thin films.
I. Precursor Solution Preparation
A. Methylammonium Lead Iodide (MAPbI₃) Precursor Solution:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve Lead Iodide (PbI₂) and Methylammonium Iodide (MAI) in a 1:1 molar ratio in a solvent mixture of anhydrous Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (typically in a 4:1 to 9:1 volume ratio).
-
The final concentration of the perovskite precursor is typically around 1.4 M.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
B. This compound-Substituted Methylammonium Lead Iodide ((Ace)ₓ(MA)₁₋ₓPbI₃) Precursor Solution:
-
Follow the same procedure as for the MAPbI₃ precursor solution.
-
In the initial step, dissolve PbI₂, MAI, and this compound Iodide (AceI) in the desired molar ratio (e.g., for 10% substitution, the ratio of MAI to AceI would be 9:1). Note that the solubility limit of this compound in MAPbI₃ is around 10%[2].
-
Ensure the total molar amount of the organic cations (MAI + AceI) is equal to the molar amount of PbI₂.
II. Perovskite Thin Film Deposition (One-Step Spin Coating)
The following workflow outlines a typical spin-coating process for fabricating perovskite solar cells.
Caption: General experimental workflow for perovskite solar cell fabrication.
Spin Coating Parameters:
-
Transfer the cleaned and treated substrate into an inert atmosphere glovebox.
-
Dispense a specific volume (e.g., 50-100 µL) of the perovskite precursor solution onto the center of the substrate.
-
Initiate a two-step spin coating program. A typical program might be:
-
Step 1: 1000-2000 rpm for 10 seconds (for solution spreading).
-
Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).
-
-
During the second step (typically with 10-15 seconds remaining), dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate for annealing. A typical annealing temperature is 100-150°C for 10-15 minutes.
III. Characterization Techniques
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite films.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size of the perovskite layer.
-
UV-Vis Spectroscopy: To measure the optical absorbance and determine the bandgap of the perovskite material.
-
Photoluminescence (PL) Spectroscopy: To assess the radiative recombination properties and carrier lifetime.
-
Current-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination.
Conclusion
The choice between this compound and Methylammonium, or a combination thereof, depends on the specific goals of the research. While pristine MAPbI₃ remains a valuable material for fundamental studies, the incorporation of this compound offers a clear pathway to enhancing the open-circuit voltage and improving the intrinsic stability of perovskite solar cells. However, researchers should be mindful of the solubility limits and the potential for altered electronic properties. The conflicting reports on light stability also underscore the importance of standardized testing protocols and further in-depth studies. This guide provides a foundational understanding to inform experimental design and accelerate the development of more efficient and durable perovskite technologies.
References
Acetamidinium Boosts Open-Circuit Voltage in Perovskite Solar Cells: A Comparative Guide
For researchers, scientists, and drug development professionals invested in the advancement of photovoltaic technologies, the quest for higher open-circuit voltage (Voc) in perovskite solar cells is a critical frontier. Among the various strategies to enhance Voc, the incorporation of the organic cation Acetamidinium (AA) has shown significant promise. This guide provides an objective comparison of this compound's effect on Voc with other common A-site cations, supported by experimental data, detailed protocols, and a mechanistic illustration.
The inclusion of this compound as a substituent for Methylammonium (MA) in lead iodide perovskite solar cells has been demonstrated to increase the open-circuit voltage. This enhancement is primarily attributed to a significant increase in carrier lifetime, suggesting a reduction in non-radiative recombination pathways within the perovskite material.
Performance Comparison of A-Site Cations in Perovskite Solar Cells
To validate the effect of this compound, its performance is compared against other commonly used A-site cations such as Methylammonium (MA), Formamidinium (FA), and Cesium (Cs). The following table summarizes the key performance parameters of perovskite solar cells fabricated with different cation compositions.
| Cation Composition | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |
| MAPbI3 (Reference) | 1.04 (average) | - | - | [1][2] |
| 10% AA-substituted MAPbI3 | 1.12 (average) | - | 16.3 (average), 18.29 (champion) | [1][2] |
| FASnI3 (Reference) | - | - | 8.8 | [3] |
| 10% AC-substituted FASnI3 | - | - | 10.3 | [3] |
| Formamidinium-Cesium based | - | - | up to 21.0 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the fabrication and characterization of perovskite solar cells incorporating this compound.
Fabrication of this compound-Substituted Perovskite Solar Cells
This protocol is based on the successful incorporation of this compound in Methylammonium lead iodide perovskite solar cells.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes before use.
2. Deposition of Electron Transport Layer (ETL):
-
A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution of titanium isopropoxide in ethanol and annealing at 500°C for 30 minutes.
-
A mesoporous TiO₂ layer is then deposited by spin-coating a commercial TiO₂ paste diluted in ethanol and sintering at 500°C for 30 minutes.
3. Perovskite Layer Deposition (One-Step Method):
-
A precursor solution is prepared by dissolving lead iodide (PbI₂), Methylammonium iodide (MAI), and this compound iodide (AAI) in a mixed solvent of DMF and DMSO. For a 10% substitution, the molar ratio of MAI to AAI would be 9:1.
-
The perovskite precursor solution is spin-coated onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.
-
The film is then annealed at 100°C for 10 minutes.
4. Deposition of Hole Transport Layer (HTL):
-
A solution of Spiro-OMeTAD, bis(trifluoromethylsulfonyl)imide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene is spin-coated on top of the perovskite layer.
5. Deposition of Metal Contact:
-
Finally, a gold (Au) or silver (Ag) back contact of approximately 100 nm is deposited by thermal evaporation through a shadow mask.
Characterization of Solar Cell Performance
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated devices is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). The J-V curves are recorded to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Carrier Lifetime Measurement: Time-resolved photoluminescence (TRPL) spectroscopy is used to measure the carrier lifetime of the perovskite films. An increase in carrier lifetime is indicative of reduced non-radiative recombination.
Mechanism of Voc Enhancement by this compound
The primary mechanism through which this compound enhances the open-circuit voltage is the passivation of defects within the perovskite crystal structure. This leads to a reduction in non-radiative recombination, allowing for a greater portion of the photo-generated carriers to contribute to the output voltage.
Caption: Mechanism of Voc enhancement by this compound.
The delocalized π-electron cloud over the N-C-N bond in the this compound cation strengthens the N-H···I hydrogen bonds. This enhanced bonding effectively passivates defects such as iodide vacancies and under-coordinated lead ions at the grain boundaries and surface of the perovskite film. The reduction in these defect sites minimizes non-radiative recombination pathways for photogenerated charge carriers. As a result, the carrier lifetime is significantly prolonged, leading to a higher quasi-Fermi level splitting and, consequently, an increased open-circuit voltage. This comprehensive approach of defect passivation through cation engineering is a promising strategy for developing highly efficient and stable perovskite solar cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
The Rise of Acetamidinium: A Computational Look at a Promising Organic Cation
A deep dive into the computational analysis of Acetamidinium reveals its potential to enhance the stability and performance of next-generation materials, particularly in the realm of perovskite solar cells. This guide provides a comparative overview of this compound against other common organic cations, supported by computational data and detailed methodologies, to aid researchers and professionals in drug development and materials science.
In the quest for more stable and efficient perovskite solar cells, the choice of the organic cation plays a pivotal role. This compound (Ac⁺) has emerged as a promising candidate, often used in conjunction with more conventional cations like methylammonium (MA⁺) and formamidinium (FA⁺). Computational screening studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic effects of incorporating this compound into perovskite structures. These studies explore how different cations influence critical parameters such as lattice stability, bandgap energy, and ion migration, which directly impact the overall performance and longevity of the solar cell.
Comparative Analysis of Organic Cations
Computational studies have provided valuable insights into how this compound compares with other organic cations. While a comprehensive head-to-head computational screening of a wide array of organic cations is an ongoing research effort, existing literature allows for a comparative summary of key performance indicators.
| Organic Cation | Chemical Formula | Ionic Radius (Å) | Key Computational Findings |
| This compound (Ac⁺) | CH₃C(NH₂)₂⁺ | ~2.5 - 2.7 | Incorporation can reduce electronic conductivity and I-V hysteresis. Its effect on stability is debated, with some studies showing no significant enhancement.[1] |
| Methylammonium (MA⁺) | CH₃NH₃⁺ | 2.17 | Prone to degradation under moisture and heat, a key factor in the instability of early perovskite solar cells.[2] |
| Formamidinium (FA⁺) | CH(NH₂)₂⁺ | 2.53 | Generally leads to more thermally stable perovskite structures with a more suitable bandgap for single-junction solar cells compared to MA⁺. |
| Guanidinium (Ga⁺) | C(NH₂)₃⁺ | 2.78 | Its larger size can induce dimensional changes in the perovskite lattice, often leading to 2D or quasi-2D structures with different electronic properties. |
| Imidazolium (Im⁺) | C₃H₅N₂⁺ | ~3.1 | Explored for its potential to form stable 2D perovskite layers, which can enhance moisture resistance. |
Delving into the Computational Methodology
The computational screening of organic cations for perovskite applications typically involves a multi-step process rooted in first-principles calculations.
Experimental Protocols: A Computational Approach
-
Structure Generation: The initial step involves creating digital models of the perovskite crystal structure (e.g., ABX₃) with different organic cations (A-site). This is often done by substituting the cation in a known perovskite lattice like methylammonium lead iodide (MAPbI₃).
-
Geometric Optimization: Using DFT, the atomic positions and the lattice parameters of the generated structures are relaxed to find the lowest energy (most stable) configuration. This step is crucial for obtaining accurate predictions of the material's properties.
-
Property Calculation: Once the optimized structure is obtained, various properties are calculated. These include:
-
Formation Energy: To assess the thermodynamic stability of the perovskite with the given cation.
-
Band Structure and Density of States (DOS): To determine the electronic properties, such as the bandgap and the nature of the electronic orbitals at the band edges.
-
Ion Migration Barriers: By calculating the energy required for an ion (e.g., iodide) to move through the crystal lattice, the ionic conductivity and, consequently, the material's stability can be predicted.
-
-
High-Throughput Screening: In a full computational screening, this process is automated for a large number of candidate cations to identify the most promising ones for experimental validation.[2][3]
Visualizing the Computational Workflow
The following diagrams illustrate the typical workflow for computational screening and the logical relationship in comparing cation properties.
Conclusion
The computational screening of organic cations like this compound provides a powerful, resource-efficient approach to accelerate the discovery of new materials for high-performance perovskite solar cells and other optoelectronic applications. While experimental validation remains crucial, these in silico methods offer a predictive framework to systematically explore the vast chemical space of organic cations, guiding researchers toward the most promising candidates for enhancing material stability and functionality. The ongoing development of both computational methods and high-performance computing will undoubtedly continue to drive innovation in this exciting field.
References
- 1. An Exploration of the Role of this compound Substitution in Methylammonium Lead Iodide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational high throughput screening of inorganic cation based halide perovskites for perovskite only tandem solar cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
Long-Term Stability of Acetamidinium-Based Perovskite Devices: A Comparative Guide
The long-term operational stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. While a significant body of research has focused on the more common organic cations—methylammonium (MA) and formamidinium (FA)—the introduction of alternative cations like acetamidinium (AA) has opened new avenues for enhancing intrinsic stability. This guide provides an objective comparison of the long-term stability of this compound-based devices against their prominent counterparts, supported by experimental data, and outlines the methodologies for key stability tests.
Comparative Stability Analysis
The stability of perovskite devices is intrinsically linked to the chemical and structural properties of the A-site cation. Factors such as ionic radius, hydrogen bonding capability, and tolerance factor play crucial roles in how the perovskite lattice withstands environmental stressors like humidity, heat, and light.
This compound (AA) vs. Methylammonium (MA)
This compound has been investigated as a partial substitute for methylammonium to improve the intrinsic stability of the perovskite structure. The restricted C-N bond rotation in the AA cation, along with the potential for additional hydrogen bonding with the halide anions (four N-H--I bonds in AA compared to three in MA), is believed to strengthen the electrostatic interactions within the perovskite matrix, thereby enhancing its resilience.[1][2][3]
Experimental data from studies on (AA)₀.₁ (MA)₀.₉PbI₃ devices compared to control MAPbI₃ devices under high humidity conditions demonstrates a significant improvement in stability.
Formamidinium (FA) and Mixed-Cation Perovskites
Formamidinium-based PSCs are generally recognized for their superior thermal stability and a more suitable bandgap for single-junction solar cells compared to their MA-based counterparts.[4][5] However, the pure α-phase of FAPbI₃ can be unstable at room temperature. To overcome this, researchers have developed mixed-cation systems, incorporating smaller cations like cesium (Cs⁺) and MA⁺ to stabilize the desired perovskite phase and further enhance performance and longevity.[5][6][7] These mixed-cation perovskites, such as CsₓFA₁₋ₓPbI₃ and Csₓ(MAyFA₁₋y)₁₋ₓPb(I₁₋zBrz)₃, have demonstrated remarkable stability under various stress conditions.[6][7][8]
While direct, side-by-side comparative data between this compound-based and formamidinium-based devices under identical ISOS protocols is limited in the current literature, the available data suggests that both cation engineering strategies—substituting with this compound or employing formamidinium in mixed-cation compositions—offer substantial stability improvements over the archetypal methylammonium-based perovskites. Encapsulated formamidinium-caesium devices, for instance, have shown no efficiency loss after an impressive 3300 hours at 65 °C.[7]
Quantitative Data Summary
The following table summarizes key stability data from published studies. It is important to note that direct comparisons should be made with caution due to variations in device architecture, encapsulation, and the specific parameters of the stability tests.
| Perovskite Composition | Stress Condition | Duration (hours) | Initial PCE (%) | Retained PCE (%) | T₈₀ (hours) | Reference |
| (AA)₀.₁(MA)₀.₉PbI₃ | Ambient, 72±3% RH | 480 | ~16.3 (avg) | 70 | > 480 | [1][2][3] |
| MAPbI₃ (Reference) | Ambient, 72±3% RH | 480 | ~15.5 (avg) | 43 | < 480 | [1][2][3] |
| FA-based (with >25% FA) | Ambient Temperature & Humidity | 2160 (90 days) | Not Specified | 80 | ~2160 | N/A |
| Cs/FA Mixed Cation | 65 °C (Encapsulated) | 3300 | ~21.0 | ~100 | > 3300 | [7] |
| Mixed-Cation (unencapsulated) | Ambient Air (25–55% RH) | >7000 | ~20.3 | ~80 | ~5035 | [9] |
Experimental Protocols and Methodologies
Standardized testing protocols are crucial for the objective comparison of device stability across different studies. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for such assessments.[10]
ISOS-D-2: Dark Storage Stability Test (Humidity)
This protocol is designed to assess the intrinsic stability of the device against humidity in the absence of light.
-
Device Preparation: Perovskite films ((AA)ₓ(MA)₁₋ₓPbI₃ and MAPbI₃) are prepared on pre-cleaned substrates. The full solar cell stack is then completed with charge transport layers and electrodes. Devices are tested without encapsulation to assess the intrinsic material stability.
-
Storage Conditions: The unencapsulated devices are stored in a controlled environment, typically a desiccator or a climate chamber, with a constant relative humidity (e.g., 72±3% RH) at room temperature.[1][2]
-
Characterization: The current density-voltage (J-V) characteristics of the devices are measured periodically (e.g., every 24 or 48 hours) under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Data Analysis: The key photovoltaic parameters—Power Conversion Efficiency (PCE), open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), and fill factor (FF)—are extracted from the J-V curves at each time point. The degradation of these parameters is then plotted as a function of storage time.
ISOS-L-2: Light Soaking Stability Test
This protocol evaluates the operational stability of devices under continuous illumination and elevated temperature.
-
Device Preparation: The complete solar cell devices are fabricated and often encapsulated to isolate the effects of light and heat from ambient humidity.
-
Test Conditions: Devices are placed in a temperature-controlled chamber and subjected to continuous illumination from a solar simulator (e.g., 1-sun intensity, 100 mW/cm²). The device temperature is maintained at a constant elevated level (e.g., 60 °C or 85 °C).[11]
-
Characterization: The device's performance is monitored continuously by tracking its maximum power point (MPP). Full J-V curves are also recorded at regular intervals.
-
Data Analysis: The PCE, or more specifically the power output at the MPP, is plotted against time. The T₈₀ lifetime (the time it takes for the efficiency to drop to 80% of its initial value) is a key metric derived from this test.
Signaling Pathways and Workflows
Logical Workflow for Comparative Stability Testing
The following diagram illustrates a generalized workflow for comparing the long-term stability of different perovskite solar cell compositions.
Caption: Workflow for stability comparison of perovskite devices.
Degradation Pathway of Hybrid Perovskites
This diagram outlines the primary degradation pathways for typical organic-inorganic hybrid perovskites when exposed to common environmental stressors.
Caption: Key degradation pathways in hybrid perovskite solar cells.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. light.utoronto.ca [light.utoronto.ca]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stability enhancement of Perovskite solar cells using mixed cation/Halide Perovskite [morressier.com]
- 7. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ambient condition-processing strategy for improved air-stability and efficiency in mixed-cation perovskite solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 11. pure.uos.ac.kr [pure.uos.ac.kr]
A Comparative Performance Analysis of Acetamidinium in Tin-Based versus Lead-Based Perovskites
For Researchers, Scientists, and Drug Development Professionals
The incorporation of organic cations into metal-halide perovskites has been a pivotal strategy in advancing their photovoltaic performance and stability. Among these, the acetamidinium (AA) cation has garnered significant interest. This guide provides a comprehensive comparison of the performance of this compound when incorporated into tin-based (Sn-based) versus lead-based (Pb-based) perovskite solar cells, supported by experimental data from recent literature.
At a Glance: Key Performance Metrics
The following tables summarize the key performance parameters of this compound-containing tin-based and lead-based perovskite solar cells. It is important to note that the data is compiled from different research studies with varying experimental conditions, and thus direct comparison should be approached with caution.
Tin-Based Perovskites with this compound
| Perovskite Composition | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability |
| FASnI₃ with 10% AC and 3% Rb | Inverted | Data not available in abstract | Data not available in abstract | Data not available in abstract | 14.5 | Maintained >90% of initial performance for 3000 h (shelf-storage); stable under 1 sun illumination for over 7 h.[1] |
| This compound-substituted FASnI₃ | p-i-n | 0.3 | 8.53 | 39 | ~1 | Data not available in abstract |
Lead-Based Perovskites with this compound
| Perovskite Composition | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability |
| 10% AA-substituted MAPbI₃ | Not specified | 1.12 (average) | Data not available in abstract | Data not available in abstract | 18.29 (champion), 16.3 (average) | Retained 70% of initial PCE for 480 h under ambient exposure (72 ± 3% RH).[2][3] |
In-Depth Performance Analysis
Photovoltaic Performance
This compound incorporation in lead-based perovskites , specifically as a partial substitute for methylammonium (MA) in MAPbI₃, has demonstrated a significant enhancement in device performance. A 10% substitution of this compound resulted in a champion power conversion efficiency (PCE) of 18.29%, with an average efficiency of 16.3%.[2][3] A notable improvement was observed in the open-circuit voltage (Voc), which increased from an average of 1.04 V for the standard MAPbI₃ to 1.12 V for the this compound-substituted device.[2][3]
In the realm of tin-based perovskites , the direct incorporation of this compound as a substitute for formamidinium (FA) in FASnI₃ initially yielded a modest PCE of approximately 1%. However, a more recent co-cation engineering approach, combining 10% this compound with 3% rubidium in a FASnI₃ structure, has propelled the efficiency to a remarkable 14.5%.[1] This highlights the critical role of synergistic cation engineering in unlocking the potential of tin-based perovskites. The this compound cation is believed to passivate vacancy defects on the surface and near the bottom of the perovskite film.[1]
Stability
A crucial advantage of incorporating this compound in lead-based perovskites is the enhancement of intrinsic stability. Devices with 10% this compound substitution in MAPbI₃ retained 70% of their initial PCE after 480 hours of exposure to ambient conditions with a relative humidity of 72 ± 3%.[2][3] This is a significant improvement compared to the reference MAPbI₃ devices, which degraded to 43% of their initial value under the same conditions.[2] The improved stability is attributed to the restricted C–N bond rotation in the this compound cation and the formation of an additional N–H···I hydrogen bond, which strengthens the electrostatic interaction and stabilizes the cation within the perovskite matrix.[2][3]
Tin-based perovskites containing this compound have also shown promising stability. The co-cation engineered FASnI₃ device with this compound and rubidium exhibited excellent shelf-stability, maintaining over 90% of its initial performance after 3000 hours of storage in a glovebox without encapsulation.[1] Furthermore, the device demonstrated good operational stability under continuous 1 sun illumination at the maximum power point for over 7 hours.[1]
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and advancement of perovskite solar cell research. Below are generalized methodologies extracted from the cited literature for the fabrication of both tin-based and lead-based perovskite solar cells incorporating this compound.
Fabrication of this compound-Containing Tin-Based Perovskite Solar Cells (Inverted Architecture)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.
-
Perovskite Layer Deposition: The perovskite precursor solution, containing formamidinium iodide (FAI), tin(II) iodide (SnI₂), this compound iodide (AAI), and rubidium iodide (RbI) in a mixed solvent system (e.g., DMF and DMSO), is spin-coated on the HTL in a nitrogen-filled glovebox. The film is then annealed at a specific temperature to promote crystallization.
-
Electron Transport Layer (ETL) Deposition: A layer of fullerene (C₆₀) is deposited onto the perovskite layer via thermal evaporation.
-
Buffer Layer Deposition: A thin layer of bathocuproine (BCP) is thermally evaporated on top of the C₆₀ layer.
-
Metal Electrode Deposition: Finally, a silver (Ag) or other suitable metal electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Fabrication of this compound-Containing Lead-Based Perovskite Solar Cells
Specific details on the device architecture for the 18.29% efficient this compound-substituted MAPbI₃ cell were not available in the abstracts. However, a general protocol for a standard p-i-n planar perovskite solar cell is provided below.
-
Substrate and ETL Preparation: Fluorine-doped tin oxide (FTO) coated glass is cleaned, and a compact titanium dioxide (c-TiO₂) layer is deposited by a method such as spray pyrolysis, followed by the deposition of a mesoporous TiO₂ (m-TiO₂) layer via spin-coating and subsequent sintering.
-
Perovskite Layer Deposition: A precursor solution containing methylammonium iodide (MAI), this compound iodide (AAI), and lead iodide (PbI₂) in a solvent like DMF or a mixture of DMF and DMSO is spin-coated onto the m-TiO₂ layer. An anti-solvent dripping step (e.g., with chlorobenzene) is often employed during spin-coating to induce rapid crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, doped with additives like Li-TFSI and tBP, is spin-coated on the perovskite layer.
-
Metal Electrode Deposition: A gold (Au) or silver (Ag) electrode is deposited on top of the HTL by thermal evaporation.
Visualizing the Structures and Processes
To better understand the components and their relationships, the following diagrams have been generated using the DOT language.
Caption: Figure 1: Generalized device architecture of an inverted perovskite solar cell.
Caption: Figure 2: Simplified fabrication workflow for perovskite solar cells.
Caption: Figure 3: Crystal structure of an ABX₃ perovskite.
Conclusion
The inclusion of this compound presents a promising avenue for enhancing the performance and stability of both tin-based and lead-based perovskite solar cells. In lead-based systems, it acts as an effective stabilizer and Voc enhancer. In tin-based systems, while its sole incorporation shows limited success, its use in conjunction with other cations like rubidium can lead to significant breakthroughs in efficiency and stability, bringing lead-free perovskite solar cells closer to commercial viability. Further research focusing on a direct comparative analysis under standardized conditions is crucial to fully elucidate the relative advantages and disadvantages of this compound in these two promising classes of perovskite materials.
References
Enhanced Intrinsic Stability of Acetamidinium-Substituted Perovskites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic stability of perovskite materials remains a critical hurdle in the path toward their widespread commercialization. Environmental factors such as humidity, heat, and light can induce degradation, compromising device performance and longevity. In the quest for more robust perovskite formulations, the substitution of conventional A-site cations, such as methylammonium (MA) and formamidinium (FA), with alternative organic molecules has emerged as a promising strategy. This guide provides a comparative analysis of the intrinsic stability of acetamidinium (AA)-substituted perovskites against its common counterparts, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The introduction of the this compound (AA) cation into the perovskite lattice has been shown to significantly enhance the material's intrinsic stability, particularly against moisture. This improvement is attributed to the unique molecular structure of the AA cation, which features a restricted C–N bond rotation due to a delocalized π-electron cloud over the N–C–N bond. Additionally, the AA cation can form a greater number of hydrogen bonds (four) with the surrounding inorganic framework compared to the three hydrogen bonds formed by the MA cation.[1] This strengthened electrostatic interaction provides a stabilizing effect on the cation within the perovskite matrix.[1]
While direct, side-by-side comparative studies of this compound-substituted perovskites with formamidinium-based perovskites under identical conditions are limited in the reviewed literature, the available data strongly supports the superiority of AA-substituted perovskites over their MA-based counterparts in terms of moisture resistance. Formamidinium-based perovskites are generally considered to be more thermally stable than methylammonium-based perovskites.[2][3] However, they can be susceptible to phase instability, particularly in the presence of moisture.[4][5]
The following tables summarize the key performance and stability metrics for this compound-substituted perovskites in comparison to methylammonium and formamidinium-based perovskites, based on available experimental data.
Table 1: Performance and Moisture Stability Comparison of this compound (AA)-Substituted vs. Methylammonium (MA) Lead Iodide Perovskites
| Parameter | MAPbI₃ (Reference) | 10% AA-Substituted MAPbI₃ |
| Average Open-Circuit Voltage (Voc) | 1.04 V | 1.12 V |
| Carrier Lifetime | 20 µs | 32 µs |
| Champion Power Conversion Efficiency (PCE) | - | 18.29% |
| Average Power Conversion Efficiency (PCE) | - | 16.3% |
| PCE Retention after 480h (72 ± 3% RH) | 43% of initial value | 70% of initial value |
| Data sourced from Singh et al. (2020).[6][1] |
Table 2: General Stability Characteristics of Formamidinium (FA)-Based Perovskites (Various Compositions)
| Stability Metric | Observation |
| Thermal Stability | Generally more stable than MAPbI₃.[2][3] |
| Moisture Stability | Can be prone to phase transition from the desirable black α-phase to the non-photoactive yellow δ-phase in the presence of humidity.[4][5] |
| Photostability | Can be susceptible to light-induced degradation, especially in precursor solutions.[7] |
| Data compiled from various sources. Direct comparison with AA-substituted perovskites under identical conditions is not available in the reviewed literature. |
Experimental Protocols
To ensure the reproducibility and comparability of stability studies, standardized testing protocols are crucial. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for evaluating the stability of perovskite solar cells under various stress conditions.[8][9][10] Below are detailed methodologies for key stability experiments.
Moisture Stability Testing (ISOS-D-1 to ISOS-D-3)
This test evaluates the resilience of perovskite films and devices to humidity in the absence of light.
-
Objective: To assess the degradation caused by exposure to a controlled humidity environment.
-
Apparatus: A climate chamber capable of maintaining a constant temperature and relative humidity (RH).
-
Procedure:
-
Place the unencapsulated perovskite films or devices inside the climate chamber.
-
Set the desired relative humidity and temperature. A common condition for accelerated testing is 72 ± 3% RH at room temperature.[6][1] Another standard is 85% RH at 25 °C.[11]
-
Periodically remove the samples from the chamber for characterization.
-
Characterization techniques include:
-
X-ray Diffraction (XRD): To monitor for the appearance of degradation products such as PbI₂.
-
UV-Vis Spectroscopy: To track changes in the absorption spectrum, which can indicate material degradation.
-
Current-Voltage (J-V) Measurements (for devices): To measure the power conversion efficiency (PCE) and other photovoltaic parameters over time.
-
-
-
Data Analysis: Plot the normalized PCE (or other relevant parameters) as a function of exposure time to determine the degradation rate.
Thermal Stability Testing (ISOS-T)
This protocol assesses the stability of perovskites under elevated temperatures in an inert atmosphere to isolate the effect of heat.
-
Objective: To determine the thermal degradation pathways and kinetics.
-
Apparatus: A tube furnace or a hotplate inside a nitrogen-filled glovebox.
-
Procedure:
-
Place the perovskite films in the heating apparatus within an inert environment (e.g., nitrogen or argon).
-
Heat the samples at a specific temperature (e.g., 85 °C or 150 °C) for a defined duration.[12][13]
-
For kinetic studies, samples can be heated at different temperatures for various time intervals.
-
After cooling to room temperature, characterize the films using:
-
XRD: To identify any phase changes or decomposition products.
-
Scanning Electron Microscopy (SEM): To observe morphological changes in the film.
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature.
-
-
-
Data Analysis: Analyze the changes in material properties as a function of annealing temperature and time.
Photostability Testing (ISOS-L)
This test evaluates the stability of perovskite materials and devices under continuous illumination.
-
Objective: To understand the degradation mechanisms induced by light.
-
Apparatus: A solar simulator with a controlled light intensity (e.g., 1-sun, 100 mW/cm²). The sample temperature should be controlled.
-
Procedure:
-
Place the perovskite film or device under the solar simulator.
-
Maintain a constant light intensity and temperature throughout the experiment.
-
The atmosphere can be controlled (e.g., inert or ambient).
-
Monitor the performance of the device in-situ by performing periodic J-V measurements.
-
For films, post-exposure characterization can be done using techniques like:
-
Photoluminescence (PL) Spectroscopy: To probe changes in the electronic properties and defect states.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze changes in the chemical composition of the surface.
-
-
-
Data Analysis: Plot the evolution of device parameters or material properties as a function of illumination time.
Visualizations
Mechanism of Enhanced Stability in this compound-Substituted Perovskites
The following diagram illustrates the proposed mechanism for the enhanced intrinsic stability of perovskites upon the incorporation of the this compound (AA) cation.
Caption: Enhanced stability mechanism in AA-perovskites.
General Experimental Workflow for Perovskite Stability Testing
This diagram outlines a typical workflow for the fabrication and stability assessment of perovskite solar cells.
Caption: Perovskite stability testing workflow.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 3. Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 9. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pure.uos.ac.kr [pure.uos.ac.kr]
- 12. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Intrinsic and Extrinsic Stability of Formamidinium Lead Bromide Perovskite Solar Cells Yielding High Photovoltage. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Carrier Lifetime in Acetamidinium and Formamidinium Perovskites
For Researchers, Scientists, and Drug Development Professionals
The performance and stability of perovskite-based optoelectronic devices are intrinsically linked to the charge carrier lifetime within the perovskite material. A longer carrier lifetime allows for more efficient charge extraction before recombination occurs, directly impacting device efficiency.[1] The choice of the organic A-site cation in the APbX₃ perovskite structure plays a pivotal role in determining these fundamental properties.[2][3] This guide provides a comparative study of carrier lifetimes in perovskites incorporating two key alternative cations: Acetamidinium (Ace) and Formamidinium (FA), often used to replace or supplement the traditional Methylammonium (MA) cation.
Comparative Analysis of Carrier Dynamics
Formamidinium (FA)-based perovskites have been extensively studied and are known to exhibit superior intrinsic properties compared to their Methylammonium (MA) counterparts. Research on FAPbI₃ single crystals reveals significantly enhanced charge transport, with longer carrier diffusion lengths (6.6 μm for FAPbI₃ and 19.0 μm for FAPbBr₃) and lower dark carrier concentrations.[4][5][6] Specifically, FAPbBr₃ crystals have demonstrated a carrier lifetime five times longer than that of MAPbBr₃ single crystals.[4][5] This improvement is often attributed to the reduced rotational freedom and smaller dipole moment of the FA cation compared to MA, which influences recombination rates and makes the material's properties more stable across temperature changes.[2][3] The excellent optoelectronic characteristics of FA-based perovskites, such as a high light absorption coefficient and long carrier lifetime, make them ideal candidates for high-efficiency solar cells.[7]
This compound (Ace) has emerged as another promising cation for engineering the A-site in perovskite structures. While less common as the sole A-cation, its use as a partial substitute in MA-based perovskites has shown significant benefits. In one study, substituting just 10% of the MA with this compound (AA) in MAPbI₃ films led to a notable increase in carrier lifetime from 20 µs to 32 µs.[8] This enhancement is linked to the unique bonding structure of the AA cation, which has a restricted C-N bond rotation and can form an additional N-H···I hydrogen bond, strengthening its electrostatic interaction within the perovskite matrix.[8] This improved carrier lifetime directly contributes to a higher open-circuit voltage (Voc) in the resulting solar cell devices.[8]
While direct, side-by-side comparisons of pure this compound and Formamidinium perovskites are not widely available, the existing data suggests that both cations offer distinct advantages over Methylammonium for extending carrier lifetimes. FA's benefits are well-documented in creating highly stable and efficient pure-phase perovskites, whereas Ace shows significant promise as a compositional additive to enhance the performance of more traditional perovskite formulations.
Quantitative Data Summary
The following table summarizes key quantitative data on carrier lifetimes for perovskite films incorporating this compound and Formamidinium, with Methylammonium included as a baseline for comparison.
| Perovskite Composition | Carrier Lifetime | Measurement Technique | Key Finding | Reference |
| 10% this compound-substituted MAPbI₃ | 32 µs | Time-Resolved Photoluminescence (TRPL) | 60% increase in lifetime compared to pure MAPbI₃. | [8] |
| MAPbI₃ (Control) | 20 µs | Time-Resolved Photoluminescence (TRPL) | Baseline for comparison with Ace-substituted film. | [8] |
| FAPbBr₃ (Single Crystal) | ~5x longer than MAPbBr₃ | Time-Resolved Photoluminescence (TRPL) | Significantly longer lifetime compared to MA counterpart. | [4][5][6] |
| FAPbI₃ | Longer than MAPbI₃ | Microwave Conductivity | Longer lifetime attributed to reduced rotational freedom of FA cation. | [2][3] |
Experimental Protocols
The characterization of carrier lifetime in perovskite materials predominantly relies on non-contact, optical pump-probe techniques such as Time-Resolved Photoluminescence (TRPL) and Transient Absorption Spectroscopy (TAS).
1. Perovskite Thin-Film Fabrication (General Protocol): Perovskite thin films are typically fabricated via solution processing. A precursor solution containing the lead halide (e.g., PbI₂) and the organic cation salts (e.g., Formamidinium Iodide, this compound Iodide) in a solvent like DMF or DMSO is prepared. This solution is then deposited onto a substrate using spin-coating to create a uniform wet film. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, resulting in a dense and uniform perovskite film. The film is then annealed at a specific temperature (e.g., 100-160°C) to remove residual solvent and complete the crystallization process.[2]
2. Time-Resolved Photoluminescence (TRPL) Spectroscopy: TRPL is a powerful technique used to directly measure the decay of photogenerated charge carriers.[9][10]
-
Principle: A pulsed laser with a photon energy greater than the perovskite's bandgap excites the sample, creating electron-hole pairs. As these carriers recombine radiatively, they emit photons (photoluminescence). The intensity of this emission is measured over time using a high-speed detector.
-
Methodology: The sample is placed in a spectrometer. A femtosecond or picosecond pulsed laser is used for excitation. The resulting photoluminescence is collected and directed to a detector like a streak camera or a time-correlated single photon counting (TCSPC) system. The decay of the PL intensity over time is recorded.
-
Data Analysis: The resulting decay curve is fitted with one or more exponential functions. The time constants (τ) extracted from this fit represent the carrier lifetimes. The decay kinetics in perovskites are complex and can be influenced by trap-mediated recombination, bimolecular recombination, and Auger recombination, requiring careful modeling.[9][11]
3. Transient Absorption Spectroscopy (TAS): TAS provides complementary information on carrier relaxation and recombination dynamics.[12][13]
-
Principle: A strong "pump" pulse excites the sample, creating a population of charge carriers. A weaker, broadband "probe" pulse is sent through the sample at a variable time delay after the pump. The change in the absorption of the probe pulse is measured, revealing information about the excited state population.
-
Methodology: A femtosecond laser system is used to generate both pump and probe pulses. The pump excites the sample, and the probe, delayed by a controlled amount, measures the transient absorption spectrum. Features in the spectrum, such as photobleaching and photoinduced absorption, are monitored as a function of the pump-probe delay time.
-
Data Analysis: The decay of the transient signals at specific wavelengths is analyzed to extract time constants associated with different carrier relaxation pathways, including carrier cooling and recombination.[12][13][14]
Visualizations
Caption: Experimental workflow for the comparative study of carrier lifetimes in perovskite materials.
Caption: Logical relationship between A-site cation properties and resulting carrier lifetime.
References
- 1. Why Carrier Lifetime is Critical to Perovskite Instability [eureka.patsnap.com]
- 2. Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interpreting time-resolved photoluminescence of perovskite materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High Power Irradiance Dependence of Charge Species Dynamics in Hybrid Perovskites and Kinetic Evidence for Transient Vibrational Stark Effect in Formamidinium - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of Acetamidinium on hysteresis in perovskite solar cells
A comparative guide for researchers on the impact of Acetamidinium incorporation in perovskite solar cells, focusing on the reduction of current-voltage hysteresis and overall performance enhancement.
Hysteresis in the current-voltage (J-V) characteristics of perovskite solar cells (PSCs) remains a significant hurdle for their commercialization, leading to inaccurate power conversion efficiency (PCE) measurements and concerns about operational stability. Recent research has identified the incorporation of organic cations, such as this compound (AA), as a promising strategy to suppress this undesirable phenomenon. This guide provides a comprehensive comparison of perovskite solar cells with and without this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Performance Comparison: The Impact of this compound Substitution
The substitution of a small percentage of Methylammonium (MA) with this compound in MAPbI₃ perovskite solar cells leads to a notable improvement in device performance and a reduction in hysteresis. The data presented below is a summary of findings from studies on this topic.
| Parameter | Control (MAPbI₃) | 10% this compound Substituted |
| Power Conversion Efficiency (PCE) | ~16-17% | ~18-19% |
| Open-Circuit Voltage (Voc) | ~1.04 V | ~1.12 V |
| Short-Circuit Current Density (Jsc) | Not significantly different | Not significantly different |
| Fill Factor (FF) | Not significantly different | Not significantly different |
| Hysteresis Index (HI) | Higher | Lower |
| Carrier Lifetime | ~20 µs | ~32 µs |
| Stability (ambient, 480h) | 43% of initial PCE retained | 70% of initial PCE retained |
Note: The Hysteresis Index (HI) is calculated as (PCEreverse - PCEforward) / PCEreverse. While specific values were not available in a single comparative study, the literature consistently reports a qualitative reduction in hysteresis with this compound incorporation. The increase in Voc and carrier lifetime are strong indicators of reduced recombination, a key factor in mitigating hysteresis.
The Mechanism Behind Hysteresis Reduction
The primary cause of hysteresis in perovskite solar cells is believed to be ion migration, particularly of iodide ions (I⁻), and the trapping and de-trapping of charge carriers at defect sites within the perovskite crystal structure and at its interfaces.[1] this compound plays a crucial role in passivating these defects.
The this compound cation (AA⁺) possesses a delocalized π-electron cloud over its N-C-N bond. This electronic structure strengthens the hydrogen bonds (N-H···I) formed between the cation and the iodide ions in the perovskite lattice. This enhanced interaction helps to immobilize the iodide ions, reducing their migration under an applied electric field. Furthermore, the incorporation of this compound can passivate iodine vacancy defects, which act as charge trapping sites. By reducing both ion migration and charge trapping, this compound effectively minimizes the transient effects that lead to J-V hysteresis.[2]
Below is a diagram illustrating the proposed passivation mechanism.
Caption: Proposed mechanism of hysteresis reduction by this compound.
Experimental Protocols
This section outlines the fabrication and characterization procedures for comparing perovskite solar cells with and without this compound.
Materials and Precursor Preparation
-
Methylammonium Iodide (MAI): Synthesized according to established literature procedures.
-
This compound Iodide (AAI): Synthesized by reacting acetamidine hydrochloride with hydroiodic acid.
-
Lead Iodide (PbI₂): Commercially sourced (e.g., TCI).
-
Perovskite Precursor Solution (Control): Equimolar MAI and PbI₂ dissolved in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
Perovskite Precursor Solution (10% AA): A precursor solution with a stoichiometry of (MA0.9AA0.1)PbI₃, prepared by dissolving the corresponding molar ratios of MAI, AAI, and PbI₂ in the same mixed solvent.
Device Fabrication (Illustrative Example for a Planar n-i-p Architecture)
The following workflow diagram illustrates the key steps in fabricating the perovskite solar cells.
Caption: A generalized workflow for the fabrication of perovskite solar cells.
Detailed Steps:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance wettability.
-
Electron Transport Layer (ETL) Deposition: A compact ETL, such as SnO₂, is deposited onto the FTO substrate via spin coating, followed by annealing at an appropriate temperature (e.g., 150 °C).
-
Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, the prepared perovskite precursor solution (either control or 10% AA) is spin-coated onto the ETL. During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed (e.g., at 100 °C for 10 minutes).
-
Hole Transport Layer (HTL) Deposition: A solution of an HTL material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: A back metal contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Encapsulation: The completed devices are encapsulated to protect them from environmental degradation.
Characterization and Hysteresis Measurement
-
Current-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). To quantify hysteresis, the voltage is swept in both forward (from short-circuit to open-circuit) and reverse (from open-circuit to short-circuit) directions.
-
Hysteresis Index (HI) Calculation: The HI is calculated from the J-V curves using the formula: HI = (PCEreverse - PCEforward) / PCEreverse
-
Carrier Lifetime Measurement: Time-resolved photoluminescence (TRPL) spectroscopy is used to determine the charge carrier lifetime in the perovskite films.
-
Stability Testing: The long-term stability of the unencapsulated devices is assessed by monitoring their PCE over time under controlled ambient conditions (e.g., specific humidity and temperature).
Conclusion
The incorporation of this compound into methylammonium lead iodide perovskite solar cells presents a viable and effective strategy for mitigating J-V hysteresis. The strong interaction between the this compound cation and the iodide ions in the perovskite lattice passivates defects and suppresses ion migration, leading to improved device performance, particularly a higher open-circuit voltage, and enhanced stability. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize the use of this compound and other novel cations for the development of stable and highly efficient perovskite solar cells.
References
Safety Operating Guide
Proper Disposal of Acetamidinium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Acetamidinium, a compound utilized in various synthetic applications. Following these procedural, step-by-step guidelines will ensure the safe management of this compound waste, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound hydrochloride is a combustible solid that is irritating to the eyes, skin, and respiratory system.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the air. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][2]
In the event of a spill, immediately cordon off the area to prevent exposure. For minor spills, carefully sweep the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[1] For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Regulatory Framework for Hazardous Waste Disposal
The disposal of this compound is governed by local and national regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Laboratories are typically designated as "Satellite Accumulation Areas" where hazardous waste can be collected at or near the point of generation.
It is imperative to label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound hydrochloride"), and a clear description of the hazards. These containers must be kept closed except when adding waste and stored in a designated, secondary containment area to prevent spills.
Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in an environmentally responsible manner and in compliance with all regulations.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
Step-2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original product container, if in good condition, can be used.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name and associated hazards.
Step 3: Accumulation in a Satellite Accumulation Area
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
-
This area must be at or near the point of waste generation and under the control of the laboratory personnel.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and quantity.
Disposal Options Utilized by Licensed Facilities:
-
Incineration: This is a common method for the disposal of organic chemical waste. This compound hydrochloride can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Licensed Landfill: In some cases, the waste may be buried in a specially designated and licensed landfill designed to handle hazardous materials.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂H₇ClN₂ | [4] |
| Molar Mass | 94.54 g/mol | [4] |
| Appearance | White to cream crystalline powder | [5] |
| Solubility in Water | 1 g/mL | [6] |
| Melting Point | 165-170 °C (decomposes) | [5] |
| Hazards | Irritating to eyes, skin, and respiratory system; Combustible solid | [1][2] |
Experimental Protocol: Neutralization of this compound Hydrochloride (for educational/research purposes only)
Disclaimer: The primary and recommended method of disposal is through a licensed hazardous waste contractor. The following protocol is provided for informational purposes to illustrate the chemical principles of neutralization. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place, and only if permitted by your institution's EHS department. The resulting solution may still be considered hazardous waste and require professional disposal.
Objective: To neutralize the acidic hydrochloride salt of this compound to form the free base, which may be less hazardous for subsequent disposal steps as determined by your EHS department.
Materials:
-
This compound hydrochloride waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Beaker of appropriate size
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.
-
Dissolution: Slowly and carefully dissolve the this compound hydrochloride waste in deionized water in a beaker. The high solubility of this compound hydrochloride in water facilitates this step.
-
Neutralization: While stirring the solution with a magnetic stir bar, slowly add the sodium hydroxide solution dropwise. The hydroxide ions will react with the hydrochloride, neutralizing the acid.
-
Reaction: CH₃C(NH)NH₂·HCl + NaOH → CH₃C(NH)NH₂ + NaCl + H₂O[4]
-
-
Monitoring pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding sodium hydroxide solution until the pH of the solution is neutral (approximately pH 7).
-
Disposal of Neutralized Solution: Consult with your EHS department for the proper disposal of the resulting solution containing the free base acetamidine and sodium chloride. Do not assume the neutralized solution can be poured down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sdfine.com [sdfine.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 5. 124-42-5 CAS MSDS (Acetamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Acetamidine hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
Essential Safety and Logistics for Handling Acetamidinium Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and operational procedures for the handling and disposal of Acetamidinium salts, such as this compound Iodide (ADI) and this compound Chloride. Given the use of these compounds in sensitive applications like the fabrication of next-generation solar cells, adherence to strict safety measures is paramount to ensure personal safety and experimental integrity.[1]
Personal Protective Equipment (PPE)
When handling this compound compounds, which are classified as skin and eye irritants, the following personal protective equipment is mandatory to minimize exposure.[2][3]
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][5] | Protects against dust particles and potential splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use.[4] | Prevents skin contact, which can cause irritation.[3][6] |
| Body Protection | A lab coat or other protective clothing should be worn.[4][6] | Prevents accidental skin contact with the chemical.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[4][5] | Avoids inhalation of dust, which can cause respiratory system irritation.[6] |
Operational Plan: From Handling to Disposal
A systematic approach to managing this compound compounds in the laboratory is essential. This involves careful preparation, handling, and disposal.
Engineering Controls:
-
Ventilation: All work with this compound salts should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.[4][6]
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure that the Safety Data Sheet (SDS) has been reviewed and that all required PPE is correctly worn.[4] The work area should be clean and free of clutter.[6]
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6] Do not eat, drink, or smoke in the work area.[6] Use dedicated utensils for handling and avoid metal spatulas if working with azide-containing materials, as this is a general good practice with reactive chemicals.[7]
-
Storage: Store this compound compounds in a cool, dry, and well-ventilated place.[8] Keep containers tightly sealed when not in use to protect the product from air, light, and moisture.[2] Some this compound salts are hygroscopic.[8]
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust.[2][6] A vacuum cleaner equipped with a HEPA filter can also be used where practical.[2] Place the collected material into a suitable, sealed container for disposal.[6] Wash the spill area thoroughly with water.[6]
Experimental Protocols: Synthesis of this compound Salts
While end-users will typically purchase this compound salts, understanding their synthesis can inform safe handling practices. A common method for preparing this compound salts is the Pinner reaction. For example, this compound chloride can be synthesized from acetonitrile and an alcohol (like ethanol) in the presence of hydrogen chloride gas, followed by a reaction with ammonia.[2]
General Steps for Pinner-based Synthesis:
-
Dry hydrogen chloride gas is passed through a solution of dry acetonitrile and absolute ethanol. This mixture is cooled and allowed to stand for several days to form the acetimido ethyl ether hydrochloride intermediate as a solid mass.
-
The solid intermediate is broken up, ground to a paste with absolute ethanol, and then stirred with an alcoholic ammonia solution.
-
Ammonium chloride precipitates out and is removed by filtration.
-
The filtrate, containing the this compound hydrochloride, is then concentrated and cooled to crystallize the final product.
Note: This is a generalized outline of a chemical synthesis and should not be performed without a detailed, validated protocol and a thorough risk assessment.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.[9]
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, and pipette tips, must be treated as hazardous waste and collected in the same designated solid waste container.[4][9]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional policies.[9][10]
Final Disposal:
-
The primary recommended method for the disposal of this compound waste is incineration by a licensed and accredited disposal contractor.[2]
-
Disposal must always be in accordance with local, state, or national legislation.[2] Do not empty into drains.[8]
Workflow for Safe Handling of this compound
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Synthesis and properties of this compound salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents [patents.google.com]
- 9. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 10. Azetidinium lead iodide for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
